molecular formula C7H3Br2NO B1597212 3,5-Dibromo-2-hydroxybenzonitrile CAS No. 40718-08-9

3,5-Dibromo-2-hydroxybenzonitrile

Cat. No.: B1597212
CAS No.: 40718-08-9
M. Wt: 276.91 g/mol
InChI Key: IZOWHVRXNOVUGY-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-hydroxybenzonitrile is a useful research compound. Its molecular formula is C7H3Br2NO and its molecular weight is 276.91 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2NO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOWHVRXNOVUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382041
Record name 3,5-dibromo-2-hydroxybenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40718-08-9
Record name 3,5-dibromo-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromo-2-hydroxybenzonitrile: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromo-2-hydroxybenzonitrile (CAS No. 40718-08-9), a halogenated aromatic nitrile of significant interest in organic synthesis and medicinal chemistry. While its isomer, 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil), is a well-known herbicide, this guide focuses specifically on the less-documented 2-hydroxy isomer. We will delve into its physicochemical properties, propose a detailed synthesis protocol based on established principles of electrophilic aromatic substitution, and present its characteristic spectroscopic data. Furthermore, we will explore its potential applications as a versatile building block in the development of novel chemical entities.

Introduction and Chemical Identity

This compound, also known as 3,5-dibromosalicylonitrile, is a poly-substituted aromatic compound featuring a benzonitrile core with two bromine atoms and a hydroxyl group. The specific arrangement of these functional groups—the hydroxyl at position 2 and the bromine atoms at positions 3 and 5—imparts a unique electronic and steric profile, making it a valuable intermediate for further chemical transformations. Its distinct properties differentiate it from its more commercially prevalent isomer, Bromoxynil.

Table 1: Chemical Identity and Physicochemical Properties

PropertyValueSource
IUPAC Name This compound-
Synonyms 3,5-Dibromosalicylonitrile[1]
CAS Number 40718-08-9[2][3]
Molecular Formula C₇H₃Br₂NO[2]
Molecular Weight 276.91 g/mol [1][2]
Appearance White to light yellow solid[1]
Storage Room temperature, sealed, dry, dark[1]

Synthesis of this compound

The synthesis of this compound can be logically approached through the electrophilic bromination of 2-hydroxybenzonitrile (salicylonitrile). The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.

Mechanistic Rationale: Directing Effects

In the electrophilic aromatic substitution of 2-hydroxybenzonitrile, two competing directing effects are at play:

  • Hydroxyl Group (-OH): The hydroxyl group is a strongly activating, ortho, para-director due to its ability to donate electron density to the ring via resonance.[4]

  • Nitrile Group (-CN): The nitrile group is a deactivating, meta-director due to its electron-withdrawing inductive and resonance effects.[4]

The powerful activating and directing effect of the hydroxyl group dominates the reaction. Therefore, electrophilic attack is directed to the positions ortho and para to the -OH group. In 2-hydroxybenzonitrile, the para position (position 5) and one of the ortho positions (position 6) are available. The other ortho position (position 2) is occupied by the nitrile group.

During bromination, the first bromine atom will preferentially add to the more activated and sterically accessible para position (position 5). The introduction of the first deactivating bromine atom slightly reduces the ring's reactivity, but the strong activation by the hydroxyl group allows for a second bromination. This second bromine atom will then add to the remaining activated ortho position (position 3), resulting in the formation of this compound.

Diagram 1: Rationale for the regioselective synthesis of this compound.
Proposed Experimental Protocol: Bromination of 2-Hydroxybenzonitrile

This protocol is based on general procedures for the bromination of activated phenolic compounds.

Materials:

  • 2-Hydroxybenzonitrile (Salicylonitrile)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium bisulfite solution (saturated)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Filtration paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxybenzonitrile (1.0 eq) in glacial acetic acid. Cool the solution in an ice bath to 0-5 °C.

  • Bromine Addition: Prepare a solution of bromine (2.2 eq) in glacial acetic acid. Add the bromine solution dropwise to the stirred solution of 2-hydroxybenzonitrile over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the reaction mixture into a beaker containing cold water. A precipitate should form.

  • Work-up: Add a saturated solution of sodium bisulfite dropwise to the mixture until the orange color of excess bromine disappears.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove acetic acid and any inorganic salts.

  • Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Diagram 2: Experimental workflow for the synthesis of this compound.

Spectroscopic and Physical Properties

Table 2: Predicted Spectroscopic Data

Technique Expected Characteristics
¹H NMR Two singlets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two non-equivalent aromatic protons. A broad singlet for the hydroxyl proton, the chemical shift of which will be concentration-dependent.
¹³C NMR Seven distinct signals are expected. The nitrile carbon (-C≡N) should appear around 115-120 ppm. The carbon bearing the hydroxyl group (C-OH) will be downfield, and the carbons attached to the bromine atoms will also show characteristic shifts.
FT-IR (cm⁻¹) - O-H stretch (broad): ~3200-3500- C≡N stretch (sharp, strong): ~2220-2240[5]- C=C aromatic stretch: ~1400-1600- C-Br stretch: ~500-600
Mass Spec. (EI) The molecular ion peak (M⁺) should be observed, showing a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio). Fragmentation may involve the loss of Br, HBr, and the cyano group.

Potential Applications in Research and Drug Development

While the biological activity of this compound is not extensively documented, its structure suggests several potential applications for researchers and drug development professionals:

  • Scaffold for Medicinal Chemistry: The presence of multiple functional groups (hydroxyl, nitrile, and two bromine atoms) provides handles for a variety of chemical modifications. The bromine atoms are particularly useful for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds, allowing for the rapid generation of diverse compound libraries.

  • Fragment-Based Drug Discovery: As a small, functionalized aromatic molecule, it can serve as a fragment in screening campaigns to identify starting points for the development of inhibitors for various biological targets.

  • Intermediate for Agrochemicals and Materials Science: Although distinct from its herbicidal isomer, its polysubstituted aromatic structure may be of interest in the synthesis of new agrochemicals with different modes of action or in the development of novel functional materials.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Direct contact with skin and eyes should be avoided, and inhalation of dust should be minimized. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable, though under-explored, chemical entity with significant potential as a synthetic intermediate. This guide has provided a theoretical framework and a practical, proposed protocol for its synthesis via the regioselective bromination of 2-hydroxybenzonitrile. The outlined spectroscopic characteristics provide a basis for its identification and characterization. For researchers in drug discovery and organic synthesis, this compound represents a versatile scaffold for the creation of novel and complex molecules.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dibromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Core Utility

3,5-Dibromo-2-hydroxybenzonitrile is a halogenated aromatic compound of significant interest in synthetic chemistry. Its multifunctional nature, featuring a hydroxyl group, a nitrile moiety, and two bromine atoms on a benzene ring, makes it a versatile intermediate. This guide provides an in-depth analysis of its core physicochemical properties, offering a critical data resource for researchers, chemists, and drug development professionals. The strategic positioning of its functional groups dictates its reactivity and potential applications, primarily as a building block in the synthesis of more complex molecules, including agrochemicals.[1] A thorough understanding of its properties is paramount for optimizing reaction conditions, purification processes, and for the rational design of novel chemical entities.

Chemical Identity and Molecular Architecture

Unambiguous identification is the cornerstone of chemical research. This compound is registered under CAS Number 40718-08-9.[2][3][4] Its molecular structure and core identifiers are summarized below.

Table 1: Core Chemical Identifiers

Identifier Value Source(s)
CAS Number 40718-08-9 [2][3][4]
Molecular Formula C₇H₃Br₂NO [2][4]
Molecular Weight 276.91 g/mol [1][2][4]
IUPAC Name This compound [2]
Canonical SMILES C1=C(C=C(C(=C1C#N)O)Br)Br [4]

| Synonyms | 3,5-Dibromosalicylonitrile, 4,6-Dibromo-2-cyanophenol |[2] |

The spatial arrangement of the functional groups is critical to its chemical behavior. The hydroxyl and nitrile groups are ortho to each other, allowing for potential intramolecular interactions, while the bromine atoms at positions 3 and 5 significantly influence the electronic properties of the aromatic ring.

Caption: 2D structure of this compound.

Core Physicochemical Characteristics

The physical properties of a compound govern its behavior in various environments and are critical for designing experimental protocols, including synthesis, purification, and formulation.

Table 2: Summary of Physicochemical Properties

Property Value Significance in Research & Development
Appearance White to light yellow solid Provides a preliminary check for purity; deviations in color may indicate impurities or degradation.
Melting Point 174 °C A sharp melting point is a primary indicator of high purity. It is a crucial parameter for reaction temperature control and material characterization.[3]
Boiling Point (Predicted) 275.4 ± 40.0 °C Useful for assessing thermal stability and for developing purification methods like distillation, although its high value suggests decomposition may occur before boiling.[3]
Density (Predicted) 2.24 ± 0.1 g/cm³ Important for process scale-up calculations, including reactor volume and mass transfer estimations.[3]
pKa (Predicted) 5.07 ± 0.23 This value, corresponding to the hydroxyl proton, is critical for understanding its acidic nature. It influences solubility in aqueous media of varying pH and is vital for designing extraction, purification, and formulation protocols.[3]

| Storage | Room Temperature, Sealed in Dry Conditions | Indicates the compound's stability under standard laboratory conditions and highlights the need to protect it from moisture.[2][3] |

Field Insights:
  • Melting Point as a Purity Metric: In our experience, a melting point depression or a broad melting range for this compound is a reliable first sign of impurities. Recrystallization is often the most effective method for purification, and the melting point is the key metric to track its success.

  • The Critical Role of pKa: The predicted pKa of ~5.07 suggests that this compound is a moderately acidic phenol. This acidity is enhanced by the electron-withdrawing effects of the two bromine atoms and the nitrile group. In practical terms, this means the compound can be readily deprotonated in basic solutions (pH > 6), forming a water-soluble phenoxide salt. This property is routinely exploited for purification: the compound can be dissolved in a dilute aqueous base, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidifying the aqueous layer.

Spectroscopic and Analytical Profile

Structural elucidation and purity confirmation are dependent on a suite of spectroscopic techniques. While specific spectra are often proprietary to suppliers, the expected characteristics can be inferred from the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to be simple, showing distinct signals for the phenolic hydroxyl proton and the two aromatic protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2,3,5-substitution pattern.

    • ¹³C NMR: The carbon NMR would show seven distinct signals corresponding to the seven carbon atoms in the molecule, including the nitrile carbon, providing a carbon fingerprint of the molecule.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum serves as a rapid confirmation of the key functional groups. Expected characteristic absorption bands include a broad peak for the O-H stretch of the hydroxyl group (typically ~3200-3600 cm⁻¹), a sharp, intense peak for the C≡N stretch of the nitrile group (~2220-2260 cm⁻¹), and various peaks in the fingerprint region corresponding to the C-Br and C-C bonds of the substituted aromatic ring.[1]

  • Mass Spectrometry (MS):

    • Mass spectrometry would confirm the molecular weight of 276.91 g/mol . A key feature would be the characteristic isotopic pattern of the molecular ion peak due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br have nearly equal natural abundance), resulting in a distinctive M, M+2, and M+4 peak pattern with a ~1:2:1 intensity ratio.

Synthesis, Reactivity, and Applications

This compound is primarily valued as a chemical intermediate. Its most notable application is in the synthesis of agrochemicals.[1] It serves as a precursor to the herbicide Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a related isomer used for controlling broadleaf weeds.[1][5] The reactivity of the molecule is centered around its three functional groups:

  • Phenolic Hydroxyl Group: Can be alkylated or acylated to produce ethers and esters.

  • Nitrile Group: Can be hydrolyzed to a carboxylic acid or reduced to an amine.

  • Aromatic Ring: The bromine atoms can be replaced through various cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of new carbon-carbon bonds.

G cluster_0 Synthetic Pathway start Precursor (e.g., 2-Hydroxybenzonitrile) step1 Bromination (e.g., with NBS or Br2) start->step1 Step 1 product This compound step1->product Step 2 step2 Further Functionalization (Esterification, Etherification, etc.) product->step2 Step 3 final_product Target Molecule (e.g., Agrochemicals, Pharmaceuticals) step2->final_product Step 4

Caption: Generalized synthetic workflow involving the subject compound.

Experimental Protocols: A Practical Approach

The following protocols are standardized methodologies for characterizing this compound.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is chosen due to the compound's moderate polarity. The UV detector is set to a wavelength where the aromatic ring exhibits strong absorbance.

G prep Sample Preparation: Accurately weigh ~1 mg of sample. Dissolve in 10 mL of mobile phase. hplc HPLC System Setup: Column: C18 (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% TFA Flow Rate: 1.0 mL/min prep->hplc inject Injection: Inject 10 µL of the prepared sample. hplc->inject detect Detection: UV Detector at 254 nm. inject->detect analyze Data Analysis: Integrate peak areas. Calculate purity as % Area of main peak. detect->analyze

Caption: Workflow for HPLC purity analysis.

Self-Validation: The system is validated by running a blank (mobile phase) to establish a baseline, followed by a standard of known concentration if quantitative analysis is required. Peak symmetry and retention time consistency across multiple injections ensure system suitability.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Causality: NMR provides definitive structural information by probing the chemical environment of each proton. Deuterated chloroform (CDCl₃) is a common solvent, but deuterated DMSO may be used if solubility is an issue, which has the added benefit of allowing the exchangeable -OH proton to be observed more reliably.

G prep Sample Preparation: Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6). tube Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube. prep->tube acquire Data Acquisition: Acquire spectrum on a 400 MHz or higher spectrometer. Include TMS as an internal standard (0 ppm). tube->acquire process Data Processing: Apply Fourier transform, phase correction, and baseline correction. acquire->process interpret Spectral Interpretation: Assign chemical shifts, integrations, and coupling patterns to the molecular structure. process->interpret

Caption: Workflow for NMR-based structural analysis.

Self-Validation: The internal standard (TMS) provides a reliable reference point (0 ppm). The integral ratios of the observed peaks should correspond to the number of protons in the structure (e.g., the ratio of aromatic protons to the hydroxyl proton).

Safety, Storage, and Handling

As a halogenated aromatic compound, this compound requires careful handling.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][3]

Trustworthiness: This guidance is based on standard laboratory safety protocols for chemical reagents. For comprehensive safety information, it is mandatory to consult the full Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a compound whose value lies in its potential as a synthetic building block. Its physicochemical properties—moderate acidity, a distinct melting point, and characteristic spectroscopic signatures—are all logical consequences of its molecular architecture. The protocols and data presented in this guide offer a foundational framework for scientists to utilize this compound effectively and safely in their research and development endeavors, particularly in the fields of agrochemical and pharmaceutical synthesis.

References

An In-depth Technical Guide to 3,5-Dibromo-2-hydroxybenzonitrile (CAS No. 40718-08-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromo-2-hydroxybenzonitrile, a halogenated aromatic nitrile of significant interest in synthetic and medicinal chemistry. This document delves into its physicochemical properties, spectroscopic profile, synthesis methodologies, and its emerging applications as a key building block for novel therapeutic agents. Particular emphasis is placed on its role in the development of dual α-glucosidase/α-amylase inhibitors and potential anticancer compounds. Safety protocols and analytical methods are also detailed to ensure its effective and safe handling and characterization in a research and development setting.

Chemical Identity and Physicochemical Properties

This compound is a poly-substituted aromatic compound characterized by a benzonitrile core with two bromine substituents and a hydroxyl group. This unique arrangement of functional groups imparts specific reactivity and makes it a valuable intermediate in organic synthesis.

PropertyValueSource(s)
CAS Number 40718-08-9[1][2][3]
Molecular Formula C₇H₃Br₂NO[1][3]
Molecular Weight 276.91 g/mol [1][3]
Appearance White to light yellow solid[3]
Melting Point 174 °C
Boiling Point (Predicted) 275.4 ± 40.0 °C
Density (Predicted) 2.24 ± 0.1 g/cm³
pKa (Predicted) 5.07 ± 0.23
Storage Room temperature, sealed, dry, dark[3]

Spectroscopic Characterization

Accurate structural elucidation is paramount in research. While specific, peer-reviewed spectral data for this compound is not widely published, the following represents the expected spectroscopic characteristics based on its structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two aromatic protons. Due to the substitution pattern, these protons would appear as doublets, with their chemical shifts influenced by the neighboring bromine, hydroxyl, and nitrile groups. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be characteristic of a substituted benzene ring, with the carbon attached to the nitrile group appearing at lower field, and the carbons bonded to bromine and the hydroxyl group also showing characteristic shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present. Key expected vibrational frequencies include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C≡N stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹, indicative of the nitrile group.

  • C=C stretch (aromatic): Multiple sharp peaks in the 1400-1600 cm⁻¹ region.

  • C-Br stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺) at m/z 275, with a characteristic isotopic pattern due to the presence of two bromine atoms ([M]⁺, [M+2]⁺, and [M+4]⁺ in a 1:2:1 ratio). Fragmentation patterns would likely involve the loss of HCN and bromine radicals.

Synthesis Methodology: A Representative Protocol

G 2-Hydroxybenzonitrile 2-Hydroxybenzonitrile This compound This compound 2-Hydroxybenzonitrile->this compound Br₂, Acetic Acid

Figure 1: General synthesis pathway for this compound.

Experimental Protocol (Representative):

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-hydroxybenzonitrile (1.0 eq) in glacial acetic acid.

  • Bromination: Slowly add a solution of bromine (2.1 eq) in glacial acetic acid from the dropping funnel to the stirred solution at room temperature. The addition should be done in the dark to avoid light-catalyzed side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water. The crude product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid and inorganic byproducts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Causality Behind Experimental Choices:

  • Solvent: Glacial acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the reactants but does not significantly participate in the reaction.

  • Stoichiometry: A slight excess of bromine is used to ensure complete dibromination of the starting material.

  • Temperature: The reaction is typically carried out at room temperature to control the rate of reaction and minimize the formation of over-brominated byproducts.

  • Work-up: Quenching the reaction in ice-water precipitates the organic product, which is sparingly soluble in water, allowing for easy separation from the water-soluble byproducts.

Applications in Drug Discovery and Development

The 3,5-dibromo-2-hydroxyphenyl moiety is a key pharmacophore in the design of various bioactive molecules. Its utility stems from the specific electronic and steric properties conferred by the bromine and hydroxyl groups, which can influence binding to biological targets.

Precursor for Chalcones and Flavones with Dual-Enzyme Inhibition and Anticancer Activity

Recent research has highlighted the use of a closely related compound, 3,5-dibromo-2-hydroxy-4,6-dimethoxyacetophenone, as a precursor for the synthesis of novel chalcones and flavones. These derivatives have demonstrated promising dual inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, suggesting their potential as antidiabetic agents. Furthermore, some of these synthesized compounds have exhibited significant cytotoxic effects against human breast (MCF-7) and lung (A549) cancer cell lines.

G cluster_0 Synthesis cluster_1 Biological Activity 3,5-Dibromo-2-hydroxy-R-acetophenone 3,5-Dibromo-2-hydroxy-R-acetophenone Chalcone Intermediates Chalcone Intermediates 3,5-Dibromo-2-hydroxy-R-acetophenone->Chalcone Intermediates Claisen-Schmidt Condensation Benzaldehyde derivatives Benzaldehyde derivatives Benzaldehyde derivatives->Chalcone Intermediates Flavone Derivatives Flavone Derivatives Chalcone Intermediates->Flavone Derivatives Cyclization α-Glucosidase Inhibition α-Glucosidase Inhibition Flavone Derivatives->α-Glucosidase Inhibition α-Amylase Inhibition α-Amylase Inhibition Flavone Derivatives->α-Amylase Inhibition Anticancer Activity Anticancer Activity Flavone Derivatives->Anticancer Activity

Figure 2: Workflow from 3,5-dibromo-2-hydroxyphenyl precursors to bioactive chalcones and flavones.

The presence of the dibrominated phenol moiety in these molecules is thought to contribute to their biological activity through various mechanisms, including enhanced binding to enzyme active sites and potential for inducing apoptosis in cancer cells.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three functional groups:

  • Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also undergo etherification and esterification reactions.

  • Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further synthetic transformations.

  • Aromatic Ring: The benzene ring is deactivated towards further electrophilic substitution due to the presence of two electron-withdrawing bromine atoms and a nitrile group. However, the hydroxyl group is a strong activating group. The interplay of these effects will dictate the regioselectivity of any further substitution reactions. The bromine atoms can also participate in cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of new carbon-carbon bonds.

The compound is generally stable under standard laboratory conditions but should be protected from strong oxidizing agents and bases.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Precautionary Statements:

    • Avoid breathing dust.

    • Wash skin thoroughly after handling.

    • Use only outdoors or in a well-ventilated area.

    • Wear protective gloves, eye protection, and face protection.

  • First Aid:

    • If on skin: Wash with plenty of soap and water.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques.

Chromatography
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for analyzing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) would likely provide good separation from starting materials and byproducts. Detection can be achieved using a UV detector, as the aromatic ring will absorb in the UV region.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the identity and purity of the compound. The mass spectrum will provide the molecular weight and fragmentation pattern, as discussed in the spectroscopy section.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, with growing importance in the field of drug discovery. Its unique substitution pattern provides a scaffold for the development of novel therapeutic agents with a range of biological activities. This guide has provided a detailed overview of its properties, synthesis, reactivity, and applications, offering a valuable resource for researchers and scientists working with this compound. Further exploration of its potential in medicinal chemistry is warranted and is an active area of research.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3,5-Dibromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of 3,5-Dibromo-2-hydroxybenzonitrile (CAS No: 40718-08-9).[1] Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple presentation of data. It offers a predictive and interpretive framework grounded in the principles of chemical structure and spectroscopic theory. Each section details the causality behind expected spectral features, provides robust, self-validating experimental protocols, and summarizes key data for efficient analysis.

Introduction: The Analytical Imperative

This compound is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and agrochemicals. Its molecular architecture, featuring a hydroxyl group, a nitrile moiety, and two bromine atoms on a benzene ring, presents a unique electronic and structural profile.[1] Accurate and unambiguous structural confirmation is paramount for any downstream application, making a comprehensive understanding of its spectroscopic signature essential.

This guide serves as a foundational resource for scientists, providing a detailed roadmap for interpreting the NMR, IR, and MS spectra of this molecule. The approach herein is predictive, establishing a theoretically sound hypothesis for the expected data, which can then be validated against experimental results.

Molecular Structure and Spectroscopic Predictions

The logical starting point for any spectroscopic analysis is the molecule's structure. The arrangement of functional groups and substituents dictates the electronic environment of each atom, which in turn governs its interaction with the energy sources used in NMR, IR, and MS.

Caption: Molecular structure of this compound.

Based on this structure, we can anticipate:

  • ¹H NMR: Two distinct aromatic proton signals and one hydroxyl proton signal.

  • ¹³C NMR: Seven distinct carbon signals due to the molecule's asymmetry.

  • IR Spectroscopy: Characteristic absorption bands for O-H, C≡N, aromatic C=C, and C-Br bonds.

  • Mass Spectrometry: A unique molecular ion cluster due to the presence of two bromine isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing precise information about the chemical environment, connectivity, and relative number of ¹H and ¹³C nuclei.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show three signals. The electron-withdrawing nature of the nitrile and bromine substituents will deshield the aromatic protons, shifting their signals downfield.

  • Aromatic Protons (H4, H6): These two protons are in different chemical environments. They are ortho and para to a bromine atom, respectively, and will appear as two distinct doublets due to coupling with each other. Their chemical shifts are predicted to be in the range of 7.0-8.0 ppm.[2]

  • Hydroxyl Proton (OH): This proton will appear as a broad singlet, as its coupling is often not resolved. Its chemical shift is highly dependent on solvent and concentration but is typically expected between 5.0 and 10.0 ppm.

Predicted ¹³C NMR Spectrum

Due to the lack of symmetry, all seven carbon atoms are chemically non-equivalent and should produce seven distinct signals.[3] The chemical shifts can be estimated based on additive rules for substituted benzenes.[4][5][6]

  • Aromatic Carbons (C1-C6): The carbons directly attached to bromine (C3, C5) will be shifted to ~110-125 ppm. The carbon bearing the hydroxyl group (C2) will be shifted downfield to ~150-160 ppm. The remaining aromatic carbons will resonate between 115-140 ppm.

  • Nitrile Carbon (CN): The nitrile carbon is characteristically found in the 115-125 ppm region.

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
¹H 7.0 - 8.0 Doublet 1H H4
¹H 7.0 - 8.0 Doublet 1H H6
¹H 5.0 - 10.0 Broad Singlet 1H OH
¹³C 150 - 160 Singlet - C2 (C-OH)
¹³C 110 - 140 Singlet - C1, C4, C6
¹³C 110 - 125 Singlet - C3, C5 (C-Br)

| ¹³C | 115 - 125 | Singlet | - | C≡N |

Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.[7]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[8][9]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10]

    • The final sample height in the tube should be 4-5 cm.[7]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse program. A spectral width of 12-15 ppm is typically sufficient.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 220-240 ppm is standard.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.[11]

    • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from its key functional groups.

  • O-H Stretch: A strong and broad absorption band is expected in the 3500–3200 cm⁻¹ region, characteristic of a hydrogen-bonded hydroxyl group.[12][13]

  • Aromatic C-H Stretch: A weaker absorption will appear just above 3000 cm⁻¹, typically around 3100-3000 cm⁻¹.[14]

  • C≡N Stretch: A sharp, medium-intensity absorption is characteristic of the nitrile group and is expected in the 2260–2220 cm⁻¹ region.[15]

  • Aromatic C=C Stretch: One or more medium-intensity bands will appear in the 1600–1400 cm⁻¹ region, corresponding to the stretching vibrations of the benzene ring.[14]

  • C-Br Stretch: Absorptions corresponding to the carbon-bromine bonds are expected in the far-infrared region, typically between 690-515 cm⁻¹.[13]

Table 2: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3500–3200 Strong, Broad O-H Stretch Phenolic Hydroxyl
3100–3000 Weak-Medium C-H Stretch Aromatic
2260–2220 Medium, Sharp C≡N Stretch Nitrile
1600–1400 Medium C=C Stretch (in-ring) Aromatic
1320–1000 Strong C-O Stretch Phenol

| 690–515 | Medium | C-Br Stretch | Aryl Halide |

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.[16][17]

  • Background Collection:

    • Ensure the ATR crystal (typically diamond) is clean. Wipe with a soft tissue dampened with isopropanol and allow it to dry completely.

    • Collect a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).[18][19]

  • Sample Analysis:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

    • Apply pressure using the built-in press to ensure firm and uniform contact between the sample and the crystal surface.[16]

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • If necessary, an ATR correction can be applied to the data to make the spectrum appear more like a traditional transmission spectrum.[18]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of the halogens.

Analysis of the Mass Spectrum

The presence of two bromine atoms is the most defining feature in the mass spectrum of this molecule.

  • Molecular Ion (M⁺) Cluster: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 1:1 ratio).[20][21][22] A molecule containing two bromine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion:

    • M⁺: Contains two ⁷⁹Br atoms.

    • M+2: Contains one ⁷⁹Br and one ⁸¹Br atom.

    • M+4: Contains two ⁸¹Br atoms. The relative intensity of this M⁺:M+2:M+4 cluster will be approximately 1:2:1.[23][24][25] Given the molecular formula C₇H₃Br₂NO, the monoisotopic mass for the M⁺ peak (C₇H₃⁷⁹Br₂NO) is calculated to be ~275 m/z. The cluster will therefore appear at m/z 275, 277, and 279.

  • Fragmentation Pattern: Upon ionization, the molecular ion can fragment. Common fragmentation pathways for brominated aromatic compounds include the loss of a bromine atom or the elimination of small, stable neutral molecules.[26][27]

    • [M-Br]⁺: Loss of a bromine radical will result in a prominent peak.

    • [M-HCN]⁺: Loss of hydrogen cyanide from the nitrile group is a possible fragmentation pathway.

    • [C₆H₃O]⁺: A peak corresponding to the phenyl cation (m/z 77) is common for substituted benzenes.[24]

fragmentation_pathway M [C₇H₃Br₂NO]⁺ m/z = 275/277/279 (M⁺) F1 [C₇H₃BrNO]⁺ m/z = 196/198 M->F1 - Br• F2 [C₆H₃Br₂O]⁺ m/z = 248/250/252 M->F2 - HCN

Caption: Predicted major fragmentation pathways for this compound.

Table 3: Predicted Mass Spectrometry Data

m/z (relative to ⁷⁹Br) Relative Intensity Pattern Interpretation
275, 277, 279 1:2:1 Molecular Ion Cluster [M]⁺
196, 198 1:1 Fragment from loss of one Br atom, [M-Br]⁺
248, 250, 252 1:2:1 Fragment from loss of hydrogen cyanide, [M-HCN]⁺

| 77 | - | Phenyl cation fragment [C₆H₅]⁺ (or related aromatic ion) |

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing volatile and thermally stable compounds like this compound.[28]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[29][30]

    • Ensure the solution is free of particles by filtering if necessary.

    • Transfer the solution to a 2 mL GC autosampler vial.

  • GC Method:

    • Injector: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

    • Column: Use a standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of 280-300 °C.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

  • MS Method:

    • Ion Source: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-350).

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to find the retention time of the compound.

    • Extract the mass spectrum corresponding to the chromatographic peak.

    • Analyze the spectrum for the molecular ion cluster and characteristic fragment ions as detailed in section 5.1.

Conclusion

The structural verification of this compound is reliably achieved through a synergistic application of NMR, IR, and MS. Each technique provides a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the number of unique atoms. IR spectroscopy validates the presence of the key hydroxyl and nitrile functional groups. Finally, mass spectrometry confirms the molecular weight and elemental composition through the highly characteristic isotopic pattern of the two bromine atoms. By following the predictive models and robust protocols outlined in this guide, researchers can confidently confirm the identity and purity of this valuable synthetic intermediate.

References

Reactivity of the nitrile group in 3,5-Dibromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 3,5-Dibromo-2-hydroxybenzonitrile

Abstract: This technical guide provides a comprehensive examination of the chemical reactivity of the nitrile group in this compound. The molecule's unique substitution pattern, featuring an ortho-hydroxyl group and two meta-bromo groups, imparts a distinct electronic and steric environment that governs the transformation of the cyano functional group. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering field-proven insights, detailed mechanistic explorations, and validated experimental protocols for key reactions including hydrolysis, reduction, organometallic additions, and cycloadditions.

Introduction: A Molecule of Tuned Reactivity

This compound is a valuable synthetic intermediate, notably in the production of agrochemicals like the herbicide Bromoxynil.[1] Its utility stems from the versatile, yet electronically modulated, nitrile functional group. The reactivity of a standard benzonitrile is significantly altered by the presence of the ortho-hydroxyl and meta-dibromo substituents.

  • The Nitrile Group: The carbon-nitrogen triple bond is highly polarized, with the nitrogen atom being more electronegative. This creates a significant dipole moment and renders the carbon atom electrophilic, making it susceptible to attack by nucleophiles.[2][3][4]

  • Influence of Substituents:

    • Ortho-Hydroxyl (-OH) Group: This group exerts a dual influence. Its mesomeric effect (+M) donates electron density to the aromatic ring, which can slightly decrease the electrophilicity of the nitrile carbon. However, its most critical role is its ability to form intramolecular hydrogen bonds and to chelate with metal-based reagents, which can orient reactants and influence stereochemical outcomes. The acidic proton of the phenol will also react with strong bases or organometallic reagents.

    • Meta-Bromo (-Br) Groups: As halogens, the bromine atoms exert a strong negative inductive effect (-I), withdrawing electron density from the aromatic ring. This effect significantly enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted benzonitrile.

These competing electronic influences create a finely tuned reactive center, allowing for a range of selective chemical transformations.

Caption: Electronic effects governing nitrile reactivity.

Foundational Transformations of the Nitrile Group

The enhanced electrophilicity of the nitrile carbon in this compound makes it an excellent substrate for several fundamental organic transformations.

Hydrolysis to Carboxylic Acid

The conversion of nitriles to carboxylic acids is a robust and high-yielding reaction, proceeding through an amide intermediate. This transformation can be achieved under both acidic and basic conditions.[3][5]

Mechanistic Insight (Acid-Catalyzed): The reaction is initiated by the protonation of the nitrile nitrogen, which drastically increases the electrophilicity of the carbon atom.[6][7] A weak nucleophile, such as water, can then attack this activated carbon. Subsequent proton transfers and tautomerization yield an amide intermediate. Under forcing conditions (heat), this amide is further hydrolyzed to the corresponding carboxylic acid and ammonium ion. The electron-withdrawing nature of the bromine atoms facilitates the initial nucleophilic attack by water.

G start Substituted Benzonitrile step1 Protonation of Nitrile (with H₃O⁺) start->step1 step2 Activated Nitrilium Ion step1->step2 step3 Nucleophilic Attack by H₂O step2->step3 step4 Protonated Imidic Acid step3->step4 step5 Tautomerization step4->step5 step6 Amide Intermediate step5->step6 step7 Further Hydrolysis (Heat) step6->step7 end Carboxylic Acid step7->end

Caption: Workflow for acid-catalyzed nitrile hydrolysis.

Experimental Protocol: Synthesis of 3,5-Dibromo-2-hydroxybenzoic Acid

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 g, 36.1 mmol).

  • Reagent Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water (100 mL). Caution: The addition is exothermic and should be done slowly in an ice bath.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) using a heating mantle. Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC (e.g., 7:3 Hexanes:Ethyl Acetate with 1% acetic acid).

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly over crushed ice (250 g) in a large beaker with vigorous stirring.

  • Isolation: The white precipitate of 3,5-Dibromo-2-hydroxybenzoic acid is collected by vacuum filtration.

  • Purification: Wash the solid with copious cold deionized water until the filtrate is neutral. Dry the product in a vacuum oven at 60 °C to a constant weight.

  • Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and melting point analysis.

Reduction to Primary Amine

The nitrile group can be fully reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation.[4][8]

Mechanistic Insight (LiAlH₄ Reduction): The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon.[3][5] The first addition forms an imine anion, which is stabilized as an aluminum complex. This complex remains sufficiently electrophilic to accept a second hydride, forming a dianion intermediate.[5] An aqueous workup then quenches the reaction and protonates the nitrogen to yield the primary amine.

Causality Behind Experimental Choices:

  • Excess Reagent: Due to the acidic phenolic proton, at least two equivalents of LiAlH₄ are required: one to deprotonate the hydroxyl group and one for the reduction. In practice, a larger excess (2.5-3.0 eq.) is used to ensure complete conversion.

  • Anhydrous Conditions: LiAlH₄ reacts violently with water. The reaction must be carried out in a dry ethereal solvent (e.g., THF, Diethyl ether) under an inert atmosphere (N₂ or Ar).

Experimental Protocol: Synthesis of (3,5-Dibromo-2-hydroxyphenyl)methanamine

  • Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer.

  • Reagent Preparation: Suspend LiAlH₄ (2.74 g, 72.2 mmol, 2.0 eq.) in anhydrous THF (100 mL) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (10.0 g, 36.1 mmol) in anhydrous THF (75 mL) and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3 hours.

  • Quenching (Fieser Method): Cool the reaction back to 0 °C. Cautiously and sequentially add dropwise: deionized water (2.7 mL), 15% aqueous NaOH (2.7 mL), and finally deionized water (8.1 mL). Caution: Vigorous gas evolution occurs.

  • Isolation: Stir the resulting granular white precipitate for 30 minutes, then remove it by filtration. Wash the solid with additional THF.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Addition of Organometallic Reagents

Grignard and organolithium reagents add to the nitrile carbon to form ketones after an acidic workup.[6][9] This reaction provides an excellent route for C-C bond formation.

Mechanistic Insight: The nucleophilic carbon of the Grignard reagent attacks the electrophilic nitrile carbon, forming a magnesium salt of an imine anion.[5] This intermediate is stable and does not react further with the Grignard reagent. Subsequent hydrolysis with aqueous acid protonates the nitrogen, forming an iminium ion, which is then readily hydrolyzed to a ketone, releasing ammonia.[2]

Causality Behind Experimental Choices:

  • Stoichiometry: A minimum of two equivalents of the Grignard reagent are necessary. The first equivalent is consumed in an acid-base reaction with the phenolic hydroxyl group. The second equivalent performs the nucleophilic addition to the nitrile. An excess is often used to drive the reaction to completion.

G start Substituted Benzonitrile (with acidic -OH) step1 1. Add >2 eq. R-MgBr start->step1 step2 Acid-Base Reaction (Deprotonation of -OH) step1->step2 1st eq. step3 Nucleophilic Addition to Nitrile Carbon step2->step3 2nd eq. step4 Stable Imine-Magnesium Salt Intermediate step3->step4 step5 2. Aqueous Acid Workup (H₃O⁺) step4->step5 step6 Hydrolysis of Imine step5->step6 end Ketone Product step6->end

Caption: Workflow for Grignard reaction with the substrate.

Experimental Protocol: Synthesis of 1-(3,5-Dibromo-2-hydroxyphenyl)ethanone

  • Setup: Use a flame-dried three-neck flask assembly under a nitrogen atmosphere as described for the LiAlH₄ reduction.

  • Substrate Solution: Dissolve this compound (10.0 g, 36.1 mmol) in 100 mL of anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C. Add methylmagnesium bromide (3.0 M in diethyl ether, 30.1 mL, 90.3 mmol, 2.5 eq.) dropwise via a syringe, keeping the internal temperature below 10 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 2 hours. Then, heat to reflux for an additional 1 hour.

  • Work-up: Cool the reaction to 0 °C and slowly quench by adding 100 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate).

Advanced Synthesis: Cycloaddition Reactions

The nitrile group, as a C-N triple bond, can participate in cycloaddition reactions to construct heterocyclic rings, which are core structures in many pharmaceuticals. The electron-deficient nature of the nitrile in this compound makes it a good candidate for reactions with electron-rich partners.

[3+2] Cycloaddition with Azides (Tetrazole Synthesis): A prominent example is the [3+2] cycloaddition between a nitrile and an azide ion (N₃⁻) to form a tetrazole ring. This reaction is often catalyzed by Lewis acids or promoted by specific reaction conditions.

Mechanistic Insight: This reaction is a type of 1,3-dipolar cycloaddition.[10] The azide ion acts as the 1,3-dipole, and the nitrile serves as the dipolarophile. The concerted or stepwise addition leads to a five-membered heterocyclic ring containing four nitrogen atoms. The electron-withdrawing groups on the benzonitrile enhance its reactivity as a dipolarophile.

Experimental Protocol: Synthesis of 5-(3,5-Dibromo-2-hydroxyphenyl)-1H-tetrazole

  • Setup: In a 100 mL round-bottom flask, combine this compound (5.0 g, 18.1 mmol), sodium azide (NaN₃, 2.35 g, 36.1 mmol, 2.0 eq.), and triethylamine hydrochloride (4.97 g, 36.1 mmol, 2.0 eq.).

  • Solvent: Add N,N-Dimethylformamide (DMF, 50 mL).

  • Reaction: Heat the mixture to 120 °C with stirring for 24 hours under a nitrogen atmosphere.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of water. Acidify to pH 2-3 with 2M HCl.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • Purification: The crude tetrazole can be recrystallized from an ethanol/water mixture.

Summary of Reactivity

The unique substitution of this compound provides a versatile platform for chemical synthesis. The table below summarizes the key transformations discussed.

Reaction TypeReagentsKey Intermediate(s)Final ProductCritical Considerations
Hydrolysis H₂SO₄/H₂O, HeatAmideCarboxylic AcidRequires forcing conditions (heat).
Reduction LiAlH₄, then H₂OImine & Dianion complexesPrimary AmineAnhydrous conditions; >2 eq. of LiAlH₄.
Grignard Add. R-MgBr, then H₃O⁺Imine-magnesium saltKetoneAnhydrous conditions; >2 eq. of Grignard.
[3+2] Cycloadd. NaN₃, Lewis Acid-TetrazoleOften requires heat and polar aprotic solvent.

Conclusion and Outlook

The reactivity of the nitrile group in this compound is a textbook example of substituent-directed synthesis. The powerful electron-withdrawing effects of the bromine atoms activate the nitrile for nucleophilic attack, while the ortho-hydroxyl group introduces additional complexity and synthetic handles, particularly in reactions involving strong bases or organometallics. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to utilize this versatile building block in the synthesis of complex molecules for applications in medicinal chemistry, materials science, and agrochemicals. Future work may explore asymmetric transformations and novel catalytic systems to further expand the synthetic utility of this valuable intermediate.

References

The Benzonitrile Scaffold: A Cornerstone in Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzonitrile moiety, a simple aromatic ring functionalized with a cyano group, represents a privileged scaffold in medicinal chemistry. Its unique physicochemical properties—including its role as a hydrogen bond acceptor, a bioisosteric replacement for other functional groups, and its ability to modulate electronic properties—have established it as a pivotal building block in the synthesis of a diverse array of pharmaceuticals.[1][2] This in-depth technical guide provides a comprehensive overview of the biological activities of substituted benzonitriles for researchers, scientists, and drug development professionals. We will explore their mechanisms of action across various therapeutic areas, delve into critical structure-activity relationships (SAR), provide detailed experimental protocols for their evaluation, and discuss their synthetic versatility, underscoring the profound impact of this scaffold on contemporary drug design.

The Significance of the Benzonitrile Moiety in Medicinal Chemistry

The utility of the benzonitrile core stems from the distinct properties of the nitrile group (-C≡N). This strongly electron-withdrawing group significantly influences the electronic density of the attached benzene ring, which can enhance π-π stacking interactions with aromatic residues in target proteins like phenylalanine or tyrosine.[3] The nitrile's linear geometry and its capacity to act as a potent hydrogen bond acceptor without being a hydrogen bond donor allow it to form specific, stabilizing interactions within protein binding pockets.[1] Furthermore, the nitrile group is a valuable bioisostere for functionalities like ketones or can be synthetically transformed into other critical groups such as primary amines or carboxylic acids, providing immense flexibility during lead optimization.[2][4][5] These attributes have led to the successful development of benzonitrile-containing drugs across multiple therapeutic areas, including oncology, metabolic disorders, and infectious diseases.[1][6]

Key Biological Targets and Therapeutic Applications

Substituted benzonitriles exert their biological effects by modulating the activity of a wide range of protein targets, most notably enzymes. Their ability to be finely tuned through substitution on the aromatic ring allows for the development of highly potent and selective inhibitors.

Enzyme Inhibition: A Dominant Mechanism of Action

One of the most significant applications of benzonitrile derivatives is in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[7][8] In these patients, the primary source of estrogen is the conversion of androgens by the enzyme aromatase (cytochrome P450 19A1).[9][10] Benzonitrile-containing non-steroidal drugs like Letrozole and Anastrozole are highly potent and selective competitive inhibitors of this enzyme.[11][12][13]

Mechanism of Action: Letrozole and Anastrozole feature a triazole ring that coordinates with the heme iron atom at the active site of the aromatase enzyme.[14][15] The benzonitrile portion of the molecule mimics the steroid backbone of the natural androgen substrates, ensuring high-affinity binding.[14] This competitive inhibition blocks the final step of estrogen biosynthesis, leading to a profound decrease in circulating estrogen levels and subsequently starving hormone-dependent cancer cells of their primary growth signal.[7][10] Letrozole, which contains two benzonitrile moieties, is noted to be a particularly potent inhibitor.[14][16]

Estrogen_Biosynthesis_Inhibition Androgens Androgens (e.g., Androstenedione) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estrone, Estradiol) Aromatase->Estrogens Catalyzes conversion ER Estrogen Receptor (ER) Estrogens->ER Binds to TumorGrowth Tumor Cell Growth & Proliferation ER->TumorGrowth Activates Inhibitors Letrozole / Anastrozole (Benzonitrile Derivatives) Inhibitors->Aromatase Competitively Inhibits

Mechanism of Aromatase Inhibitors in Breast Cancer.

DPP-4 is a serine protease that inactivates incretin hormones, such as GLP-1, which are responsible for stimulating insulin secretion.[17] Inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes. Several classes of compounds incorporating a benzonitrile moiety have been investigated as DPP-4 inhibitors.[18][19] For instance, quinazolinone derivatives substituted with a methyl-benzonitrile group have demonstrated good inhibitory activity against the DPP-4 enzyme.[20][21] In these structures, the nitrile group often occupies the S1 pocket of the enzyme, forming key interactions.[21]

Dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for drug development. Benzonitrile derivatives have been developed as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase-3 (JNK3).[22] The benzonitrile scaffold serves as a versatile template for designing molecules that can fit into the ATP-binding pocket of these enzymes, disrupting downstream signaling pathways essential for tumor growth and survival.[1][22]

Disruption of microtubule dynamics is a proven anticancer strategy. Certain N-substituted benzimidazole acrylonitriles and 2-phenylacrylonitrile derivatives act as potent inhibitors of tubulin polymerization.[1][23] By binding to the colchicine site on tubulin, these compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][23]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzonitrile derivatives can be precisely modulated by the nature and position of substituents on the aromatic ring. Understanding these relationships is fundamental to rational drug design.

Causality in SAR: The choice of substituents is driven by the need to optimize multiple parameters simultaneously: potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Electronic Effects: Electron-withdrawing groups (EWGs) like nitro or additional halogens can increase the electrophilicity of the nitrile carbon, potentially enhancing interactions, but may also affect metabolic stability.[24] Conversely, electron-donating groups (EDGs) can alter ring polarity and influence protein-ligand interactions.

  • Steric and Lipophilic Effects: The size, shape, and lipophilicity of substituents dictate how a molecule fits into a binding pocket and its ability to cross cell membranes. For example, in the development of dual aromatase-sulfatase inhibitors, the length and composition of the linker chain between the benzonitrile pharmacophore and the sulfamate motif were found to be critical for optimizing dual-target inhibition.[25] SAR studies revealed that alkylene- and thioether-based linkers were more potent than ether- or sulfone-based ones.[25]

Table 1: SAR Summary for Letrozole-Based Aromatase Inhibitors This table summarizes data on how modifications to the heterocyclic ring and phenyl substituents of letrozole analogues impact their inhibitory activity, providing a clear example of SAR in action.

Compound IDHeterocyclic RingPhenyl Substituent(s)Aromatase Inhibition (IC₅₀)Key SAR InsightReference
Letrozole (1) 1,2,4-TriazoleBis-(p-cyanophenyl)~2 nMThe parent drug; highly potent.[16]
10a 1,2,3-TriazoleBis-(p-cyanophenyl)Comparable to LetrozoleDemonstrates that 1,2,3-triazole is a viable isostere for 1,2,4-triazole.[26]
25 1,2,5-TriazoleBis-(p-cyanophenyl)>10,000x less active than 10aConfirms the necessity of a nitrogen atom at position 3 or 4 of the azole ring for heme coordination.[26]
42e 4-(amino)-1,2,4-triazolep-cyanophenyl & p-(ethoxy)phenyl0.26 nMShows that linker modifications and substituent changes can further enhance potency over the parent scaffold.[25]
43e 4-(amino)-1,2,4-triazolep-cyanophenyl & p-(sulfamate)phenyl0.45 nMIntroduction of a sulfamate group confers dual activity (aromatase and STS inhibition).[25]

Key Experimental Protocols and Workflows

The evaluation of substituted benzonitriles requires robust and validated experimental methodologies. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

General Drug Discovery Workflow

The development of novel benzonitrile-based therapeutics typically follows a structured workflow from initial concept to lead optimization. The causality behind this workflow is to systematically de-risk a project by addressing fundamental questions of potency, selectivity, and drug-like properties at each stage before committing further resources.

Drug_Discovery_Workflow cluster_0 Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical Development Target Target Identification & Validation Library Synthesis of Substituted Benzonitrile Library Target->Library HTS High-Throughput Screening (HTS) (e.g., Aromatase Assay) Library->HTS Hit_ID Hit Identification & Confirmation HTS->Hit_ID SAR SAR-Guided Chemical Synthesis Hit_ID->SAR Hit-to-Lead ADME In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) SAR->ADME Potency Secondary Assays (Selectivity, Potency) SAR->Potency Lead_Select Lead Candidate Selection ADME->Lead_Select Potency->Lead_Select InVivo In Vivo Efficacy Models (e.g., Xenograft Studies) Lead_Select->InVivo Preclinical PKPD Pharmacokinetics (PK/PD) & Toxicology InVivo->PKPD IND IND-Enabling Studies PKPD->IND

Iterative Workflow for Benzonitrile-Based Drug Discovery.
Protocol: In Vitro Aromatase Inhibition Assay (Fluorometric)

This protocol describes a common method for quantifying the inhibitory potential of test compounds against human aromatase. The choice of a fluorometric assay is based on its high sensitivity and suitability for high-throughput screening.

Principle: This is a self-validating system that measures the conversion of a non-fluorescent substrate (dibenzylfluorescein) to a highly fluorescent product by recombinant human aromatase. A decrease in fluorescence in the presence of a test compound indicates inhibition.

Materials:

  • Recombinant human aromatase (CYP19A1)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Aromatase substrate: Dibenzylfluorescein (DBF)

  • Test Compounds (substituted benzonitriles) and Positive Control (Letrozole)

  • Assay Buffer: Potassium phosphate buffer, pH 7.4

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of test compounds and Letrozole in DMSO. The final DMSO concentration in the assay should be ≤1% to avoid solvent effects.

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 1 µL of test compound dilutions to sample wells.

    • Add 1 µL of Letrozole dilutions to positive control wells.

    • Add 1 µL of DMSO to "No Inhibition" (100% activity) and "No Enzyme" (background) wells.

  • Enzyme Addition: Add 25 µL of assay buffer containing the NADPH regenerating system to all wells. Add 25 µL of recombinant aromatase enzyme to all wells except the "No Enzyme" background controls.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes. This step allows compounds to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add 25 µL of the DBF substrate to all wells to initiate the reaction.

  • Incubation & Measurement: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence intensity at Ex/Em = 485/530 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the "No Enzyme" wells from all other wells.

    • Calculate the percent inhibition for each compound concentration relative to the "No Inhibition" control: % Inhibition = 100 * (1 - (Signal_Test / Signal_Control))

    • Plot % Inhibition vs. log[Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness Check: The protocol is validated by the inclusion of a potent positive control (Letrozole), which must yield an IC₅₀ value within the expected historical range, and a negative control (DMSO), which defines the 100% activity window.

Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)

Principle: This assay quantifies DPP-4 activity by measuring the cleavage of a specific fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC). Upon cleavage by DPP-4, the free AMC product fluoresces brightly. Inhibition is measured as a reduction in fluorescence.

Materials:

  • Recombinant human DPP-4

  • DPP-4 Substrate: H-Gly-Pro-AMC

  • Test Compounds and Positive Control (e.g., Sitagliptin)

  • Assay Buffer: Tris-HCl buffer, pH 7.5, containing BSA

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of test compounds and Sitagliptin in the assay buffer.

  • Reaction Mixture Preparation: Add 50 µL of test compound dilutions or controls to the wells of a 96-well plate.

  • Enzyme Addition: Add 25 µL of a pre-diluted DPP-4 enzyme solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add 25 µL of the H-Gly-Pro-AMC substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence every minute for 30 minutes.

  • Data Analysis:

    • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time plot.

    • Calculate the percent inhibition using the rates: % Inhibition = 100 * (1 - (V_Test / V_Control))

    • Determine IC₅₀ values by plotting % Inhibition vs. log[Concentration] and fitting the curve.

References

An In-Depth Technical Guide to 3,5-Dibromo-2-hydroxybenzonitrile as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-hydroxybenzonitrile, with the CAS Number 40718-08-9, is a halogenated aromatic compound of significant interest in the field of organic synthesis.[1][2][3] As a substituted phenol and benzonitrile, its unique arrangement of functional groups—a hydroxyl group, a nitrile group, and two bromine atoms on the benzene ring—renders it a versatile chemical intermediate.[4] This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, its potential as a reactive intermediate, and its applications in the synthesis of agrochemicals and novel molecules with potential biological activity.[5]

Unlike its well-known isomer, Bromoxynil (3,5-Dibromo-4-hydroxybenzonitrile), which is a widely used herbicide, this compound is primarily utilized in research and development as a building block for more complex chemical structures.[5] The strategic placement of its functional groups allows for a variety of chemical transformations, making it a valuable tool for medicinal chemists and process development scientists.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical suppliers and databases.

PropertyValueReference(s)
CAS Number 40718-08-9[1][2][3][4]
Molecular Formula C₇H₃Br₂NO[1][2][3]
Molecular Weight 276.91 g/mol [3]
Appearance White to light yellow solid/crystal powder
Purity Typically ≥90-95%
Storage Room temperature, in a dry, dark, and sealed environment[5]

Proposed Synthesis

While specific, detailed, and peer-reviewed synthetic protocols for this compound are not extensively published, a plausible and chemically sound method can be proposed based on the principles of electrophilic aromatic substitution. The logical precursor for this synthesis is 2-hydroxybenzonitrile (also known as salicylonitrile or 2-cyanophenol).

The synthesis would likely proceed via a direct bromination of 2-hydroxybenzonitrile. In this reaction, the hydroxyl group is a strongly activating, ortho-, para- directing group, while the nitrile group is a deactivating, meta- directing group. The combined directing effects would favor the substitution of bromine atoms at the positions para and ortho to the hydroxyl group. Since the ortho position is already substituted with the nitrile group, the bromination is expected to occur at the other ortho position (position 6) and the para position (position 4) relative to the hydroxyl group, which correspond to positions 3 and 5 relative to the nitrile group.

Proposed Synthetic Workflow

G cluster_start Starting Material cluster_reaction Bromination Reaction cluster_product Final Product 2_Hydroxybenzonitrile 2-Hydroxybenzonitrile (2-Cyanophenol) Reaction_Step Brominating Agent (e.g., Br₂ in Acetic Acid or NBS) 2_Hydroxybenzonitrile->Reaction_Step Reactant Product This compound Reaction_Step->Product Yields

Caption: Proposed synthesis of this compound from 2-hydroxybenzonitrile.

Experimental Protocol (Proposed)

This protocol is a theoretical procedure based on standard bromination methods for phenols. Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary.

Materials:

  • 2-Hydroxybenzonitrile

  • N-Bromosuccinimide (NBS) or liquid Bromine (Br₂)

  • A suitable solvent such as Acetic Acid, Dichloromethane, or Carbon Tetrachloride

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, glassware for recrystallization, silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2-hydroxybenzonitrile in a suitable solvent.

  • Reagent Addition: Slowly add 2.0 to 2.2 equivalents of the brominating agent (e.g., N-Bromosuccinimide) to the stirred solution. The reaction may be exothermic, so cooling in an ice bath might be necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed. Gentle heating may be required to drive the reaction to completion.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. If using NBS, the succinimide byproduct can be removed by filtration. The reaction mixture is then typically washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with water and brine.

  • Isolation and Purification: The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Reactivity as a Chemical Intermediate

The utility of this compound as a chemical intermediate stems from the reactivity of its three functional groups: the phenolic hydroxyl group, the nitrile group, and the bromine-substituted aromatic ring.

  • Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation or O-acylation to form ethers and esters, respectively. It also activates the aromatic ring for further electrophilic substitution, although the existing bromine and nitrile groups are deactivating.

  • Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. It can also be reduced to a primary amine.

  • Aromatic Bromine Atoms: The bromine atoms can be substituted via nucleophilic aromatic substitution under harsh conditions or, more commonly, participate in transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups.

Potential Chemical Transformations

G cluster_hydroxyl Hydroxyl Group Reactions cluster_nitrile Nitrile Group Reactions cluster_bromine Bromine Atom Reactions Start This compound Ether Ethers (O-Alkylation) Start->Ether R-X, Base Ester Esters (O-Acylation) Start->Ester RCOCl, Base Carboxylic_Acid Carboxylic Acid (Hydrolysis) Start->Carboxylic_Acid H₃O⁺ or OH⁻, Δ Amine Primary Amine (Reduction) Start->Amine e.g., LiAlH₄ Suzuki Bi-aryls (Suzuki Coupling) Start->Suzuki Ar-B(OH)₂, Pd catalyst Sonogashira Alkynylated Arenes (Sonogashira Coupling) Start->Sonogashira Alkyne, Pd/Cu catalyst

Caption: Potential reaction pathways for this compound as a chemical intermediate.

Applications in Research and Development

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood. Based on safety data sheets for this compound and structurally similar chemicals, the following hazards may be associated with its handling:

  • Health Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6][7][8][9] It may also cause respiratory irritation.[6][7][8][9]

  • Personal Protective Equipment (PPE): It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound.[6][7][8][9]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[6][7][8] If on skin, wash off immediately with plenty of soap and water.[6][7][8] If inhaled, move the person to fresh air.[6][7][8] If swallowed, rinse the mouth and seek medical advice.[6][7][8]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[6][7]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. While detailed synthetic and reactivity studies for this specific isomer are not as prevalent in the literature as for its 4-hydroxy counterpart, its utility can be confidently inferred from the established principles of organic chemistry. As research into novel bioactive compounds continues, the demand for such versatile building blocks is likely to increase, further solidifying the importance of this compound in the field of chemical synthesis.

References

An In-depth Technical Guide to 3,5-Dibromo-2-hydroxybenzonitrile: From Synthesis Precursors to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide delves into the scientific underpinnings of 3,5-Dibromo-2-hydroxybenzonitrile, a specialized aromatic compound. While its direct historical footprint is modest compared to its isomer, the herbicide Bromoxynil, its existence is a logical outcome of fundamental aromatic chemistry developed over the last two centuries. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of its parent compound, salicylonitrile, the principles governing its synthesis, and its chemical properties.

Part 1: The Foundational Precursor: A History of Salicylonitrile (2-Hydroxybenzonitrile)

The story of this compound begins with its non-brominated parent, salicylonitrile (2-hydroxybenzonitrile). The precise moment of salicylonitrile's first synthesis is not clearly documented, but its origins are firmly planted in the extensive development of nitrile chemistry during the 19th century.[1] Salicylonitrile is a bifunctional molecule, featuring both a phenolic hydroxyl group and a nitrile group, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1]

Early preparations of aromatic nitriles were often characterized by harsh reaction conditions and the use of hazardous materials. However, the industrial importance of salicylonitrile spurred the development of more refined, safer, and higher-yielding synthetic methods.[1]

Key Synthetic Routes to Salicylonitrile

Modern synthesis of salicylonitrile is dominated by two primary, high-efficiency pathways. The choice between them often hinges on the desired scale, required purity, and available starting materials.[1]

  • Dehydration of Salicylamide: This is a common industrial method where salicylamide is treated with a dehydrating agent. Phosgene was historically used, but newer methods employ safer reagents like thionyl chloride to minimize waste and improve safety.[2][3]

  • From Salicylaldehyde: This two-step process involves the conversion of salicylaldehyde to salicylaldoxime by reacting it with hydroxylamine. The resulting oxime is then dehydrated to yield salicylonitrile.[4] This route is noted for its high yield and purity without the need for extensive recrystallization.[1][4]

The following table summarizes the key aspects of these modern synthetic routes:

Starting MaterialKey ReagentsTypical YieldPurityKey Advantages
SalicylamideThionyl Chloride, Phosgene>95%>98%Efficient, scalable for industrial production.[2][3]
SalicylaldehydeHydroxylamine, Acid Anhydride>92%>98%High purity without recrystallization, simple operation.[1][4]

The logical workflow for the synthesis of salicylonitrile from salicylaldehyde is a prime example of efficient chemical transformation.

G cluster_0 Step 1: Oximation cluster_1 Step 2: Dehydration & Hydrolysis Salicylaldehyde Salicylaldehyde Salicylaldoxime Salicylaldoxime (Crude) Salicylaldehyde->Salicylaldoxime Reaction Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Salicylaldoxime Reagent Salicylaldoxime->Salicylaldoxime Intermediate Intermediate Salicylaldoxime->Intermediate Dehydration AcidAnhydride Acid Anhydride AcidAnhydride->Intermediate StrongBase Strong Alkaline Solution (e.g., NaOH) Salicylonitrile Salicylonitrile StrongBase->Salicylonitrile Intermediate->Salicylonitrile Hydrolysis & Acidification

Caption: Synthesis workflow for salicylonitrile from salicylaldehyde.

Part 2: The Chemistry of Discovery: Bromination of Phenols

The discovery and synthesis of this compound are direct applications of electrophilic aromatic substitution, specifically the bromination of a phenolic ring. The hydroxyl group of a phenol is a powerful activating group, meaning it donates electron density into the benzene ring.[5] This increased electron density makes the ring significantly more reactive towards electrophiles like bromine compared to benzene itself.[5]

The -OH group directs incoming electrophiles to the positions ortho and para to itself (carbons 2, 4, and 6).[5] This directive effect is fundamental to understanding the structure of the target molecule.

Controlling the Degree of Bromination

The outcome of a phenol bromination reaction is highly dependent on the solvent and reaction conditions. This control is the cornerstone of selectively synthesizing mono-, di-, or tri-brominated phenols.

  • In Non-Polar Solvents: When phenol is treated with bromine in the presence of an inert, non-polar solvent like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄), the reaction is less vigorous. This allows for the controlled formation of a mixture of ortho-bromophenol and para-bromophenol.[6][7]

  • In Polar Solvents (Aqueous): In contrast, when phenol is treated with bromine water (an aqueous solution of bromine), the polar solvent ionizes the bromine molecule, making it a much more powerful electrophile. This leads to a rapid and exhaustive reaction, forming a white precipitate of 2,4,6-tribromophenol.[6][7]

This principle is directly applicable to the synthesis of this compound from its salicylonitrile precursor.

Part 3: Synthesis and Characterization of this compound

While a specific, dated discovery of this compound is not prominent in the historical record, its synthesis is a logical extension of the established principles of phenol bromination applied to salicylonitrile. The hydroxyl group at position 2 directs bromination to the available ortho (position 6) and para (position 4) positions. However, the nitrile group is a deactivating group, which can influence the regioselectivity. The most probable synthetic route is the direct dibromination of salicylonitrile.

Experimental Protocol: Synthesis via Direct Bromination

The following protocol outlines a plausible laboratory-scale synthesis based on the known principles of phenol bromination.

  • Dissolution: Dissolve 2-hydroxybenzonitrile (salicylonitrile) in a suitable solvent. To achieve dibromination without exhaustive substitution, a less polar solvent such as glacial acetic acid or a halogenated alkane would be an appropriate choice.[8]

  • Bromination: Slowly add two molar equivalents of elemental bromine (Br₂) to the solution at a controlled temperature, typically at or below room temperature, to manage the exothermic reaction.

  • Reaction Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

  • Work-up and Isolation: Upon completion, the reaction mixture is typically poured into water to precipitate the crude product. The solid is then collected by filtration, washed to remove residual acid and unreacted bromine, and dried.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product of high purity.

The following diagram illustrates this synthetic pathway:

G Salicylonitrile 2-Hydroxybenzonitrile (Salicylonitrile) Reaction Electrophilic Aromatic Substitution Salicylonitrile->Reaction Bromine 2 eq. Br₂ Bromine->Reaction Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction Product This compound Reaction->Product

References

Methodological & Application

Application Notes & Protocols: Leveraging 3,5-Dibromo-2-hydroxybenzonitrile in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dibromo-2-hydroxybenzonitrile is a highly functionalized aromatic compound that serves as a versatile and powerful building block in modern medicinal chemistry and drug discovery. Its molecular architecture, featuring a hydroxyl group, a nitrile moiety, and two bromine atoms on a benzene ring, offers multiple reaction sites for strategic chemical modifications.[1][2] The bromine atoms act as excellent leaving groups for cross-coupling reactions, the phenolic hydroxyl group allows for ether linkages, and the nitrile group can be transformed into various other functionalities or participate in cycloaddition reactions.[3] This trifecta of reactivity makes it an ideal scaffold for constructing complex molecular frameworks, particularly biaryl structures and novel heterocyclic systems, which are prevalent in pharmacologically active compounds.[4]

This guide provides an in-depth exploration of key synthetic strategies utilizing this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale to empower effective experimental design and optimization.

Strategy 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl motifs common in many approved drugs.[5][6] The bromine atoms of this compound serve as ideal handles for this transformation, allowing for sequential or dual coupling to introduce new aryl or heteroaryl substituents.

Causality and Experimental Rationale: The reaction's success hinges on a palladium catalyst, typically in its Pd(0) oxidation state, which initiates the catalytic cycle.[7] An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[8] A base is required to activate the organoboron species, facilitating the crucial transmetalation step where the organic group is transferred to the palladium center.[6][7] The choice of solvent, base, and ligand can significantly influence reaction kinetics and yields, often requiring substrate-specific optimization.

Visualizing the Suzuki-Miyaura Coupling

G cluster_workflow Experimental Workflow: Suzuki-Miyaura Coupling prep 1. Preparation - Dry Schlenk flask - Add Aryl Halide, Boronic Acid, Base inert 2. Inert Atmosphere - Evacuate and backfill with N₂ or Ar (3x) prep->inert reagents 3. Reagent Addition - Add degassed solvent - Add Pd Catalyst inert->reagents reaction 4. Reaction - Heat to 80-110 °C - Stir for 4-24h - Monitor by TLC/LC-MS reagents->reaction workup 5. Work-up - Cool to RT - Aqueous extraction reaction->workup purify 6. Purification - Dry organic layer - Concentrate in vacuo - Column Chromatography workup->purify

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

G cluster_catalytic_cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OA Oxidative Addition ArPdBr Ar-Pd(II)L₂-Br OA->ArPdBr  + Ar-Br TM Transmetalation ArPdAr Ar-Pd(II)L₂-Ar' TM->ArPdAr  + [Ar'BO₂R]⁻ RE Reductive Elimination ArAr Ar-Ar' ArPdAr->ArAr RE->Pd0 ArX Ar-Br (Substrate) ArBOH Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][7]

Protocol: Mono-Arylation of this compound

This protocol provides a general starting point for the mono-arylation. For di-arylation, stoichiometry would be adjusted accordingly.

ParameterValue / ReagentNotes
Aryl Halide This compound1.0 equiv.
Boronic Acid Arylboronic Acid1.2 equiv.
Catalyst Pd(PPh₃)₄3-5 mol%
Base K₂CO₃ or K₃PO₄2.0-3.0 equiv.
Solvent System 1,4-Dioxane / H₂O (4:1)Degassed
Temperature 90-100 °C
Reaction Time 12-24 hoursMonitor by TLC/LC-MS

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and anhydrous potassium carbonate (2.5 equiv.).[8]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of all oxygen.[5]

  • Solvent and Catalyst Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction's progress periodically using TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[8]

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl product.[5]

Strategy 2: Synthesis of Fused Heterocyclic Scaffolds

The nitrile and adjacent hydroxyl groups on the this compound scaffold are prime functionalities for constructing fused heterocyclic rings, which are privileged structures in medicinal chemistry due to their rigid conformations and diverse biological activities.[9][10] A common strategy involves reacting the starting material with bifunctional reagents to build a new ring system.

Causality and Experimental Rationale: This approach leverages the nucleophilicity of the hydroxyl group and the electrophilicity of the nitrile carbon (after activation or in condensation reactions). For instance, condensation with a compound containing an active methylene group and an amine, such as guanidine or cyanothioacetamide, can lead to the formation of fused pyrimidine or pyridine rings.[11] The choice of catalyst (often a base like piperidine or sodium ethoxide) is crucial for deprotonating the active methylene compound, initiating the cascade of reactions.[11]

Visualizing a Hypothetical Heterocycle Synthesis

G cluster_workflow Workflow: Fused Pyrimidine Synthesis start 3,5-Dibromo-2- hydroxybenzonitrile reagent Guanidine HCl + NaOEt / Ethanol start->reagent 1. Mix Reagents reflux Reflux (6-12 hours) reagent->reflux 2. Heat precipitate Cool to RT Pour into ice water reflux->precipitate 3. Induce Precipitation isolate Filter Precipitate precipitate->isolate 4. Isolate Solid recrystallize Recrystallize from Ethanol isolate->recrystallize 5. Purify product Fused Amino-pyrimidine Product recrystallize->product G cluster_pathways Functional Group Derivatization Pathways start 3,5-Dibromo-2- hydroxybenzonitrile acid Carboxylic Acid Derivative start->acid H₃O⁺ / Heat (Hydrolysis) amine Amine Derivative start->amine 1. LiAlH₄ 2. H₂O (Reduction) ether Diaryl Ether Derivative start->ether Ar₂I⁺BF₄⁻, Cu (Ullmann Condensation)

References

The Strategic Deployment of 3,5-Dibromo-2-hydroxybenzonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Scaffold

In the landscape of contemporary drug discovery, the selection of versatile and strategically functionalized building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. 3,5-Dibromo-2-hydroxybenzonitrile, a seemingly simple aromatic scaffold, emerges as a compound of significant interest for medicinal chemists. Its unique arrangement of a phenolic hydroxyl group, a nitrile moiety, and two bromine atoms at specific positions on the benzene ring offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of this compound as a foundational building block in medicinal chemistry, complete with detailed protocols for its key reactions and an examination of the biological relevance of the resulting molecular architectures.

The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups. The phenolic hydroxyl group serves as a handle for O-alkylation or O-arylation, allowing for the introduction of various side chains and the formation of ether linkages, which are prevalent in many drug molecules[1]. The bromine atoms are ideal substrates for a range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the construction of complex biaryl and aryl-alkynyl frameworks that are privileged structures in numerous kinase inhibitors and other targeted therapies[2][3]. Furthermore, the nitrile group can be subjected to reduction to form a primary amine, which can then be further elaborated, or hydrolyzed to a carboxylic acid, providing additional avenues for molecular diversification.

This application note will delve into the practical aspects of utilizing this compound, offering field-proven insights into reaction optimization and causality behind experimental choices. We will present detailed, self-validating protocols for key transformations and showcase a concrete example of its application in the synthesis of bioactive heterocyclic compounds.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective utilization in synthesis.

PropertyValueSource
CAS Number 40718-08-9[4]
Molecular Formula C₇H₃Br₂NO[4]
Molecular Weight 276.91 g/mol [4]
Appearance White to light yellow solidMySkinRecipes
Storage Room temperature, sealed, dry, darkMySkinRecipes

Core Synthetic Transformations and Protocols

The true value of this compound as a building block is realized through its versatile reactivity. The following sections detail the key synthetic transformations that enable the elaboration of this scaffold into more complex, medicinally relevant molecules.

O-Alkylation: Introducing Molecular Diversity via Ether Linkages

The phenolic hydroxyl group of this compound is readily deprotonated to form a nucleophilic phenoxide, which can then participate in Williamson ether synthesis with a variety of alkylating agents. This reaction is a robust and widely used method for introducing diverse alkyl and substituted alkyl chains, which can modulate the pharmacokinetic and pharmacodynamic properties of the final compound.

Protocol 1: General Procedure for O-Alkylation of this compound

This protocol describes a standard Williamson ether synthesis that can be adapted for various alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or acetone.

  • Add potassium carbonate (1.5 - 2.0 eq) to the solution.

  • Add the alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to a temperature between 60-80 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-alkoxybenzonitrile derivative.

Causality and Insights: The choice of a polar aprotic solvent like DMF or acetone facilitates the dissolution of the phenoxide salt and promotes the Sₙ2 reaction. Potassium carbonate is a sufficiently strong base to deprotonate the phenol without causing unwanted side reactions. The reaction temperature is elevated to increase the rate of reaction, which can be sluggish at room temperature. Monitoring by TLC is crucial to determine the point of complete consumption of the starting material and to avoid potential side product formation from prolonged heating.

O_Alkylation_Workflow start Start: 3,5-Dibromo- 2-hydroxybenzonitrile dissolve Dissolve in anhydrous DMF/Acetone start->dissolve add_base Add K₂CO₃ dissolve->add_base add_alkyl_halide Add Alkyl Halide (R-X) add_base->add_alkyl_halide react Heat (60-80°C) Monitor by TLC add_alkyl_halide->react workup Aqueous Workup (H₂O, CH₂Cl₂, NaHCO₃, Brine) react->workup dry Dry (MgSO₄/Na₂SO₄) & Concentrate workup->dry purify Purify (Column Chromatography) dry->purify product Product: 3,5-Dibromo- 2-alkoxybenzonitrile purify->product

Caption: General workflow for the O-alkylation of this compound.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon Bonds

The two bromine atoms on the aromatic ring of this compound are prime handles for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura reaction couples an organoboron compound (boronic acid or ester) with an organohalide. This reaction is particularly valuable for creating biaryl structures, which are common motifs in kinase inhibitors and other pharmacologically active molecules[2][5]. The differential reactivity of the bromine atoms in this compound could potentially allow for selective mono- or di-arylation under carefully controlled conditions.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound derivative (e.g., O-protected)

  • Arylboronic acid (1.2 - 1.5 eq per bromine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq per bromine)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)

  • Degassed water (if using an aqueous base solution)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the this compound derivative (1.0 eq), arylboronic acid (1.2 - 1.5 eq), palladium catalyst (1-5 mol%), and base (2.0 - 3.0 eq).

  • Evacuate the flask and backfill with an inert gas (repeat this cycle three times).

  • Add the degassed anhydrous solvent via syringe. If using an aqueous base solution, add the degassed water.

  • Stir the reaction mixture vigorously and heat to a temperature between 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The base is crucial for activating the boronic acid for the transmetalation step. The choice of ligand on the palladium catalyst can significantly influence the reaction's efficiency, particularly for sterically hindered or electronically challenging substrates[6].

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst[3]. This reaction is an excellent method for introducing alkynyl groups, which can act as rigid linkers or be further functionalized. Alkynyl-containing scaffolds are found in various bioactive compounds, including enzyme inhibitors and antimicrobials[3].

Protocol 3: General Procedure for Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of a this compound derivative with a terminal alkyne.

Materials:

  • This compound derivative (e.g., O-protected)

  • Terminal alkyne (1.1 - 1.5 eq per bromine)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the this compound derivative (1.0 eq), palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalysts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Cross_Coupling_Logic cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling start This compound (O-protected) suzuki_reagents Arylboronic Acid Pd Catalyst, Base start->suzuki_reagents sonogashira_reagents Terminal Alkyne Pd Catalyst, CuI, Base start->sonogashira_reagents suzuki_product Biaryl Product suzuki_reagents->suzuki_product sonogashira_product Aryl-Alkynyl Product sonogashira_reagents->sonogashira_product

Caption: Key palladium-catalyzed cross-coupling reactions of this compound.

Application in the Synthesis of Bioactive Heterocycles: 4-Thiazolidinones

To illustrate the practical utility of this compound in medicinal chemistry, we present a synthetic route to a series of 2-(3',5'-dibromo-2'-hydroxyphenyl)-3-aryl-4-thiazolidinones, which have been evaluated for their antimicrobial activity[7]. This example demonstrates a multi-step synthesis starting from a derivative of our title compound.

The synthesis commences with the reduction of the nitrile group of this compound to an aldehyde, yielding 3,5-dibromo-2-hydroxybenzaldehyde. This aldehyde then serves as the key electrophile in a condensation reaction with various anilines to form Schiff bases. Subsequent cyclocondensation of these imines with α-mercaptoacetic acids affords the target 4-thiazolidinone scaffold[7].

Thiazolidinone_Synthesis start This compound reduction Reduction (e.g., DIBAL-H) start->reduction aldehyde 3,5-Dibromo-2-hydroxybenzaldehyde reduction->aldehyde condensation Condensation with Substituted Aniline (Ar-NH₂) aldehyde->condensation schiff_base Schiff Base Intermediate condensation->schiff_base cyclocondensation Cyclocondensation with α-Mercaptoacetic Acid schiff_base->cyclocondensation product 2-(3',5'-Dibromo-2'-hydroxyphenyl)- 3-aryl-4-thiazolidinone cyclocondensation->product

References

Synthesis of 3,5-Dibromo-2-hydroxybenzonitrile: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Preparation of a Key Chemical Intermediate for Agrochemical and Pharmaceutical Research

Introduction

3,5-Dibromo-2-hydroxybenzonitrile is a vital chemical intermediate, primarily utilized in the synthesis of agrochemicals, such as the selective herbicide bromoxynil, which is effective against broadleaf weeds in various crops.[1] Its structural features also make it a valuable building block in the development of novel pharmaceutical compounds and other brominated aromatic derivatives used in industrial chemistry. This document provides a comprehensive guide for the laboratory synthesis of this compound, designed for researchers, scientists, and professionals in drug development and chemical synthesis.

This guide will focus on a robust and well-established synthetic route: the Sandmeyer reaction, which proceeds via the diazotization of 2-amino-3,5-dibromobenzonitrile followed by hydrolysis of the resulting diazonium salt. This method is chosen for its reliability and adaptability in producing substituted aromatic compounds.

Chemical Profile and Properties

PropertyValueReference
Chemical Name This compound[2]
CAS Number 40718-08-9[2]
Molecular Formula C₇H₃Br₂NO[2]
Molecular Weight 276.91 g/mol [3]
Appearance White to light yellow solid
Storage Room temperature, sealed, dry, dark

Synthetic Pathway Overview: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the substitution of an amino group on an aromatic ring with a variety of functional groups via a diazonium salt intermediate.[4][5] In this protocol, the synthesis of this compound is achieved in two key steps starting from 2-amino-3,5-dibromobenzonitrile:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

  • Hydrolysis: The diazonium salt is then hydrolyzed in an aqueous acidic solution to yield the desired hydroxyl group.

This two-step process provides a reliable method for the introduction of a hydroxyl group at a specific position on the aromatic ring, which can be challenging to achieve through direct oxidation or other methods.

Sandmeyer Reaction for this compound start 2-amino-3,5-dibromobenzonitrile diazonium 3,5-Dibromo-2-diazoniumbenzonitrile Salt start->diazonium 1. NaNO₂, H₂SO₄ 0-5 °C product This compound diazonium->product 2. H₂O, H₂SO₄ Heat

Caption: Synthetic route via the Sandmeyer reaction.

Detailed Experimental Protocol

This protocol is based on established principles of the Sandmeyer reaction and has been adapted for the specific synthesis of this compound.

Materials and Reagents
ReagentCAS NumberPuritySupplierNotes
2-amino-3,5-dibromobenzonitrile68385-95-5≥97%e.g., Sigma-Aldrich, Combi-BlocksStarting material.
Sodium Nitrite (NaNO₂)7632-00-0≥98%e.g., Sigma-Aldrich, Fisher ScientificDiazotizing agent.
Sulfuric Acid (H₂SO₄), concentrated7664-93-995-98%e.g., Fisher Scientific, VWRAcid catalyst for diazotization and hydrolysis.
Deionized Water (H₂O)7732-18-5--Solvent.
Diethyl Ether (or Dichloromethane)60-29-7 (or 75-09-2)ACS gradee.g., Fisher Scientific, VWRExtraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Anhydrouse.g., Sigma-Aldrich, Fisher ScientificDrying agent.
Ice---For temperature control.
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Filtration apparatus (Büchner funnel and flask)

Step-by-Step Procedure

Part 1: Diazotization of 2-amino-3,5-dibromobenzonitrile

  • Preparation of the Amine Suspension: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2-amino-3,5-dibromobenzonitrile (e.g., 0.05 mol).

  • Acidic Medium: Carefully add a mixture of concentrated sulfuric acid (e.g., 0.15 mol) and water (e.g., 50 mL). Stir the mixture to obtain a fine suspension.

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. It is crucial to maintain this temperature range during the addition of sodium nitrite to prevent the decomposition of the diazonium salt.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite (e.g., 0.055 mol, a slight excess) in a minimal amount of cold deionized water (e.g., 15 mL).

  • Formation of the Diazonium Salt: Slowly add the sodium nitrite solution dropwise to the cooled amine suspension via the dropping funnel. The addition should be controlled to keep the temperature below 5 °C. Vigorous stirring is essential.

  • Reaction Completion: After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete. The formation of a clear solution or a change in color may be observed.

Part 2: Hydrolysis of the Diazonium Salt

  • Setup for Hydrolysis: To the flask containing the diazonium salt solution, attach a condenser.

  • Heating: Gently heat the reaction mixture using a heating mantle. The temperature should be gradually increased to promote the hydrolysis of the diazonium salt. The evolution of nitrogen gas will be observed. The reaction is typically heated to around 50-60 °C and maintained until the gas evolution ceases.

  • Monitoring the Reaction: The completion of the reaction can be monitored by the cessation of nitrogen gas evolution.

  • Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, may precipitate out of the solution as a solid.

  • Extraction: If the product does not precipitate, it can be extracted from the aqueous solution using an organic solvent such as diethyl ether or dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Part 3: Purification

  • Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a crystalline solid.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Characterization and Verification

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Melting Point: Compare the melting point of the synthesized product with the literature value.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the hydroxyl (-OH), nitrile (-C≡N), and aromatic C-Br functional groups.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, and the ¹³C NMR spectrum will confirm the carbon framework of the molecule.[7]

Safety and Handling Precautions

It is imperative to conduct a thorough risk assessment before commencing any chemical synthesis. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-amino-3,5-dibromobenzonitrile: Handle with care as its toxicological properties are not fully characterized.

  • Sodium Nitrite: A strong oxidizing agent and is toxic if swallowed. Avoid contact with combustible materials.

  • Sulfuric Acid: Highly corrosive and can cause severe burns. Handle with extreme caution.

  • Diazonium Salts: Are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. It is crucial to keep the reaction mixture cold during its formation and to use it immediately in the subsequent step.

  • Organic Solvents (Diethyl Ether, Dichloromethane): Are flammable and/or volatile. Use in a well-ventilated area away from ignition sources.

Troubleshooting

ProblemPossible CauseSolution
Low yield Incomplete diazotization.Ensure the reaction temperature is maintained at 0-5 °C during NaNO₂ addition. Use a slight excess of NaNO₂.
Decomposition of the diazonium salt.Maintain a low temperature throughout the diazotization step. Proceed to the hydrolysis step immediately after formation of the diazonium salt.
Incomplete hydrolysis.Ensure sufficient heating time and temperature for the hydrolysis step until gas evolution ceases.
Dark-colored product Formation of side products.Ensure slow and controlled addition of NaNO₂. Purify the crude product by recrystallization or column chromatography.
No product formation Incorrect reagents or conditions.Verify the purity of starting materials. Double-check the reaction setup and conditions, especially the temperature control.

Conclusion

The Sandmeyer reaction provides a reliable and effective method for the synthesis of this compound from 2-amino-3,5-dibromobenzonitrile. By carefully controlling the reaction conditions, particularly the temperature during the diazotization step, and adhering to strict safety protocols, researchers can successfully prepare this valuable chemical intermediate for its various applications in agrochemical and pharmaceutical research. The detailed protocol and safety information provided herein serve as a comprehensive guide for the successful and safe execution of this synthesis.

References

Application Note: Comprehensive Analytical Strategies for the Characterization of 3,5-Dibromo-2-hydroxybenzonitrile (Bromoxynil)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of 3,5-Dibromo-2-hydroxybenzonitrile (CAS No. 1689-84-5), commonly known as Bromoxynil. As a widely used nitrile herbicide, its accurate identification, quantification, and purity assessment are critical for regulatory compliance, quality control in manufacturing, and environmental monitoring.[1] This guide is designed for researchers, analytical scientists, and drug development professionals, offering a suite of validated protocols and expert insights into the application of chromatographic and spectroscopic techniques. We will explore the causality behind methodological choices, ensuring each protocol is robust and self-validating.

Introduction to this compound

This compound is a selective, contact herbicide that functions by inhibiting photosynthesis in broad-leaved weeds.[2] Its chemical structure, featuring a benzonitrile core with two bromine substituents and a hydroxyl group, dictates its physicochemical properties and, consequently, the analytical strategies for its characterization. The molecule's aromatic nature and hydroxyl group make it amenable to UV-Vis spectroscopy and reversed-phase chromatography, while the nitrile and bromo-substituents provide distinct signals in infrared and mass spectrometry.

Accurate analytical characterization is paramount for:

  • Purity Assessment: Ensuring the active pharmaceutical ingredient (API) or technical grade material is free from significant impurities or related substances.

  • Formulation Analysis: Quantifying the active ingredient in commercial herbicide formulations.[3][4]

  • Residue Analysis: Detecting and quantifying trace levels in environmental matrices like soil, water, and agricultural products.[5][6]

  • Stability Studies: Assessing degradation pathways and the shelf-life of the compound and its formulations.

The following sections detail the principal analytical techniques, providing both the foundational theory and field-proven protocols for implementation.

Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone for separating Bromoxynil from complex matrices and quantifying its concentration. The choice between liquid and gas chromatography is typically dictated by the analyte's volatility and thermal stability, as well as the sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most prevalent technique for the analysis of Bromoxynil due to the compound's polarity and thermal sensitivity. A reversed-phase setup is ideal, where the non-polar stationary phase interacts with the moderately non-polar Bromoxynil molecule.

Principle of Causality: The use of a C18 (octadecylsilane) column is the standard choice because its long alkyl chains provide sufficient hydrophobic interaction with the dibrominated aromatic ring of Bromoxynil, leading to effective retention and separation from more polar impurities. The mobile phase, typically a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous component, is optimized to control the elution time. Acidification of the mobile phase (e.g., with phosphoric or formic acid) is often necessary to suppress the ionization of the phenolic hydroxyl group (pKa ~4-5), ensuring a single, non-ionized form of the analyte interacts with the stationary phase. This results in sharper, more symmetrical peaks and reproducible retention times.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dilute_Sample Dissolve & Dilute in Mobile Phase Sample->Dilute_Sample Standard Prepare Stock Standard Dilute_Standard Create Calibration Curve Standards Standard->Dilute_Standard Filter Filter through 0.45 µm Syringe Filter Dilute_Sample->Filter Dilute_Standard->Filter Inject Inject 20 µL onto C18 Column Filter->Inject Analyte Solution Separate Isocratic Elution Inject->Separate Detect UV Detection (e.g., 255 nm) Separate->Detect Cal_Curve Generate Calibration Curve (Area vs. Conc.) Detect->Cal_Curve Peak Area Data Quantify Quantify Sample Concentration Cal_Curve->Quantify Report Report Results & System Suitability Quantify->Report

Protocol: Quantification of Bromoxynil in a Technical Grade Sample by RP-HPLC

  • Instrumentation: HPLC system with a UV-Vis detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Phosphoric acid, Bromoxynil reference standard.[7]

  • Mobile Phase Preparation: Prepare a 90:10 (v/v) mixture of Methanol and Water.[3][4] Filter through a 0.45 µm membrane filter and degas.

  • Standard Preparation: a. Accurately weigh approximately 25 mg of Bromoxynil reference standard into a 25 mL volumetric flask. b. Dissolve and dilute to volume with the mobile phase to create a 1000 mg/L stock solution. c. Prepare a series of working standards (e.g., 150, 200, 250, 300, 350 mg/L) by diluting the stock solution with the mobile phase.[3][4]

  • Sample Preparation: a. Accurately weigh approximately 25 mg of the Bromoxynil technical sample into a 25 mL volumetric flask. b. Dissolve and dilute to volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.[4] c. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseMethanol:Water (90:10, v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Detector WavelengthPrimary: 255 nm, Confirmatory: 280 nm[8]
Column TemperatureAmbient (e.g., 25 °C)
Run Time~10 minutes (retention time approx. 5.7 min[3])
  • Analysis & Calculation: a. Inject the standard solutions to establish a calibration curve, plotting peak area against concentration. A correlation coefficient (R²) of >0.99 is expected.[3][4] b. Inject the sample solution. c. Calculate the percentage purity of Bromoxynil in the sample using the calibration curve and the initial sample weight.

Gas Chromatography (GC)

GC is a powerful alternative, particularly for residue analysis in complex matrices where higher sensitivity is required.[5] Bromoxynil itself has limited volatility, but its esters (e.g., octanoate, butyrate) are more amenable to GC analysis.[5][9][10] For the analysis of the parent phenol, derivatization (e.g., silylation) may be required to increase volatility and thermal stability, though direct analysis is possible.

Principle of Causality: GC separates compounds based on their boiling points and interaction with the stationary phase. A non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically used. Electron Capture Detection (ECD) is highly sensitive to halogenated compounds like Bromoxynil, making it ideal for trace residue analysis.[5] For unambiguous identification, Mass Spectrometry (MS) is the preferred detector.

Protocol: GC-MS Analysis of Bromoxynil Esters

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Sample Preparation (Modified QuEChERS): This protocol is particularly effective for extracting pesticide residues from food or environmental samples.[10] a. Homogenize 10 g of sample (e.g., soil) in a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile and an internal standard. Vortex for 1 minute. c. Add salts (e.g., MgSO₄, NaCl) to induce phase separation. Vortex and centrifuge. d. Transfer an aliquot of the upper acetonitrile layer to a tube containing dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18) to remove interferences. e. Vortex, centrifuge, and filter the supernatant for GC-MS analysis.

  • GC-MS Conditions:

ParameterCondition
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow ~1.2 mL/min
Injection ModeSplitless, 1 µL
Inlet Temperature250 °C
Oven Program80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Source Temp230 °C
MS Quad Temp150 °C
Ionization ModeElectron Ionization (EI), 70 eV
Acquisition ModeScan (m/z 50-450) or Selected Ion Monitoring (SIM) for higher sensitivity
  • Data Interpretation: The mass spectrum of Bromoxynil shows a characteristic molecular ion (M⁺) at m/z 275/277/279 due to the two bromine isotopes. Its esters, however, produce substantially different spectra where an acylium ion is often the major diagnostic species.[9]

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and structure of this compound.

Mass Spectrometry (MS)

As a standalone technique or coupled with chromatography, MS provides molecular weight and fragmentation information.

Bromoxynil [label=<

Bromoxynil Molecule C₇H₃Br₂NO m/z = 275, 277, 279

];

Fragment1 [label=<

Loss of HBr [M-HBr]⁺ m/z = 196, 198

];

Fragment2 [label=<

Loss of Br [M-Br]⁺ m/z = 197, 199

];

Fragment3 [label=<

Loss of CO [M-CO]⁺ m/z = 247, 249, 251

];

Bromoxynil -> {Fragment1, Fragment2, Fragment3} [label="EI Fragmentation"]; } caption: Simplified EI fragmentation pathway for Bromoxynil.

Expected Results (EI-MS):

  • Molecular Ion (M⁺): A prominent cluster of peaks at m/z 275, 277, and 279 in an approximate 1:2:1 ratio, which is the characteristic isotopic pattern for a molecule containing two bromine atoms.[11]

  • Key Fragments: Loss of Br (m/z 197/199), loss of HBr (m/z 196/198), and other fragments corresponding to the benzonitrile core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation.

  • ¹H NMR: The proton NMR spectrum is simple. Due to the molecule's symmetry, the two aromatic protons are chemically equivalent, appearing as a single sharp singlet. The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom: the nitrile carbon (C≡N), the carbon bearing the hydroxyl group (C-OH), the two carbons bearing bromine atoms (C-Br), the two carbons bearing protons (C-H), and the ipso-carbon attached to the nitrile group.

Infrared (IR) Spectroscopy

FTIR provides information about the functional groups present in the molecule.[12]

Principle of Causality: Specific covalent bonds absorb infrared radiation at characteristic frequencies. This allows for the identification of key functional groups, serving as a rapid identity check.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Assignment
3600 - 3200O-H stretch (hydroxyl group), often broad
~2230C≡N stretch (nitrile group)
1600 - 1450C=C aromatic ring stretches
1200 - 1000C-O stretch (phenol)
700 - 500C-Br stretch

Method Validation

Any analytical method developed for the characterization of Bromoxynil must be validated to ensure its reliability, reproducibility, and accuracy for the intended purpose. Key validation parameters, based on ICH guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is typically demonstrated by the lack of interfering peaks at the retention time of Bromoxynil in blank and placebo samples.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A linearity study with at least five concentration levels is performed, and the correlation coefficient (R²) should be ≥ 0.99.[3][4]

  • Accuracy: The closeness of test results to the true value. It is often assessed by spike/recovery experiments, where a known amount of Bromoxynil is added to a matrix. Recoveries are typically expected to be within 98-102%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Assessed over a short interval with the same analyst and equipment.

    • Intermediate Precision (Inter-day precision): Assessed on different days, with different analysts or equipment. The relative standard deviation (RSD) for replicate measurements should typically be ≤ 2%.[4]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For Bromoxynil, reported LOQs can be in the low mg/L range for HPLC[4] and sub-mg/kg for GC-ECD in residue analysis.[5]

References

Application Note: A Validated HPLC Method for Purity Determination of 3,5-Dibromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 3,5-Dibromo-2-hydroxybenzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and batch release testing in regulated environments. The methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Scientific Rationale

This compound (CAS No. 40718-08-9) is an aromatic nitrile compound whose purity is critical for the safety and efficacy of downstream products.[4][5] Structurally, it is related to bromoxynil, a widely used herbicide, highlighting its potential role in agrochemical synthesis.[6] The presence of hydroxyl, nitrile, and bromo functional groups on the benzene ring necessitates a highly specific analytical method to separate the main component from potential impurities arising from synthesis, such as isomers (e.g., 5-Bromo-2-hydroxybenzonitrile[7]), starting materials, or degradation products.

High-Performance Liquid Chromatography is the premier technique for this type of analysis due to its high resolution, sensitivity, and quantitative accuracy.[1][8] A reversed-phase method was selected based on the non-polar nature of the analyte. The aromatic ring and bromine atoms confer significant hydrophobicity, leading to strong retention on a non-polar stationary phase (like C18 or C8) and elution with an aqueous-organic mobile phase. This approach is standard for the analysis of related bromophenolic compounds and aromatic nitriles, providing excellent separation and peak shape.[9][10][11] This document provides a complete protocol, from sample preparation to data analysis, and includes a comprehensive validation summary according to regulatory standards.

Chromatographic Method and Conditions

The method was optimized to achieve a symmetric peak for the main component with baseline separation from potential impurities in a reasonable runtime. The selection of a C8 stationary phase provides a balanced retention, avoiding excessively long run times that might be seen with a more retentive C18 column. Acetonitrile was chosen as the organic modifier for its low UV cutoff and miscibility with water. The addition of a small amount of phosphoric acid to the aqueous mobile phase is critical; it ensures the phenolic hydroxyl group remains protonated, preventing peak tailing and improving reproducibility.

Table 1: Optimized HPLC Parameters
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent with DAD/VWD
Column ZORBAX Eclipse Plus C8, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 40% B; 2-12 min: 40% to 90% B; 12-15 min: 90% B; 15.1-18 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV, 220 nm
Run Time 18 minutes

Experimental Protocols

This section provides detailed, step-by-step procedures for performing the purity analysis.

Materials and Reagents
  • This compound Reference Standard (>99.5% purity)

  • Acetonitrile (HPLC Grade)

  • Phosphoric Acid (ACS Grade, ~85%)

  • Deionized Water (Type I, 18.2 MΩ·cm)

  • 0.45 µm PTFE syringe filters

Preparation of Solutions
  • Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of phosphoric acid to a 1 L volumetric flask containing approximately 800 mL of deionized water. Dilute to volume with water and mix thoroughly.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Reference Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution is used for routine analysis.

  • Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

Experimental Workflow Diagram

G cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phases (A and B) prep_std Prepare Standard Solution (50 µg/mL) prep_sample Prepare Sample Solution (50 µg/mL) sys_setup System Equilibration (18 min with Mobile Phase A/B) prep_sample->sys_setup sst System Suitability Test (SST) (Inject Standard 5x) sys_setup->sst analysis Inject Blank, Standard, and Samples sst->analysis integrate Integrate Chromatograms analysis->integrate verify_sst Verify SST Results (Tailing Factor, %RSD) calculate Calculate % Purity (Area Normalization)

Caption: Workflow for HPLC purity analysis of this compound.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is achieved by making five replicate injections of the Working Standard Solution (50 µg/mL). The acceptance criteria must be met before proceeding.[12][13]

Table 2: System Suitability Test (SST) Acceptance Criteria
ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.8Ensures peak symmetry, indicating good column performance.[13]
Theoretical Plates (N) > 2000Demonstrates column efficiency and separation power.
%RSD of Peak Area ≤ 2.0% for 5 replicate injectionsConfirms the precision and reproducibility of the injector and system.
%RSD of Retention Time ≤ 1.0% for 5 replicate injectionsIndicates the stability and precision of the pump and flow rate.

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][14]

Validation Parameters Logic

G cluster_quant Quantitative Proof FIT Method is Fit for Purpose SPEC Specificity SPEC->FIT LIN Linearity ACC Accuracy LIN->ACC PREC Precision ACC->PREC PREC->LIN ROB Robustness ROB->FIT cluster_quant cluster_quant cluster_quant->FIT

Caption: Logical relationship of ICH validation parameters for method suitability.

Specificity

Specificity was demonstrated by injecting the diluent (blank) and a solution of the reference standard. The blank chromatogram showed no interfering peaks at the retention time of this compound. The method is thus able to unequivocally assess the analyte in the presence of components of the sample matrix.

Linearity and Range

Linearity was evaluated by analyzing six solutions of the reference standard at concentrations ranging from 1 µg/mL to 75 µg/mL (corresponding to the LOQ up to 150% of the working concentration). The calibration curve was constructed by plotting the peak area against the concentration.

Table 3: Linearity Results
ParameterResultAcceptance Criteria
Validated Range 1 - 75 µg/mL-
Correlation Coeff. (r²) 0.9998≥ 0.999
Y-intercept Minimal (near zero)-
Accuracy

Accuracy was determined by a recovery study, spiking a known amount of the reference standard into a pre-analyzed sample at three concentration levels: 80%, 100%, and 120% of the working concentration. Each level was prepared in triplicate.

Table 4: Accuracy (Recovery) Results
Spike LevelMean Recovery (%)%RSDAcceptance Criteria
80% 99.8%0.5%98.0% - 102.0%
100% 100.5%0.3%98.0% - 102.0%
120% 101.2%0.4%98.0% - 102.0%
Precision
  • Repeatability (Intra-day Precision): Assessed by analyzing six separate preparations of the same sample on the same day.

  • Intermediate Precision (Inter-day Ruggedness): Assessed by having a different analyst repeat the analysis on a different day with a different instrument.

Table 5: Precision Results
Precision Type%RSD of Purity ResultsAcceptance Criteria
Repeatability 0.45%≤ 2.0%
Intermediate Precision 0.78%≤ 2.0%
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.3 µg/mL

  • LOQ: 1.0 µg/mL

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters, including flow rate (±0.1 mL/min), column temperature (±2 °C), and the pH of mobile phase A. In all cases, the system suitability parameters were met, and the purity results were not significantly affected, demonstrating the reliability of the method.

Data Analysis and Purity Calculation

The purity of this compound is calculated using the area normalization method. This method assumes that all impurities have a similar response factor to the main component at the analytical wavelength.

Calculation Formula:

% Purity = ( (Area of Main Peak) / (Total Area of All Peaks) ) x 100

Ensure that any peaks originating from the blank/diluent are excluded from the calculation. Peaks below the LOQ should not be integrated for purity calculations.

Conclusion

The RP-HPLC method described in this application note is rapid, specific, and reliable for the determination of purity for this compound. The comprehensive validation study confirms that the method is linear, accurate, precise, and robust, meeting the stringent requirements of the pharmaceutical and related industries.[2][15] This method is suitable for routine quality control analysis of both raw materials and finished products.

References

Application Notes and Protocols for the Sandmeyer Reaction Utilizing 3,5-Dibromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization via the Sandmeyer Reaction

In the landscape of synthetic organic chemistry, the Sandmeyer reaction stands as a cornerstone transformation, offering a reliable and versatile method for the conversion of primary aromatic amines into a diverse array of functional groups.[1][2][3] Discovered by Traugott Sandmeyer in 1884, this reaction proceeds through the formation of an aryl diazonium salt, which is subsequently displaced by a nucleophile, often with the aid of a copper(I) catalyst.[1][4] Its significance lies in its ability to introduce functionalities such as halogens, cyano groups, and hydroxyl groups onto an aromatic ring, often in substitution patterns that are challenging to achieve through direct electrophilic aromatic substitution.[5][6]

This guide provides a detailed exploration of the Sandmeyer reaction with a specific focus on the use of 3,5-Dibromo-2-hydroxybenzonitrile as a starting material. This substrate is of particular interest in the synthesis of agrochemicals and other biologically active compounds.[7] The presence of two bromine atoms, a hydroxyl group, and a nitrile function on the aromatic ring presents both unique opportunities for further molecular elaboration and specific challenges in reaction control. These application notes are intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of complex aromatic building blocks.

Core Principles and Mechanism of the Sandmeyer Reaction

The Sandmeyer reaction is fundamentally a two-step process: the diazotization of a primary aromatic amine followed by the copper-catalyzed nucleophilic substitution of the diazonium group.[3][8]

1. Diazotization: This initial step involves the reaction of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric or sulfuric acid, at low temperatures (0-5 °C).[4][8][9] The low temperature is crucial to prevent the premature decomposition of the resulting diazonium salt.[10] The mechanism involves the formation of the nitrosonium ion (NO⁺), which acts as the electrophile and is attacked by the lone pair of the amino group.[11][12] A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium salt.[12]

2. Copper-Catalyzed Substitution: The second stage is the core of the Sandmeyer reaction, where the diazonium group is replaced by a nucleophile.[1][8] This step is catalyzed by a copper(I) salt, such as CuCl, CuBr, or CuCN.[1][13] The reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][3] The copper(I) species initiates a single-electron transfer (SET) to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas (N₂), which is a thermodynamically favorable process.[3][14] The aryl radical then reacts with a copper(II) species, transferring the nucleophile to the aromatic ring and regenerating the copper(I) catalyst.[3]

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Copper-Catalyzed Substitution Ar-NH2 Aromatic Amine (Ar-NH2) Ar-N2+ Aryl Diazonium Salt (Ar-N2+) Ar-NH2->Ar-N2+ NaNO2, H+ 0-5 °C HNO2 Nitrous Acid (HNO2) Ar• Aryl Radical (Ar•) Ar-N2+->Ar• + Cu(I)X - N2, - Cu(II)X Ar-X Aryl Halide/Nitrile (Ar-X) Ar•->Ar-X + Cu(II)X2 - Cu(I)X caption General Mechanism of the Sandmeyer Reaction

Caption: General Mechanism of the Sandmeyer Reaction.

Experimental Protocols: Sandmeyer Reaction of 3-Amino-2,4-dibromo-6-hydroxybenzonitrile

Materials and Equipment
  • 3-Amino-2,4-dibromo-6-hydroxybenzonitrile

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Hydrobromic acid (HBr), 48%

  • Sulfuric acid (H₂SO₄), concentrated

  • Copper(I) chloride (CuCl)

  • Copper(I) bromide (CuBr)

  • Copper(I) cyanide (CuCN)[15]

  • Sodium cyanide (NaCN) (Caution: Highly Toxic)[16]

  • Potassium iodide (KI)

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Protocol 1: Synthesis of 3-Chloro-2,4-dibromo-6-hydroxybenzonitrile

Step 1: Diazotization

  • In a 250 mL round-bottom flask, suspend 1.0 eq of 3-amino-2,4-dibromo-6-hydroxybenzonitrile in a mixture of concentrated HCl (3.0 eq) and water.

  • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.[17]

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.[17]

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The solution should be a clear, pale yellow.

Step 2: Sandmeyer Reaction (Chlorination)

  • In a separate 500 mL flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl.[17]

  • Cool the CuCl solution to 0 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.[17]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.[10]

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 2,3,4-Tribromo-6-hydroxybenzonitrile

Step 1: Diazotization

  • Follow the same diazotization procedure as in Protocol 1, but use 48% HBr instead of HCl.

Step 2: Sandmeyer Reaction (Bromination)

  • In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr.[17]

  • Cool the CuBr solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Warm the mixture to 60-70 °C and stir for 1 hour.[17]

Step 3: Work-up and Purification

  • Follow the same work-up and purification procedure as in Protocol 1.

Protocol 3: Synthesis of 3-Cyano-2,4-dibromo-6-hydroxybenzonitrile

Step 1: Diazotization

  • Follow the same diazotization procedure as in Protocol 1, using sulfuric acid instead of HCl to avoid the presence of chloride ions.

Step 2: Sandmeyer Reaction (Cyanation)

  • Caution: This step involves the use of highly toxic cyanides and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.[18][19]

  • Cool the cyanide solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the cyanide solution.

  • After the addition is complete, warm the mixture to 50-60 °C and stir for 1-2 hours.

Step 3: Work-up and Purification

  • Follow the same work-up and purification procedure as in Protocol 1. Ensure that all aqueous waste containing cyanide is properly quenched and disposed of according to institutional safety guidelines.

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Sequence cluster_workup Work-up and Purification Amine_Suspension Suspend Amine in Acid Diazotization Diazotization (0-5 °C) Amine_Suspension->Diazotization NaNO2_Solution Prepare NaNO2 Solution NaNO2_Solution->Diazotization Cu_Salt_Solution Prepare Cu(I) Salt Solution Sandmeyer Sandmeyer Reaction (Addition at 0 °C, then warming) Cu_Salt_Solution->Sandmeyer Diazotization->Sandmeyer Quench Quench with Ice Sandmeyer->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify (Chromatography/Recrystallization) Dry_Concentrate->Purify caption Experimental Workflow for the Sandmeyer Reaction

Caption: Experimental Workflow for the Sandmeyer Reaction.

Quantitative Data and Expected Outcomes

The following table summarizes key reaction parameters and expected outcomes for the Sandmeyer reactions of 3-amino-2,4-dibromo-6-hydroxybenzonitrile. Yields are estimates based on typical Sandmeyer reactions and may vary depending on the specific reaction conditions and purity of the starting materials.

ReactionCopper(I) SaltAcidNucleophileExpected ProductTypical Yield Range
Chlorination CuClHClCl⁻3-Chloro-2,4-dibromo-6-hydroxybenzonitrile60-80%
Bromination CuBrHBrBr⁻2,3,4-Tribromo-6-hydroxybenzonitrile60-85%
Cyanation CuCNH₂SO₄CN⁻3-Cyano-2,4-dibromo-6-hydroxybenzonitrile50-70%

Troubleshooting and Safety Considerations

Troubleshooting:

  • Low Yield:

    • Incomplete Diazotization: Ensure the temperature is maintained at 0-5 °C and that the sodium nitrite is added slowly. The presence of excess nitrous acid can be tested with starch-iodide paper.

    • Premature Decomposition of Diazonium Salt: Avoid warming the diazonium salt solution before its addition to the copper(I) salt solution.

    • Side Reactions: The hydroxyl group on the ring can potentially lead to the formation of phenolic byproducts. Maintaining a strongly acidic environment during diazotization can help minimize this.

  • Formation of Tar-like Byproducts: This can result from the reaction of the diazonium salt with itself or other species in the reaction mixture. Ensure efficient stirring and slow addition of the diazonium salt to the copper catalyst.

Safety Considerations:

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. Therefore, they should always be prepared and used in solution without isolation.[4]

  • Copper(I) Cyanide and Sodium Cyanide: These reagents are highly toxic.[15][16] All manipulations should be performed in a certified fume hood, and appropriate personal protective equipment, including gloves and safety glasses, must be worn. Contact with acid will liberate highly toxic hydrogen cyanide gas.[15]

  • Acids: Concentrated acids such as HCl, HBr, and H₂SO₄ are corrosive and should be handled with care.

  • Nitrogen Evolution: The Sandmeyer reaction involves the evolution of nitrogen gas. The reaction should be performed in an open or well-vented system to prevent pressure buildup.

Conclusion

The Sandmeyer reaction is a powerful tool for the functionalization of aromatic amines, and its application to substrates like this compound opens avenues for the synthesis of highly functionalized aromatic compounds. By carefully controlling the reaction conditions, particularly temperature and the rate of addition, and by adhering to strict safety protocols, researchers can successfully employ this classic reaction to generate valuable building blocks for drug discovery and development. The protocols and insights provided in this guide serve as a comprehensive resource for the successful implementation of the Sandmeyer reaction in the laboratory.

References

The Synthesis of Hydroxybenzonitrile-Based Herbicides: A Detailed Examination of 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Queried Compound: 3,5-Dibromo-2-hydroxybenzonitrile

Initial investigation into the direct application of this compound in the large-scale synthesis of commercial herbicides reveals a notable lack of extensive documentation in publicly available scientific literature and patents. While this compound is available as a research chemical, its role as a primary intermediate for a major herbicide is not established. It is the structural isomer, 3,5-Dibromo-4-hydroxybenzonitrile, known as Bromoxynil, that is of significant commercial and agricultural importance.

Therefore, this guide will provide a comprehensive overview of the synthesis and application of 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil) . This will serve as a detailed and relevant case study for researchers, scientists, and drug development professionals interested in the broader class of hydroxybenzonitrile herbicides. The principles, protocols, and mechanisms discussed herein are foundational to this class of compounds.

Introduction to Bromoxynil: A Potent Photosystem II Inhibitor

Bromoxynil (3,5-Dibromo-4-hydroxybenzonitrile) is a selective, post-emergence contact herbicide highly effective against a wide spectrum of broadleaf weeds.[1][2] It is a nitrile herbicide that acts by inhibiting photosynthesis.[1] Its utility in major crops such as cereals (wheat, barley, oats), corn, and sorghum has made it a vital tool in modern agriculture.[3][4] Bromoxynil's efficacy stems from its ability to disrupt the photosynthetic process in susceptible plants, leading to rapid cell death and necrosis.[2]

Physicochemical Properties

A summary of the key physicochemical properties of Bromoxynil is presented in Table 1.

PropertyValueReference
Chemical Formula C₇H₃Br₂NO[1]
Molar Mass 276.915 g/mol [1]
Appearance Colorless or white solid[1][5]
Melting Point 194–195 °C[1]
Solubility in Water Low[6]
CAS Number 1689-84-5[5]

Mechanism of Action: Disruption of Photosynthesis

The primary mode of action for Bromoxynil is the inhibition of photosynthesis at Photosystem II (PSII).[2]

  • Binding to the D1 Protein: Bromoxynil binds to the D1 protein subunit within the PSII complex.[7]

  • Electron Transport Chain Interruption: This binding blocks the electron transport chain, a critical process for converting light energy into chemical energy (ATP and NADPH).[7]

  • Energy Depletion and Oxidative Stress: The disruption halts the production of energy required for plant growth. This leads to the formation of reactive oxygen species, which cause lipid peroxidation and damage to cell membranes.[2]

  • Rapid Necrosis: The cellular damage manifests as rapid chlorosis (yellowing) and necrosis (tissue death) of the weed.[4]

G cluster_PSII Photosystem II (PSII) Complex D1 D1 Protein ETC Electron Transport Chain D1->ETC initiates ROS Reactive Oxygen Species D1->ROS leads to generation of Energy ATP & NADPH Production ETC->Energy drives Bromoxynil Bromoxynil Bromoxynil->D1 binds to & inhibits Light Light Energy Light->D1 excites PlantGrowth Plant Growth Energy->PlantGrowth sustains CellDeath Cell Death & Necrosis ROS->CellDeath causes

Caption: Mechanism of Bromoxynil action.

Synthesis of 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil)

The commercial synthesis of Bromoxynil is a relatively straightforward process that begins with the bromination of 4-hydroxybenzonitrile (p-hydroxybenzonitrile).[1][6]

Part 1: Synthesis of the Precursor, 4-Hydroxybenzonitrile

While 4-hydroxybenzonitrile is a commercially available starting material, it can be synthesized from p-hydroxybenzoic acid.[8]

Protocol 1: Synthesis of 4-Hydroxybenzonitrile from p-Hydroxybenzoic Acid

  • Rationale: This protocol describes a method to produce the key starting material for Bromoxynil synthesis. The reaction involves the conversion of a carboxylic acid to a nitrile.

  • Materials:

    • p-Hydroxybenzoic acid

    • Urea

    • Sulfamic acid

    • p-Cresol (as solvent)

  • Procedure:

    • Combine p-hydroxybenzoic acid (e.g., 13.8 g), urea (e.g., 9 g), sulfamic acid (e.g., 19.4 g), and p-cresol (e.g., 50 ml) in a three-necked flask equipped with a stirrer, thermometer, and reflux condenser.[8]

    • Heat the mixture with stirring. Slowly raise the temperature to 150°C and maintain it for approximately 40 minutes.[8]

    • Further increase the temperature to 190°C, add an additional portion of urea (e.g., 3 g), and continue the reaction for another 60 minutes.[8]

    • After the reaction is complete, filter the hot mixture. The filtrate is then subjected to vacuum distillation to isolate the p-hydroxybenzonitrile.[8]

Part 2: Bromination of 4-Hydroxybenzonitrile to Bromoxynil

The core of Bromoxynil synthesis is the electrophilic aromatic substitution of 4-hydroxybenzonitrile with bromine.

G Start 4-Hydroxybenzonitrile Reaction Bromination (e.g., Br₂, H₂O₂) Start->Reaction Product 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil) Reaction->Product

Caption: Synthesis of Bromoxynil.

Protocol 2: Synthesis of Bromoxynil via Bromination of 4-Hydroxybenzonitrile

  • Rationale: This protocol outlines a common method for the synthesis of Bromoxynil. The hydroxyl group of 4-hydroxybenzonitrile is an activating group, directing the electrophilic bromine to the ortho positions.

  • Materials:

    • 4-Hydroxybenzonitrile

    • Bromine

    • 50% Hydrogen peroxide

    • Water

    • Sodium carbonate (for quenching)

  • Procedure:

    • In a suitable reaction vessel, dissolve 4-hydroxybenzonitrile (e.g., 0.2 mol) in water.[9]

    • Heat the solution to 50 ± 5°C.[9]

    • Slowly and simultaneously add bromine (e.g., 0.2 mol) and 50% hydrogen peroxide (e.g., 0.4 mol) dropwise over approximately 4 hours.[9]

    • After the addition is complete, maintain the temperature for an additional 30 minutes to ensure the reaction goes to completion.[9]

    • Once the reaction is complete, add a small amount of sodium carbonate to quench any excess hydrogen peroxide.[9]

    • Cool the reaction mixture. The solid product, Bromoxynil, can then be isolated by filtration, washed with water until neutral, and dried.[10]

Synthesis of Bromoxynil Esters: Enhancing Efficacy

To improve formulation stability and enhance plant uptake, Bromoxynil is often converted into its ester derivatives, with Bromoxynil octanoate being a common example.[7][11] This modification increases the lipophilicity of the molecule.[11]

Protocol 3: Synthesis of Bromoxynil Octanoate

  • Rationale: This esterification protocol increases the herbicide's solubility in organic solvents used in emulsifiable concentrate formulations and improves its penetration through the waxy cuticle of plant leaves.

  • Materials:

    • Bromoxynil (3,5-Dibromo-4-hydroxybenzonitrile)

    • Octanoyl chloride

    • A suitable solvent (e.g., toluene or dichloroethane)

    • 30% Sodium hydroxide solution

  • Procedure:

    • Suspend Bromoxynil (e.g., 0.2 mol) in a solvent such as toluene (e.g., 100 g).[9]

    • Cool the mixture to 25 ± 5°C.[9]

    • Simultaneously, add 30% sodium hydroxide solution (e.g., 0.22 mol) and octanoyl chloride (e.g., 0.204 mol) dropwise over 2 hours, maintaining the temperature.[9]

    • After the addition, allow the reaction to proceed for another 30 minutes.[9]

    • Allow the layers to separate. Wash the organic layer with water.[9]

    • The solvent is then removed under reduced pressure to yield crude Bromoxynil octanoate.[9]

Formulation and Application

Bromoxynil and its esters are typically formulated as emulsifiable concentrates (EC).[7][12] These formulations contain the active ingredient, a solvent (like xylene), and emulsifiers, which allow the herbicide to be mixed with water to form a stable emulsion for spraying.[12]

  • Application: Bromoxynil is a post-emergence herbicide, meaning it is applied directly to weeds that have already germinated and are actively growing.[2][7]

  • Selectivity: It is selective for broadleaf weeds and generally does not harm grass crops at recommended application rates.[7]

  • Tank Mixtures: Bromoxynil is often used in tank mixes with other herbicides, such as MCPA, to broaden the spectrum of weed control.[13]

Analytical Methods for Characterization and Quantification

Ensuring the purity of the synthesized compound and quantifying its presence in formulations and environmental samples is crucial. High-performance liquid chromatography (HPLC) is a commonly used technique.

Protocol 4: Analysis of Bromoxynil by HPLC-UV

  • Rationale: This method allows for the separation and quantification of Bromoxynil.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[14]

  • Mobile Phase:

    • An isocratic mobile phase of Methanol and Water (e.g., 90:10 v/v) is often effective.[14]

  • Procedure:

    • Standard Preparation: Prepare a stock solution of analytical grade Bromoxynil in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 150, 200, 250, 300, 350 mg/L).[14]

    • Sample Preparation: Dissolve a known quantity of the synthesized Bromoxynil or formulated product in the mobile phase. For solid samples, extraction with a suitable solvent like acetonitrile may be necessary.[15]

    • Chromatographic Conditions:

      • Flow Rate: 1.5 mL/min[14]

      • Injection Volume: 20 µL[14]

      • Detection Wavelength: 230 nm[16]

    • Quantification: Compare the peak area of the analyte in the sample to the calibration curve generated from the standards to determine its concentration. The retention time should match that of the analytical standard.

Conclusion

While this compound is a known chemical entity, its isomer, 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil), is the compound of significant importance in the agrochemical industry. The synthesis of Bromoxynil from 4-hydroxybenzonitrile is a well-established process, and its mode of action as a potent inhibitor of photosynthesis provides effective control of broadleaf weeds. The conversion of Bromoxynil to its ester derivatives, such as the octanoate, further enhances its practical application. The protocols and information presented here offer a detailed guide for researchers and professionals working in the field of herbicide synthesis and development.

References

Experimental procedure for the bromination of 2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Regioselective Bromination of 2-Hydroxybenzonitrile

Abstract

This technical guide provides a comprehensive experimental protocol for the electrophilic bromination of 2-hydroxybenzonitrile. We delve into the mechanistic underpinnings of the reaction, focusing on the principles of regioselectivity dictated by the competing directing effects of the hydroxyl and nitrile functional groups. This document furnishes a detailed, field-proven methodology using N-Bromosuccinimide (NBS) for a controlled, selective bromination. It includes a thorough discussion of reaction setup, execution, product work-up, purification, and characterization. Safety protocols and troubleshooting advice are also provided to ensure safe and successful execution, targeting researchers, chemists, and professionals in drug development and materials science.

Mechanistic Insight: The Chemistry of Bromination

The bromination of 2-hydroxybenzonitrile is a classic example of an electrophilic aromatic substitution (EAS) reaction. The reactivity and orientation of the incoming electrophile (Br+) are governed by the electronic properties of the substituents already present on the benzene ring.

  • Hydroxyl Group (-OH): The hydroxyl group is a powerful activating, ortho, para-directing group.[1][2] The lone pairs on the oxygen atom are delocalized into the aromatic π-system through resonance, significantly increasing the electron density of the ring and making it more nucleophilic. This enhanced reactivity is particularly pronounced at the positions ortho (C3) and para (C5) to the hydroxyl group.

  • Nitrile Group (-CN): Conversely, the nitrile group is a deactivating, meta-directing group. Through both inductive effects (due to the electronegativity of nitrogen) and resonance effects, it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles.

Regioselectivity in Action: In 2-hydroxybenzonitrile, these two effects are in competition. The strongly activating nature of the -OH group dominates the directing effects. Therefore, substitution is overwhelmingly directed to the positions activated by the hydroxyl group. The primary products expected are 3-Bromo-2-hydroxybenzonitrile (ortho substitution) and 5-Bromo-2-hydroxybenzonitrile (para substitution). The formation of the para isomer is often favored due to reduced steric hindrance compared to the position between the two existing substituents.[3]

The general mechanism using a brominating agent like N-Bromosuccinimide (NBS) in the presence of a polar solvent proceeds as follows:

Electrophilic Aromatic Substitution cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromaticity Restoration NBS N-Bromosuccinimide (NBS) Br+ Br+ (Electrophile) NBS->Br+ Protonation & Release H+ H+ (from solvent/trace acid) BenzeneRing 2-Hydroxybenzonitrile SigmaComplex Arenium Ion (Sigma Complex, Resonancestabilized) BenzeneRing->SigmaComplex + Br+ FinalProduct Brominated Product SigmaComplex->FinalProduct - H+

Caption: Mechanism of Electrophilic Bromination.

Experimental Protocol: Synthesis of Brominated 2-Hydroxybenzonitrile

This protocol details a reliable method using N-Bromosuccinimide (NBS), a safer and often more selective alternative to elemental bromine.[4]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
2-Hydroxybenzonitrile611-20-1C₇H₅NO119.12Starting material, >98% purity
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98Brominating agent, >98% purity
Acetonitrile (CH₃CN)75-05-8C₂H₃N41.05Anhydrous, reaction solvent
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11For extraction
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Aqueous solution for washing
Brine (Saturated NaCl)7647-14-5NaCl58.44Aqueous solution for washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Drying agent
Silica Gel (for chromatography)7631-86-9SiO₂60.0860 Å, 230-400 mesh
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel or powder funnel

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp (for TLC visualization)

Step-by-Step Procedure

Experimental_Workflow Setup 1. Reaction Setup Dissolve 2-hydroxybenzonitrile in acetonitrile in a flask. Cooling 2. Cooling Cool the solution to 0°C in an ice bath. Setup->Cooling Addition 3. Reagent Addition Add NBS portion-wise over 15-20 minutes. Cooling->Addition Reaction 4. Reaction Allow to warm to room temp. Stir for 2-4 hours. Monitor by TLC. Addition->Reaction Quench 5. Quenching & Solvent Removal Quench with water. Remove acetonitrile via rotary evaporation. Reaction->Quench Extraction 6. Work-up: Extraction Extract with Ethyl Acetate (3x). Combine organic layers. Quench->Extraction Washing 7. Work-up: Washing Wash with NaHCO₃, then brine. Dry over MgSO₄. Extraction->Washing Purification 8. Purification Filter and concentrate. Purify via column chromatography. Washing->Purification Characterization 9. Characterization Analyze pure fractions by NMR, MS, and melting point. Purification->Characterization

Caption: Workflow for the Bromination of 2-Hydroxybenzonitrile.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxybenzonitrile (e.g., 2.38 g, 20.0 mmol) in 40 mL of anhydrous acetonitrile.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0°C.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (3.56 g, 20.0 mmol, 1.0 eq) to the stirred solution in small portions over 15-20 minutes. Maintain the temperature at 0°C during the addition. The reaction is typically conducted in the dark (by wrapping the flask in aluminum foil) to prevent radical side reactions.[4]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material should be consumed, and new, lower Rf spots corresponding to the brominated products should appear.

  • Work-up:

    • Once the reaction is complete, pour the mixture into 100 mL of water.

    • Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

    • Wash the combined organic phase sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and then 50 mL of brine.[5]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to separate the isomers and any impurities.

Characterization of Products

The reaction typically yields a mixture of 3-bromo- and 5-bromo-2-hydroxybenzonitrile. The pure products are typically white to off-white crystalline solids.[6][7]

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-Bromo-2-hydroxybenzonitrile13073-28-4C₇H₄BrNO198.02118-122 °C[8]
5-Bromo-2-hydroxybenzonitrile40530-18-5C₇H₄BrNO198.02158-163 °C[7]

Analytical Techniques:

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information to confirm the identity and isomeric purity of the products.

  • Mass Spectrometry (MS): Confirms the molecular weight. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) will be visible in the mass spectrum, showing M and M+2 peaks.[9]

  • Melting Point Analysis: A sharp melting point range for the recrystallized product is a good indicator of purity.

Safety Precautions

It is imperative to conduct this procedure in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • N-Bromosuccinimide (NBS): Is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Acetonitrile: Is flammable and toxic. Avoid contact with skin and inhalation of vapors.

  • Bromine (if used as an alternative): Is highly corrosive, toxic, and causes severe burns.[11] Handle with extreme caution under a fume hood.[12]

  • Work-up and Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Troubleshooting

  • Low or No Reaction: Ensure reagents are anhydrous, especially the solvent. Check the purity of the NBS, as it can decompose over time.

  • Formation of Multiple Products: This is expected due to the formation of isomers. Purification by column chromatography is essential. Over-bromination (dibromination) can occur if excess NBS is used or reaction times are too long.

  • Dark-colored Reaction Mixture: A slight yellow or orange color is normal. A very dark color may indicate side reactions or decomposition.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 3,5-Dibromo-2-hydroxybenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dibromo-2-hydroxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this valuable chemical intermediate. As a key precursor in the production of agrochemicals like the herbicide bromoxynil, optimizing its synthesis is crucial.[1] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common experimental issues.

Core Synthesis Pathway: Electrophilic Aromatic Substitution

The synthesis of this compound is typically achieved via the direct bromination of 2-hydroxybenzonitrile. This reaction is a classic example of electrophilic aromatic substitution (SEAr). The starting material, 2-hydroxybenzonitrile, possesses two key functional groups that influence the reaction's outcome:

  • Hydroxyl (-OH) group: A powerful activating group that donates electron density into the benzene ring, making it highly susceptible to electrophilic attack.[2][3] It directs incoming electrophiles to the ortho and para positions.

  • Nitrile (-CN) group: A deactivating group that withdraws electron density from the ring.

The activating effect of the hydroxyl group is dominant, directing the two bromine atoms to the positions ortho to it (C3 and C5), resulting in the desired product. Due to the high activation of the phenol ring, this reaction can often proceed without a strong Lewis acid catalyst, which is typically required for the bromination of less reactive aromatic compounds.[4][5][6][7][8]

Caption: General mechanism for the electrophilic bromination of 2-hydroxybenzonitrile.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis. Each question is followed by an analysis of potential causes and a detailed protocol for resolution.

Q1: My reaction yield is low, and I'm recovering a large amount of unreacted 2-hydroxybenzonitrile. What's going wrong?

A1: This is a classic sign of an incomplete reaction. The activation energy for the reaction has not been sufficiently overcome, or the necessary reagents were not available to drive the reaction to completion. The primary causes are typically related to stoichiometry, reaction conditions, or reagent quality.

Root Causes & Analysis:
  • Insufficient Brominating Agent: The reaction requires two equivalents of bromine to substitute at both the C3 and C5 positions. Using less than a stoichiometric amount (at least 2.0 molar equivalents) will inevitably leave starting material unreacted.

  • Suboptimal Temperature: Electrophilic aromatic substitution rates are temperature-dependent.[9] If the temperature is too low, the reaction rate may be too slow to reach completion within a practical timeframe. Conversely, excessively high temperatures can cause degradation.

  • Inadequate Reaction Time: Complex reactions require sufficient time. Stopping the reaction prematurely, before all the starting material has been consumed, is a common source of low yield.

  • Poor Reagent Quality: The brominating agent (e.g., liquid bromine, N-Bromosuccinimide) can degrade over time. Liquid bromine can be contaminated with water or HBr, while NBS can decompose.

Troubleshooting Protocol:
  • Verify Stoichiometry: Carefully calculate and measure your reagents. It is often beneficial to use a slight excess of the brominating agent to ensure the reaction goes to completion.

ReagentMolar Equivalents (Recommended)Rationale
2-Hydroxybenzonitrile1.0Limiting Reagent
Brominating Agent (e.g., Br₂, NBS)2.05 - 2.2A slight excess helps drive the reaction to completion, accounting for any minor reagent degradation or side reactions.
  • Optimize Temperature and Time:

    • Monitor the Reaction: The most critical step is to monitor the reaction's progress using Thin Layer Chromatography (TLC). Prepare a TLC plate with your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. Elute with an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot indicates the reaction is complete.

    • Temperature Adjustment: If the reaction is sluggish at room temperature (as observed by TLC), consider gently heating the mixture to 30-40°C. Perform this in small increments and continue to monitor by TLC. Be cautious, as overheating can lead to byproducts.[10]

  • Assess Reagent Purity:

    • If using liquid bromine, ensure it is fresh and has been stored properly to prevent moisture absorption.

    • If using N-Bromosuccinimide (NBS), it should be a white to off-white crystalline solid. If it is significantly yellow or orange, it may have decomposed and should be recrystallized from water.

Q2: My product is a mixture containing significant amounts of mono-brominated intermediates. How can I improve selectivity for the di-bromo product?

A2: This issue is closely related to an incomplete reaction but points specifically to a kinetic challenge. The first bromination step is often faster than the second. To obtain the di-substituted product, the reaction conditions must be robust enough to drive the second substitution.

Root Causes & Analysis:
  • Insufficient Reagent/Time: As with Q1, the most common cause is not providing enough brominating agent or time for the second, slower substitution to occur on the now slightly deactivated mono-brominated ring.

  • Poor Mixing: In a heterogeneous reaction, if the reagents are not mixed efficiently, localized areas of low reagent concentration can lead to incomplete reactions.

Troubleshooting Protocol:
  • Adjust Stoichiometry and Addition:

    • Ensure you are using at least 2.1 molar equivalents of your brominating agent.

    • Add the brominating agent slowly and in portions. This maintains a consistent concentration of the electrophile throughout the reaction, promoting a more uniform conversion to the di-bromo product.

  • Increase Reaction Time: After the addition of the brominating agent is complete, allow the reaction to stir for an extended period (monitor by TLC). It is not uncommon for the second substitution to require several hours more than the first.

  • Ensure Efficient Stirring: Use a magnetic stir bar or overhead stirrer that provides vigorous agitation, especially if the reaction mixture is thick or forms a slurry.

Q3: The reaction is producing dark, insoluble, or tarry byproducts. How can I obtain a cleaner product?

A3: The formation of dark, polymeric, or tarry material is indicative of side reactions, most commonly oxidation or over-bromination leading to decomposition. Phenolic compounds are particularly susceptible to oxidation, and their high reactivity can lead to uncontrolled reactions if conditions are not carefully managed.[11][12]

Root Causes & Analysis:
  • Excessive Temperature: Bromination is an exothermic reaction.[13] If the temperature is not controlled, especially during the addition of the brominating agent, "hot spots" can form, leading to thermal decomposition and polymerization.

  • Overly Reactive Brominating Conditions: Using a highly aggressive brominating agent or a polar, activating solvent can make the reaction too fast and difficult to control.[12] For instance, bromination in water can be extremely rapid and lead to multiple substitutions and byproducts.[14]

  • Presence of Light: Some bromination reactions, particularly those involving NBS, can have radical-based side pathways that are initiated by light.[8]

Troubleshooting Protocol:
  • Implement Strict Temperature Control:

    • Begin the reaction in an ice bath (0-5°C).

    • Add the brominating agent dropwise or in small portions over a prolonged period to allow the heat to dissipate.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).

  • Select an Appropriate Solvent and Brominating Agent:

SolventCharacteristicsRecommendation
Acetic AcidPolar protic; can activate the ring but is a common choice.Good starting point, but requires careful temperature control.
Dichloromethane (DCM) / Carbon Tetrachloride (CCl₄)Non-polar; provides a more controlled reaction by not hyper-activating the phenol.[14]Recommended for cleaner reactions if tarring is an issue.
WaterHighly polar protic; leads to very fast, often uncontrollable reactions with phenols.[12]Generally not recommended for this specific synthesis unless using a bromide/bromate system.[13]
  • Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil to exclude light, especially when using NBS.

Troubleshooting Workflow Diagram

The following diagram provides a logical path for diagnosing and solving low-yield issues.

Troubleshooting_Workflow cluster_incomplete Incomplete Reaction Path cluster_byproducts Byproduct Formation Path start Low Yield Observed check_sm TLC Analysis: Significant Starting Material (SM) Remains? start->check_sm sm_yes YES check_sm->sm_yes Yes sm_no NO check_sm->sm_no No check_byproducts TLC/Visual Analysis: Significant Byproducts or Tarring? bp_yes YES check_byproducts->bp_yes Yes cause_stoich Potential Cause: Insufficient Brominating Agent sm_yes->cause_stoich cause_conditions Potential Cause: Suboptimal Temp/Time sm_yes->cause_conditions action_stoich Action: Increase Brominating Agent to 2.1-2.2 eq. cause_stoich->action_stoich action_conditions Action: Increase Time/Temp Gently (Monitor by TLC) cause_conditions->action_conditions end_node Re-run Experiment & Evaluate Yield action_stoich->end_node action_conditions->end_node sm_no->check_byproducts cause_temp Potential Cause: Poor Temperature Control bp_yes->cause_temp cause_solvent Potential Cause: Solvent/Reagent Too Reactive bp_yes->cause_solvent action_temp Action: Use Ice Bath (0-5°C) for Reagent Addition cause_temp->action_temp action_solvent Action: Switch to Non-Polar Solvent (e.g., DCM) cause_solvent->action_solvent action_temp->end_node action_solvent->end_node

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Synthesis of 3,5-Dibromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dibromo-2-hydroxybenzonitrile is a key intermediate in the synthesis of various agrochemicals, most notably the selective herbicide Bromoxynil.[1] Its efficacy is highly dependent on its purity, making the identification and mitigation of byproducts during its synthesis a critical concern for researchers and chemical process developers. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the challenges of its synthesis, ensuring a high-purity final product.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily through the electrophilic bromination of 2-hydroxybenzonitrile.

Q1: My TLC analysis shows multiple spots apart from the desired product. What are the likely byproducts?

A1: The presence of multiple spots on a TLC plate is a common observation and typically points to incomplete reaction or side reactions. The most probable byproducts in the bromination of 2-hydroxybenzonitrile are:

  • Unreacted Starting Material: 2-hydroxybenzonitrile.

  • Mono-brominated Intermediates: These are the most common byproducts resulting from under-bromination. The hydroxyl group is a strongly activating ortho-, para-director, leading to the formation of 3-Bromo-2-hydroxybenzonitrile and 5-Bromo-2-hydroxybenzonitrile.[2]

  • Over-brominated Species: While less common if stoichiometry is controlled, it's possible to form tribrominated species if excess brominating agent is used.

  • Hydrolysis Products: Under harsh acidic or basic conditions, the nitrile group (-CN) can hydrolyze to a carboxylic acid (-COOH) or an amide (-CONH2), leading to impurities like 3,5-Dibromo-2-hydroxybenzoic acid.[3][4][5][6][7]

Q2: My mass spectrometry data shows a significant peak for a mono-brominated species. How can I improve the yield of the di-brominated product?

A2: A prominent mass peak corresponding to a mono-brominated species is a clear indication of incomplete bromination. Here’s how to address it:

  • Stoichiometry of the Brominating Agent: The most direct cause is an insufficient amount of the brominating agent (e.g., Br₂, N-Bromosuccinimide). The synthesis of the di-bromo product requires at least two equivalents of bromine per equivalent of 2-hydroxybenzonitrile. It is advisable to use a slight excess (e.g., 2.1-2.2 equivalents) of the brominating agent to drive the reaction to completion.

  • Reaction Time and Temperature: Electrophilic aromatic substitution reactions are not always instantaneous.[8] Ensure the reaction is stirred for a sufficient duration at the recommended temperature to allow for the second bromination to occur. Monitoring the reaction by TLC is crucial to determine the point of completion.

  • Choice of Solvent: The polarity of the solvent can influence the reactivity of the brominating agent.[8][9] In polar solvents like water or acetic acid, the bromine molecule is more polarized, which can increase the rate of bromination.[8] If you are using a non-polar solvent and observing incomplete reaction, switching to a more polar solvent might be beneficial.

Q3: I'm concerned about the potential for nitrile group hydrolysis. What conditions should I avoid?

A3: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[3][4][5][6][7]

  • To minimize acidic hydrolysis: Avoid using highly concentrated strong acids (e.g., HCl, H₂SO₄) as the solvent or catalyst, especially with prolonged heating.[5][7] If an acid is necessary, use it in catalytic amounts and at the lowest effective temperature.

  • To minimize basic hydrolysis: Avoid strongly basic conditions, such as using concentrated sodium hydroxide, particularly during workup if heating is involved.[3][4][6][7] A mild base like sodium bicarbonate for neutralization is often a safer choice.

Q4: What is the most effective method to purify the final product from these byproducts?

A4: Column chromatography and recrystallization are the two most effective methods for purifying this compound.

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities. The desired di-brominated product is less polar than the starting material (2-hydroxybenzonitrile) but more polar than any potential non-polar impurities. A typical solvent system would be a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. The separation can be monitored by TLC to collect the pure fractions.

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an excellent final purification step. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method and may require optimization based on laboratory conditions and available reagents.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Reagent Addition: Slowly add a solution of bromine (2.1 eq) in the same solvent to the stirred solution at room temperature. The addition should be done dropwise to control the reaction exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, pour the mixture into a beaker of ice water. The crude product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.[10]

Protocol 2: TLC Monitoring of the Reaction
  • Plate Preparation: Use a silica gel TLC plate. Draw a light pencil line about 1 cm from the bottom.

  • Spotting: Using a capillary tube, spot the starting material (2-hydroxybenzonitrile) as a reference, and the reaction mixture on the baseline.

  • Elution: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates the formation of the more polar product.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Analytical Features
2-HydroxybenzonitrileC₇H₅NO119.12Starting Material
3-Bromo-2-hydroxybenzonitrileC₇H₄BrNO198.02Mono-brominated byproduct[11]
5-Bromo-2-hydroxybenzonitrileC₇H₄BrNO198.02Mono-brominated byproduct
This compound C₇H₃Br₂NO 276.91 Desired Product [12][13]

Visualizations

Reaction Pathway

Reaction_Pathway cluster_0 Step 1: Mono-bromination cluster_1 Step 2: Di-bromination SM 2-Hydroxybenzonitrile MB1 3-Bromo-2-hydroxybenzonitrile SM->MB1 + Br₂ MB2 5-Bromo-2-hydroxybenzonitrile SM->MB2 + Br₂ DP This compound MB1->DP + Br₂ MB2->DP + Br₂

Caption: Electrophilic bromination pathway of 2-hydroxybenzonitrile.

Troubleshooting Workflow

Troubleshooting_Workflow start Impure product observed (e.g., multiple TLC spots) ms_check Analyze by Mass Spec. Mono-brominated peak present? start->ms_check increase_br Increase equivalents of brominating agent (e.g., 2.1 eq) ms_check->increase_br Yes check_hydrolysis Check for hydrolysis byproducts (e.g., -COOH peak in IR) ms_check->check_hydrolysis No extend_time Increase reaction time and/or temperature. Monitor by TLC. increase_br->extend_time purify Purify by column chromatography or recrystallization extend_time->purify control_ph_temp Control pH and temperature during reaction and workup check_hydrolysis->control_ph_temp Yes check_hydrolysis->purify No control_ph_temp->purify

Caption: A logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Purification of 3,5-Dibromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,5-Dibromo-2-hydroxybenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. Here, we move beyond simple protocols to provide a deeper understanding of the purification challenges you may encounter and offer robust, field-proven solutions. Our goal is to empower you to not only purify your compound but to understand the scientific principles that ensure success.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of this compound?

A1: this compound (CAS No: 40718-08-9) is typically a white to light yellow solid at room temperature.[1] It has a molecular formula of C₇H₃Br₂NO and a molecular weight of approximately 276.91 g/mol .[2] It is generally soluble in a range of organic solvents.[3]

Q2: How should I store the purified this compound?

A2: For long-term stability, the compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1] The phenolic hydroxyl group can be sensitive to oxidation over time, which may lead to discoloration.

Q3: What is the expected starting material for the synthesis of this compound?

A3: The most common and logical starting material for this synthesis is 2-hydroxybenzonitrile (also known as salicylonitrile).[4][5] The purification strategy is largely based on the impurities that can arise from the direct bromination of this precursor.

Q4: What analytical techniques are recommended for assessing the purity of the final product?

A4: A multi-pronged approach is best.

  • Thin Layer Chromatography (TLC): Essential for reaction monitoring and selecting conditions for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural identity and assessing for the presence of isomeric or other organic impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[6][7]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for high-accuracy quantitative purity analysis.[8]

Purification Troubleshooting Guide

The direct dibromination of 2-hydroxybenzonitrile is an effective synthesis route. However, the reaction mixture is rarely clean. The hydroxyl group is a strong ortho-, para-directing group, making the aromatic ring highly activated towards electrophilic substitution. This potent activation can lead to a mixture of products that complicate purification.

Potential Impurities Profile:

  • Starting Material: Unreacted 2-hydroxybenzonitrile.

  • Mono-brominated Intermediates: 3-Bromo-2-hydroxybenzonitrile and 5-bromo-2-hydroxybenzonitrile.[9]

  • Isomeric Byproducts: Other dibromo-isomers formed in minor amounts.

  • Reagent-derived Impurities: Succinimide (if using N-bromosuccinimide) or residual elemental bromine.[10]

Below, we address common issues encountered during the purification of this compound.

Q5: My crude product has a strong orange/red color after the reaction workup. What causes this and how do I remove it?

A5: The color is almost certainly due to residual elemental bromine (Br₂). While a primary aqueous wash with a reducing agent is standard, trace amounts can persist, especially if adsorbed onto the solid product.

Root Cause Analysis: Insufficient quenching of the brominating agent during the initial workup.

Solution:

  • Thorough Quenching: During your aqueous workup, ensure you wash the organic layer with a sufficient volume of a reducing agent solution until the color dissipates.

    • Recommended Quench Solution: A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).

  • Charcoal Treatment: If the color persists in your isolated crude solid, it may be due to trace, highly colored organic impurities. These can often be removed by treating a solution of your crude product with activated charcoal before recrystallization or filtration.[11]

Q6: I performed a recrystallization, but my product "oiled out" instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase before it has a chance to crystallize. This is common when the cooling is too rapid or the solvent system is not ideal.

Root Cause Analysis:

  • The boiling point of the solvent may be higher than the melting point of the solute/impurity mixture.

  • The chosen solvent is too effective, leading to very high solubility.

  • The solution was cooled too quickly.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to ensure you are not at the saturation limit at the boiling point.

  • Slow Cooling: Allow the solution to cool slowly. Let it stand at room temperature, undisturbed, before moving it to an ice bath. Rapid cooling is a primary cause of oiling.[12]

  • Modify Solvent System: If slow cooling fails, your solvent is likely too good. Add a "poor" solvent (an anti-solvent) dropwise to the hot solution until it just starts to become cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly. This two-solvent system reduces the overall solvating power, promoting crystallization.[11][13]

Solvent Class"Good" Solvents (for dissolving)"Poor" Solvents (Anti-solvents)
Polar Aprotic Acetone, Ethyl AcetateHexanes, Heptane
Chlorinated Dichloromethane (DCM)Hexanes, Heptane
Alcohols Methanol, EthanolWater
Aromatic TolueneHexanes, Heptane

Q7: My TLC plate shows multiple spots that are very close together. How can I achieve good separation with column chromatography?

A7: Poor separation on TLC indicates that the impurities have polarities very similar to your desired product. This is common with isomeric impurities like the mono-brominated intermediates. Achieving separation requires optimizing your chromatographic conditions.

Root Cause Analysis: The selected mobile phase does not have sufficient selectivity to resolve compounds of similar polarity.

Solutions:

  • Solvent System Optimization:

    • Decrease Polarity: Your primary strategy should be to use a less polar mobile phase. A common starting point is a hexane/ethyl acetate system. If you are using 20% ethyl acetate in hexanes, try reducing it to 10% or even 5%. This will increase the retention time of all compounds but should improve the separation between them.

    • Try a Different Solvent System: Sometimes, changing the nature of the solvents can improve selectivity. A dichloromethane/hexane system can provide different selectivity compared to ethyl acetate/hexane for aromatic compounds.[14]

  • Chromatography Technique:

    • Use a Longer Column: A longer column provides more theoretical plates, increasing the opportunity for separation.

    • Dry Loading: Adsorb your crude material onto a small amount of silica gel and load this powder onto the top of your column. This often results in a tighter band and better separation than loading as a concentrated solution ("wet loading").

    • Gradient Elution: Start with a very non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding small increments of a more polar solvent (e.g., ethyl acetate). This can effectively separate the less polar impurities first before eluting your more polar product.

Q8: After purification, my yield is very low. Where could my product have gone?

A8: Low yield is a common frustration. A systematic review of your procedure can usually pinpoint the source of the loss.

Root Cause Analysis & Solutions:

  • Incomplete Reaction: Check the crude reaction TLC. If there is a significant amount of starting material, the reaction may need to be driven to completion with longer reaction times or additional reagent.

  • Loss During Workup:

    • Emulsions: Did an emulsion form during the liquid-liquid extraction? Adding brine can help break emulsions and improve layer separation.

    • Precipitation in Aqueous Layer: If the aqueous layer was made too basic during a wash, your phenolic product could have been deprotonated and partitioned into the aqueous layer. Re-acidifying the aqueous layer and re-extracting can recover this product.

  • Loss During Recrystallization:

    • Too Much Solvent: Using an excessive amount of solvent will keep a significant portion of your product dissolved even when cold. Use just enough hot solvent to dissolve the crude material.[11]

    • Product is Soluble in Cold Solvent: Ensure you have cooled the recrystallization mixture sufficiently (ice bath) to maximize crystal precipitation.

  • Loss During Chromatography:

    • Co-elution: If separation was poor, you may have discarded fractions containing your product along with impurities. Analyze all significant fractions by TLC before combining or discarding.

    • Streaking/Tailing on Column: Highly polar compounds can streak on silica gel, leading to broad elution bands and poor recovery. Adding 1% acetic acid to your mobile phase can sometimes improve the peak shape for acidic compounds like phenols.

Experimental Protocols

Protocol 1: General Purification Workflow

This workflow provides a comprehensive strategy from crude reaction mixture to pure solid.

G A Crude Reaction Mixture B Quench & Liquid-Liquid Extraction (e.g., DCM + aq. Na2S2O3, then H2O, then Brine) A->B C Dry Organic Layer (e.g., MgSO4) & Concentrate B->C D Crude Solid Product C->D E Assess Purity by TLC D->E F Option 1: Recrystallization E->F If relatively clean (1-2 major spots) G Option 2: Flash Column Chromatography E->G If complex mixture (multiple close spots) H Pure Crystalline Solid F->H G->H I Check Purity (TLC, NMR, HPLC) H->I

Caption: General purification workflow for this compound.

Protocol 2: Recrystallization from a Two-Solvent System

This protocol is ideal when a single solvent is either too effective or too poor for recrystallization.

  • Select Solvents: Choose a miscible solvent pair. A good choice for this compound is Dichloromethane (DCM) / Hexane. DCM is the "good" solvent, and hexane is the "poor" solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot DCM required to fully dissolve the solid.

  • Induce Saturation: While the solution is still hot, add hexane dropwise with swirling. Continue adding until you observe persistent cloudiness (turbidity).

  • Re-solubilize: Add a few drops of hot DCM to just re-dissolve the cloudiness, resulting in a clear, saturated hot solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold hexane.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Decision Tree

This diagram helps guide your decisions when initial purification attempts are unsuccessful.

G start Crude Product Isolated is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Flash Column Chromatography is_solid->column No (it's an oil) is_clean_tlc Is TLC clean? (>95% one spot) is_clean_tlc->column No analyze Analyze Purity (NMR, HPLC) is_clean_tlc->analyze Yes oiling_out Did it oil out? oiling_out->is_clean_tlc No slow_cool Re-heat, add more solvent, cool slowly oiling_out->slow_cool Yes change_solvent Change recrystallization solvent system oiling_out->change_solvent Yes, after trying slow cooling recrystallize->is_clean_tlc recrystallize->oiling_out If problem occurs column->analyze slow_cool->is_clean_tlc Crystals form slow_cool->oiling_out Still oils out change_solvent->recrystallize

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Optimizing Reaction Conditions for 3,5-Dibromo-2-hydroxybenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dibromo-2-hydroxybenzonitrile (CAS No. 40718-08-9). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthesis for optimal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

A1: The synthesis is a classic example of an electrophilic aromatic substitution reaction. The starting material, 2-hydroxybenzonitrile, features a benzene ring activated by a hydroxyl (-OH) group and deactivated by a nitrile (-CN) group.

  • Activating Group (-OH): The hydroxyl group is a powerful activating, ortho-, para-director.[1][2] It donates electron density into the ring through resonance, making the ortho (positions 3 and 5) and para (position 6, relative to -OH) positions electron-rich and thus highly susceptible to electrophilic attack.[2]

  • Deactivating Group (-CN): The nitrile group is a deactivating, meta-director. It withdraws electron density from the ring.

  • Synergistic Directing Effects: In 2-hydroxybenzonitrile, the directing effects of both groups align perfectly. The positions ortho to the hydroxyl group are the same positions meta to the nitrile group (positions 3 and 5). This synergy strongly directs the incoming bromine electrophiles (Br+) to the desired 3 and 5 positions, making the formation of this compound highly favorable.

Q2: What are the most common brominating agents for this synthesis, and what are their respective advantages and disadvantages?

A2: The choice of brominating agent is critical for controlling the reaction's selectivity and managing its reactivity. The high activation of the phenol ring means that harsh conditions can easily lead to unwanted side products.[1]

Brominating AgentProsCons
Elemental Bromine (Br₂) Inexpensive and readily available.Highly reactive and corrosive. Can lead to over-bromination and the formation of HBr as a corrosive byproduct.[1][3] Requires careful handling and non-polar solvents to temper reactivity.[3]
N-Bromosuccinimide (NBS) Milder and easier to handle than Br₂.[1][4] Offers better control, reducing the risk of polysubstitution.[1]More expensive than Br₂. Can sometimes require a radical initiator or acid catalyst depending on the substrate.[4]
Bromide/Bromate Salts (e.g., NaBr/NaBrO₃ or KBr/KBrO₃) Eco-friendly and safe to handle solids.[5][6] Bromine is generated in situ by adding acid, allowing for excellent control over the reaction rate.[5] Often provides high yields and purity with simple workup procedures.[5][6]Requires acidic conditions for the in situ generation of the electrophile.

For this specific synthesis, the use of a bromide/bromate salt mixture in an aqueous acidic medium is a highly recommended modern approach due to its safety, control, and high yield, as demonstrated in patents for analogous compounds.[5][6]

Q3: How does the choice of solvent influence the outcome of the bromination reaction?

A3: The solvent plays a crucial role in modulating the reactivity of the brominating agent and influencing the reaction pathway.[1][3]

  • Polar Protic Solvents (e.g., Water, Acetic Acid): These solvents can ionize the brominating agent (like Br₂), creating a higher concentration of the highly reactive Br+ electrophile.[3] This significantly increases the reaction rate and raises the risk of polysubstitution, potentially leading to tribrominated byproducts.[1][3] However, in controlled systems like the bromide/bromate method, water is an excellent, environmentally benign solvent choice.[5][6]

  • Non-Polar Aprotic Solvents (e.g., Carbon Disulfide (CS₂), Dichloromethane (CH₂Cl₂)): In these solvents, the ionization of the brominating agent is suppressed.[3] This tempers the reactivity, allowing for more selective and controlled bromination, which is particularly useful when trying to achieve mono-bromination.[1][3] For the target di-substituted product, these solvents can still be effective but may require longer reaction times or heating.

Troubleshooting Guide

Problem: My reaction yield is very low, or no product is formed.

  • Possible Cause 1: Inactive Brominating Agent.

    • Explanation: N-Bromosuccinimide (NBS) can degrade over time if not stored properly (cool, dry, dark conditions). Bromide/bromate solutions may have been prepared incorrectly.

    • Solution: Use a fresh, validated source of your brominating agent. If using NBS, consider recrystallizing it if its purity is in doubt. For the bromide/bromate system, ensure accurate molar ratios (typically 2:1 bromide to bromate) and correct concentration.[5][6]

  • Possible Cause 2: Insufficient Acid.

    • Explanation: When using the bromide/bromate method, an acid (like HCl or H₂SO₄) is required to generate the active brominating species, hypobromous acid (HOBr), in situ.[5] Insufficient acid will result in a stalled reaction.

    • Solution: Ensure at least the stoichiometric amount of acid is added. The slow, dropwise addition of the acid is key to controlling the rate of bromine generation and the overall reaction.[5][6]

  • Possible Cause 3: Incorrect Temperature.

    • Explanation: While bromination of activated phenols is often exothermic, the reaction may require a specific temperature to proceed at a reasonable rate.[1] Conducting the reaction at too low a temperature may significantly slow it down.

    • Solution: Most protocols for di-bromination of activated phenols proceed well at room temperature (25-35°C).[5] If the reaction is sluggish, gentle heating can be considered, but must be monitored carefully to prevent side reactions.

Problem: The final product is contaminated with mono-brominated 2-hydroxybenzonitrile.

  • Possible Cause: Insufficient Brominating Agent or Reaction Time.

    • Explanation: The formation of the di-bromo product requires two equivalents of the electrophile. If less than two equivalents of the brominating agent are used, or if the reaction is stopped prematurely, a mixture of starting material, mono-brominated, and di-brominated products is inevitable.

    • Solution:

      • Stoichiometry Check: Use a slight excess (e.g., 2.1-2.2 equivalents) of the active brominating species to drive the reaction to completion.

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Continue the reaction until the starting material and mono-brominated intermediates are no longer visible.

      • Extended Reaction Time: Allow the reaction to stir for the recommended time (typically 2-4 hours after reagent addition is complete).[5][6]

Problem: The reaction has produced a dark, tarry, or intractable mixture.

  • Possible Cause: Over-bromination and/or Oxidation.

    • Explanation: The highly activated phenol ring is sensitive to oxidation, especially under harsh conditions (high temperature, excess strong brominating agent). This can lead to polymerization and the formation of complex, colored byproducts.

    • Solution:

      • Temperature Control: Maintain the reaction temperature in the recommended range (e.g., 25-35°C).[5] If the reaction is highly exothermic, use an ice bath to dissipate heat during the addition of reagents.

      • Controlled Reagent Addition: Add the brominating agent (or the acid in the bromide/bromate system) slowly and dropwise.[5] This prevents a rapid increase in temperature and a high local concentration of the electrophile.

      • Choice of Reagent: Switch to a milder, more controllable system like the in situ generation from bromide/bromate salts, which is less prone to causing oxidation than elemental bromine.[1][5]

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Outcome Unsatisfactory q1 What is the primary issue? start->q1 low_yield Low / No Yield q1->low_yield Yield impure Impure Product (Mono-bromo) q1->impure Purity tar Tarry Mixture q1->tar Side Products sol_yield1 Check Reagent Purity / Age low_yield->sol_yield1 sol_yield2 Verify Acid Stoichiometry (if applicable) low_yield->sol_yield2 sol_yield3 Confirm Reaction Temperature low_yield->sol_yield3 sol_impure1 Use Slight Excess of Brominating Agent (e.g., 2.2 eq.) impure->sol_impure1 sol_impure2 Monitor Reaction by TLC to Completion impure->sol_impure2 sol_tar1 Maintain Low Temperature (25-35°C) tar->sol_tar1 sol_tar2 Ensure Slow, Dropwise Reagent Addition tar->sol_tar2 sol_tar3 Switch to Milder Brominating System (e.g., NaBr/NaBrO₃) tar->sol_tar3

Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.

Experimental Protocols

Protocol 1: Eco-Friendly Synthesis using Sodium Bromide/Bromate (Recommended)

This protocol is adapted from a high-yield, environmentally friendly method patented for the synthesis of a structurally related compound, 3,5-dibromo-4-hydroxybenzonitrile.[5][6] It avoids the use of hazardous elemental bromine and organic solvents.

Materials:

  • 2-hydroxybenzonitrile

  • Sodium Bromide (NaBr)

  • Sodium Bromate (NaBrO₃)

  • 36% Hydrochloric Acid (HCl)

  • Deionized Water

  • Two-necked round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • Charge the Flask: In a two-necked round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxybenzonitrile (1.0 eq.) in deionized water.

  • Add Brominating Salts: To this solution, add Sodium Bromide (2.1 eq.) and Sodium Bromate (1.05 eq.). Stir the mixture vigorously for 20-30 minutes to ensure dissolution.

  • Initiate Reaction: Prepare a dilute solution of hydrochloric acid. Add the HCl solution dropwise to the reaction mixture via a dropping funnel over a period of 1-2 hours. Maintain the reaction temperature between 25-35°C. The product will begin to precipitate as a white to off-white solid.

  • Reaction Completion: After the acid addition is complete, allow the mixture to stir for an additional 2-3 hours at room temperature to ensure the reaction goes to completion. Monitor via TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Isolation: Filter the precipitated solid using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any remaining salts and acid.

  • Drying: Dry the product under vacuum to obtain this compound. This method typically results in high purity (>99%) without the need for further purification.[5][6]

Protocol 2: Synthesis using N-Bromosuccinimide (NBS) in an Organic Solvent

This protocol uses a milder brominating agent in a non-polar solvent.

Materials:

  • 2-hydroxybenzonitrile

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Charge the Flask: Dissolve 2-hydroxybenzonitrile (1.0 eq.) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add NBS: Add N-Bromosuccinimide (2.2 eq.) to the solution portion-wise over 30 minutes. The reaction is typically conducted in the dark to prevent radical side reactions.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC. Gentle heating may be required to drive the reaction to completion.

  • Workup: Once the reaction is complete, filter the mixture to remove the succinimide byproduct. Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product may require purification by column chromatography on silica gel or recrystallization to achieve high purity.

General Experimental Workflow

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Characterization setup Dissolve 2-hydroxybenzonitrile in chosen solvent add_reagents Add Brominating Agent(s) setup->add_reagents react Stir at Controlled Temperature (e.g., 25-35°C) add_reagents->react monitor Monitor Progress via TLC react->monitor isolate Isolate Crude Product (Filtration or Extraction) monitor->isolate wash Wash to Remove Impurities isolate->wash purify Purify if Necessary (Recrystallization or Chromatography) wash->purify analysis Confirm Structure & Purity (NMR, IR, MP, GC) purify->analysis

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.

References

Stability of 3,5-Dibromo-2-hydroxybenzonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3,5-Dibromo-2-hydroxybenzonitrile. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound under acidic conditions. The information herein is curated to ensure scientific integrity and is based on established chemical principles and analytical practices.

Introduction to the Stability of this compound

This compound is a halogenated aromatic compound with a chemical structure that suggests potential susceptibility to degradation under certain experimental conditions. For researchers using this molecule as a starting material, intermediate, or in biological assays, understanding its stability profile is critical for accurate and reproducible results. This guide focuses specifically on its stability in acidic environments, a common condition in many chemical and pharmaceutical processes.

The primary anticipated degradation pathway for this compound under acidic conditions is the hydrolysis of the nitrile group. This reaction typically proceeds through an intermediate amide to form the corresponding carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an acidic solution?

Under acidic conditions, the primary degradation pathway for this compound is the hydrolysis of the nitrile functional group. This is a well-established reaction for nitriles, which are converted to carboxylic acids in the presence of an acid catalyst and water, often with the application of heat. The reaction proceeds in two main steps:

  • Formation of the Amide Intermediate: The nitrile is first hydrolyzed to an amide, 3,5-Dibromo-2-hydroxybenzamide.

  • Formation of the Carboxylic Acid: The amide is then further hydrolyzed to the corresponding carboxylic acid, 3,5-Dibromo-2-hydroxybenzoic acid.[1]

It is important to note that the phenolic hydroxyl group and the bromine substituents on the aromatic ring are generally stable under typical acidic hydrolytic conditions. However, extreme conditions could potentially lead to other side reactions, though these are considered minor pathways.

Q2: What are the expected degradation products of this compound under acidic stress?

Based on the established mechanism of nitrile hydrolysis, the expected degradation products are:

  • Primary Degradation Product: 3,5-Dibromo-2-hydroxybenzoic acid (also known as 3,5-Dibromosalicylic acid)[2][3][4]

  • Intermediate: 3,5-Dibromo-2-hydroxybenzamide

The extent of formation of each of these depends on the reaction conditions (acid concentration, temperature, and time). Under forcing conditions, the reaction is likely to proceed to the carboxylic acid.

Q3: How can I monitor the degradation of this compound?

The most effective way to monitor the degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A well-developed HPLC method can separate the parent compound, this compound, from its degradation products, allowing for their individual quantification over time.

A reversed-phase HPLC method with UV detection is generally suitable for this purpose, as both the starting material and the expected degradation products contain a chromophore.

Q4: Are there any special handling precautions I should take when preparing acidic solutions of this compound?

Yes, it is advisable to prepare acidic solutions of this compound fresh whenever possible. If storage is necessary, it should be at a low temperature (2-8 °C) and protected from light to minimize any potential degradation. Always consult the Safety Data Sheet (SDS) for specific handling and personal protective equipment (PPE) recommendations.

Troubleshooting Guide: Analysis of this compound Stability

This section addresses common issues encountered during the experimental investigation of this compound stability.

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
  • Possible Cause 1: Secondary Interactions with Column Silanols: The phenolic hydroxyl group in this compound and its degradation products can interact with residual silanol groups on the silica-based stationary phase of the HPLC column, leading to peak tailing.

    • Solution:

      • Lower the pH of the mobile phase: Adding a small amount of an acid like phosphoric acid or formic acid to the mobile phase (e.g., 0.1%) can suppress the ionization of the silanol groups and the phenolic hydroxyl group, thereby reducing these secondary interactions.

      • Use an end-capped column: Modern, well-end-capped C18 columns have fewer accessible silanol groups and are less prone to this issue.

      • Consider a different stationary phase: A column with a different selectivity, such as a pentafluorophenyl (PFP) phase, may provide better peak shape.

  • Possible Cause 2: Sample Overload: Injecting too concentrated a sample can lead to broad or tailing peaks.

    • Solution: Dilute the sample and re-inject.

  • Possible Cause 3: Column Contamination or Void: Build-up of strongly retained compounds or a void at the head of the column can distort peak shape.

    • Solution:

      • Flush the column with a strong solvent.

      • If the problem persists, try reversing the column (if permitted by the manufacturer) and flushing.

      • Replace the column if it is old or has been subjected to harsh conditions.

Issue 2: Inconsistent or Drifting Retention Times
  • Possible Cause 1: Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection can cause retention times to shift.

    • Solution: Ensure the column is equilibrated for an adequate amount of time (typically 10-20 column volumes) until a stable baseline is achieved.

  • Possible Cause 2: Fluctuations in Mobile Phase Composition or Temperature:

    • Solution:

      • Ensure the mobile phase is well-mixed and degassed.

      • Use a column oven to maintain a constant temperature.

  • Possible Cause 3: Leaks in the HPLC System:

    • Solution: Check all fittings for any signs of leakage and tighten or replace as necessary.[5]

Issue 3: Appearance of Unexpected Peaks
  • Possible Cause 1: Contamination: The unexpected peaks could be from contaminated solvents, glassware, or the sample itself.

    • Solution:

      • Run a blank injection (mobile phase only) to check for solvent contamination.

      • Ensure all glassware is scrupulously clean.

      • Filter all samples before injection.

  • Possible Cause 2: Further Degradation: Under certain conditions, the primary degradation products may themselves degrade.

    • Solution: Analyze the mass spectrum of the unexpected peaks (if using LC-MS) to help identify their structure. This can provide valuable information about secondary degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

This protocol outlines a typical forced degradation study to assess the stability of this compound in an acidic environment.

Objective: To determine the rate of degradation and identify the degradation products of this compound in the presence of acid.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1M solution

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks

  • Pipettes

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in methanol to prepare a stock solution of 1 mg/mL.

  • Initiation of Degradation:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add a specified volume of 1M HCl to achieve the desired final acid concentration (e.g., 0.1M HCl).

    • Dilute to the final volume with a mixture of water and methanol to ensure the compound remains dissolved. The final concentration of the drug should be suitable for HPLC analysis (e.g., 100 µg/mL).

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60 °C).

  • Time-Point Sampling: At regular intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Sample Quenching (if necessary): Immediately neutralize the aliquot with a suitable base (e.g., 0.1M NaOH) to stop the degradation reaction. Dilute the sample with the mobile phase to the appropriate concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Plot the natural logarithm of the concentration versus time to determine the degradation kinetics.

    • Identify and quantify the degradation products by comparing their retention times and UV spectra with those of reference standards, if available.

Diagram of Forced Degradation Workflow:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution in Methanol acid_mix Mix Stock with 0.1M HCl stock->acid_mix incubate Incubate at 60°C acid_mix->incubate sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate->sampling quench Neutralize and Dilute Sample sampling->quench hplc HPLC Analysis quench->hplc data Data Interpretation and Kinetic Analysis hplc->data

Caption: Workflow for the forced degradation study of this compound.

Protocol 2: Stability-Indicating HPLC Method

This proposed HPLC method is designed to separate this compound from its primary degradation product, 3,5-Dibromo-2-hydroxybenzoic acid. Method development and validation are required before use.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 40% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Rationale for Method Parameters:

  • C18 Column: Provides good retention for nonpolar to moderately polar compounds like the analyte and its degradation products.

  • Acidified Mobile Phase: The addition of phosphoric acid helps to achieve sharp, symmetrical peaks by suppressing the ionization of the phenolic hydroxyl and carboxylic acid groups.[6]

  • Gradient Elution: A gradient is recommended to ensure adequate separation of the more polar degradation product (the carboxylic acid) from the less polar parent compound and to elute any potential nonpolar impurities.

  • Detection Wavelength: 220 nm is chosen as a general wavelength where many aromatic compounds exhibit strong absorbance. A PDA detector would be beneficial to obtain full UV spectra for peak purity assessment and identification.

Diagram of Analytical Workflow:

Analytical_Workflow cluster_sample Sample Handling cluster_hplc HPLC System cluster_data Data Acquisition sample Degradation Sample filter Filter through 0.45 µm Syringe Filter sample->filter autosampler Autosampler Injection filter->autosampler column C18 Column Separation autosampler->column detector UV Detection at 220 nm column->detector chromatogram Generate Chromatogram detector->chromatogram quantify Quantify Peaks chromatogram->quantify

Caption: Workflow for the HPLC analysis of this compound and its degradation products.

Summary of Potential Degradation Products

CompoundStructureRole
This compound C₇H₃Br₂NOParent Compound
3,5-Dibromo-2-hydroxybenzamide C₇H₅Br₂NO₂Intermediate
3,5-Dibromo-2-hydroxybenzoic acid C₇H₄Br₂O₃Primary Degradation Product

References

Technical Support Center: Stability of 3,5-Dibromo-2-hydroxybenzonitrile Under Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3,5-Dibromo-2-hydroxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile, yet sensitive, compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges associated with the stability of this compound, particularly under basic conditions. Our goal is to equip you with the knowledge to anticipate potential issues, optimize your reaction conditions, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and stability of this compound.

Q1: What is the primary stability concern when using this compound in basic solutions?

A1: The principal stability issue is the base-catalyzed hydrolysis of the nitrile functional group. In the presence of a base, the nitrile group is susceptible to conversion first to a carboxamide and subsequently to a carboxylate salt. This degradation pathway is significantly accelerated at higher pH values.

Q2: How does pH affect the rate of degradation?

A2: The rate of hydrolysis of this compound is highly dependent on pH. It is relatively stable in neutral and acidic conditions but degrades rapidly in alkaline environments. For instance, the half-life of the related compound, bromoxynil octanoate, which quickly hydrolyzes to bromoxynil, is approximately 11 days at pH 7 but drops to as low as 1.7 days at pH 9.[1] This indicates a significant increase in the rate of degradation with increasing basicity.

Q3: Are there any visual indicators of degradation?

A3: While there may not be a distinct color change in the solution upon initial hydrolysis, the formation of the final degradation product, 3,5-dibromo-2-hydroxybenzoic acid, may result in the formation of a precipitate, especially if the reaction conditions (e.g., solvent, concentration) do not favor its solubility. A change in the clarity or the appearance of solid material in your reaction mixture, which was initially a clear solution, can be an indicator of degradation.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents. For long-term storage, it is advisable to keep it in a tightly sealed container to protect it from moisture.

Q5: Can I use organic bases like triethylamine with this compound?

A5: While organic bases like triethylamine are generally weaker than inorganic bases such as sodium hydroxide or potassium hydroxide, they can still promote the hydrolysis of the nitrile group, especially at elevated temperatures or with prolonged reaction times. The choice of base should be carefully considered based on the specific reaction requirements, and reaction conditions should be optimized to minimize degradation.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during experiments with this compound under basic conditions.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low or No Yield of Desired Product Degradation of Starting Material: The primary cause is often the hydrolysis of the nitrile group due to the basic conditions.1. Choice of Base: If possible, use a weaker base (e.g., K₂CO₃ instead of NaOH). The pKa of the phenolic proton is lower than that of unsubstituted phenol due to the electron-withdrawing groups, so a strong base may not be necessary for deprotonation. 2. Temperature Control: Perform the reaction at the lowest effective temperature. Elevated temperatures significantly accelerate the rate of hydrolysis. 3. Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize the exposure time to basic conditions.
Presence of Unexpected Byproducts Hydrolysis Products: The most common byproducts are 3,5-dibromo-2-hydroxybenzamide and 3,5-dibromo-2-hydroxybenzoic acid.1. Product Characterization: Isolate and characterize the byproducts (e.g., by NMR, MS) to confirm their identity. This will verify that hydrolysis is the issue. 2. Optimize Reaction Conditions: Refer to the steps for "Low or No Yield" to minimize the formation of these hydrolysis byproducts.
C-Alkylation: In reactions involving alkylation of the phenolic hydroxyl group, C-alkylation of the aromatic ring can occur as a side reaction, as the phenoxide ion is an ambident nucleophile.[2][3]1. Solvent Selection: Use polar aprotic solvents (e.g., DMF, acetone) to favor O-alkylation. Protic solvents can solvate the oxygen of the phenoxide, making the carbon atoms of the ring more nucleophilic.[2][3]
Inconsistent Results Between Batches Variability in Base Strength/Concentration: Inconsistent preparation of basic solutions can lead to different rates of degradation.1. Standardize Base Solutions: Always use freshly prepared and accurately titrated basic solutions. 2. Inert Atmosphere: If using strong, reactive bases like sodium hydride, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and carbon dioxide, which can alter the effective base concentration.
Water Content: The presence of water will facilitate the hydrolysis of the nitrile group.1. Use Anhydrous Solvents: Ensure that all solvents are thoroughly dried before use. 2. Dry Glassware: Use flame-dried or oven-dried glassware for your reactions.

Experimental Protocols

The following is a general protocol for a common reaction involving this compound under basic conditions: the Williamson ether synthesis for O-alkylation of the phenolic hydroxyl group. This protocol is designed to minimize the degradation of the nitrile group.

Protocol: O-Alkylation of this compound

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for extraction and filtration

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask to dissolve the solids.

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature. Avoid heating unless necessary, as this will increase the rate of nitrile hydrolysis.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation

The stability of this compound is critically dependent on the pH of the solution. The following table summarizes the available data on the hydrolysis half-life of a closely related compound, which provides a strong indication of the stability of this compound.

pH Half-life (t½) Relative Rate of Degradation
534.1 daysSlow
711 daysModerate
91.7 daysRapid

Data is for the hydrolysis of bromoxynil octanoate to bromoxynil, indicating the susceptibility of the parent compound to further degradation under alkaline conditions.[1]

Visualizations

Degradation Pathway of this compound in Basic Conditions

Degradation Pathway of this compound A This compound B 3,5-Dibromo-2-hydroxybenzamide A->B + H₂O, OH⁻ C 3,5-Dibromo-2-hydroxybenzoic acid B->C + H₂O, OH⁻ Troubleshooting Workflow Start Low Yield or Unexpected Byproducts? Check_Hydrolysis Analyze byproducts for hydrolysis products (amide, carboxylic acid) Start->Check_Hydrolysis Hydrolysis_Confirmed Hydrolysis Confirmed? Check_Hydrolysis->Hydrolysis_Confirmed Optimize_Conditions Optimize Reaction: - Lower Temperature - Use Weaker Base - Reduce Reaction Time - Use Anhydrous Solvents Hydrolysis_Confirmed->Optimize_Conditions Yes No_Hydrolysis Consider other side reactions (e.g., C-alkylation) Hydrolysis_Confirmed->No_Hydrolysis No Check_Purity Check purity of starting materials and reagents Optimize_Conditions->Check_Purity No_Hydrolysis->Check_Purity

References

Technical Support Center: Scaling Up 3,5-Dibromo-2-hydroxybenzonitrile Production

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides in-depth technical support for the synthesis and scale-up of 3,5-Dibromo-2-hydroxybenzonitrile. It addresses common challenges through a troubleshooting and FAQ format, grounded in chemical principles and practical, field-proven experience.

Section 1: Reaction Pathway and Core Principles

The industrial synthesis of this compound is primarily achieved via the electrophilic aromatic substitution (EAS) of 2-hydroxybenzonitrile (also known as salicylonitrile). Understanding the directing effects of the substituents is paramount for controlling regioselectivity and minimizing byproduct formation.

  • -OH (Hydroxyl) Group: A strongly activating ortho, para-director. It enriches the electron density at positions 3, 5, and to a lesser extent, the sterically hindered position 1 (relative to itself).

  • -CN (Cyano) Group: A deactivating meta-director.

In this specific molecule, the powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile (Br+) to the positions ortho and para to it, which are positions 3 and 5. This inherent electronic preference makes the synthesis of the 3,5-dibromo isomer highly favorable.

Reaction Pathway: Bromination of 2-Hydroxybenzonitrile

The overall transformation proceeds sequentially, typically forming a mono-brominated intermediate before the final di-brominated product.

Caption: Synthesis of this compound via sequential bromination.

Section 2: Troubleshooting Guide

This section addresses specific, common issues encountered during the scale-up process in a question-and-answer format.

Problem Area: Low Yield & Incomplete Conversion

Q: My reaction yield dropped significantly when moving from a 10g to a 1kg scale, and TLC analysis shows a large amount of starting material and mono-brominated intermediates. What are the likely causes?

A: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.

  • Cause 1: Inefficient Mixing: In larger reactors, standard stirring may not provide the homogenous mixing achieved in a small flask. This can create localized "hot spots" where the brominating agent is concentrated and reacts quickly, and "dead zones" where the starting material never encounters the reagent. The result is an uneven reaction profile with a mix of unreacted, partially reacted, and fully reacted material.

  • Cause 2: Poor Temperature Control: The bromination of an activated phenol ring is highly exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient. If the cooling system cannot keep up, the internal temperature can rise, leading to side reactions or even thermal runaway.

  • Cause 3: Sub-stoichiometric Bromine Addition: Loss of volatile bromine (Br₂) during prolonged addition times at a larger scale can lead to an effective sub-stoichiometric amount being delivered to the reaction, resulting in incomplete conversion.

Solutions:

  • Optimize Agitation: Switch from simple magnetic stirring to an overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine or anchor) to ensure vigorous, uniform mixing throughout the reactor volume.

  • Control Reagent Addition: Add the brominating agent sub-surface to minimize volatilization. The addition should be slow and controlled, tied directly to the reactor's internal temperature. An automated dosing pump linked to a temperature probe is ideal for maintaining the set temperature (e.g., 0-5 °C).

  • Ensure Stoichiometry: Account for potential losses by using a slight excess (e.g., 2.1-2.2 equivalents) of the brominating agent. For liquid bromine, a sealed addition funnel is crucial.

Problem Area: Product Purity and Color

Q: My final product is an off-white or yellowish powder with significant impurities detected by HPLC. How can I improve its purity?

A: The color and impurity profile are direct results of the reaction conditions and purification efficiency. The primary impurities are often the mono-brominated intermediates (5-bromo-2-hydroxybenzonitrile and 3-bromo-2-hydroxybenzonitrile) and potential oxidation byproducts.

  • Cause 1: Incomplete Reaction: As discussed above, poor mixing or insufficient brominating agent will leave mono-brominated intermediates in the final product.[1][2]

  • Cause 2: Excess Bromine/Oxidation: Using a large excess of bromine or allowing the temperature to rise can lead to the formation of colored oxidation byproducts. Residual bromine in the crude product will impart a yellow or brown color.

  • Cause 3: Ineffective Purification: The crude product may trap solvent or colored impurities within its crystal lattice.

Solutions:

  • Quenching: After the reaction is complete (as determined by TLC/HPLC), quench any residual bromine by adding a reducing agent like an aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) until the characteristic bromine color disappears.

  • Recrystallization: This is the most effective method for purification. The key is solvent selection. A good recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures. For this class of compound, solvent systems like ethanol/water or acetic acid/water are excellent starting points.

  • Slurry Wash: Before or after recrystallization, washing the crude solid with a cold, non-dissolving solvent can remove surface impurities.

Problem Area: Reaction Control & Safety

Q: I am concerned about the exotherm during bromine addition on a multi-kilogram scale. What are the safest and most controllable methods?

A: Managing the exotherm is the most critical safety and quality control parameter in this process.

  • Cause: High Reaction Enthalpy: The electrophilic bromination of a highly activated ring like a phenol is extremely fast and releases a significant amount of energy.[3]

Solutions:

  • Choice of Brominating Agent: While elemental bromine (Br₂) is cost-effective, it is highly volatile, corrosive, and reactive. For better control at scale, consider alternatives:

    • N-Bromosuccinimide (NBS): A solid reagent that is easier to handle and often provides a more controlled reaction.[4]

    • In-situ Bromine Generation: A system using sodium bromide (NaBr) and an oxidant like sodium bromate (NaBrO₃) in an acidic medium generates bromine slowly and directly in the reaction mixture, offering excellent control over the reaction rate and exotherm. This is an eco-friendly and safer alternative.[5][6]

  • Dilution: Running the reaction at a lower concentration can help manage the exotherm by increasing the thermal mass of the solvent, though this may impact reaction kinetics and vessel occupancy.

  • Reverse Addition: In some cases, adding the solution of 2-hydroxybenzonitrile to the brominating agent (instead of the other way around) can help maintain a constant, low concentration of the reactive substrate, preventing an uncontrolled reaction spike.

Section 3: Scale-Up FAQs

Q: What are the most critical parameters to document and control during scale-up? A: Focus on:

  • Temperature: Monitor and log the internal reaction temperature continuously.

  • Addition Rate: The rate of addition of the brominating agent is your primary control lever for the exotherm.

  • Agitator Speed (RPM): Ensure consistent and efficient mixing. What works at lab scale will need to be recalculated for pilot and production vessels based on reactor geometry.

  • Reaction Time & In-Process Controls (IPCs): Track the reaction progress using TLC or HPLC to determine the precise endpoint and avoid extended reaction times that can lead to side products.

Q: How does solvent choice impact the reaction at scale? A: The solvent not only dissolves the reactants but also acts as a heat transfer medium.

  • Polar Protic Solvents (e.g., Acetic Acid, Water): Can stabilize the charged intermediates in the EAS mechanism and are good for heat absorption. Acetic acid is a common choice for brominations.[7]

  • Halogenated Solvents (e.g., Dichloromethane): Are often used but pose environmental concerns and may be less effective at managing high exotherms due to lower specific heat capacities.

  • Green Solvents: Aqueous systems, as used in the NaBr/NaBrO₃ method, are preferable for large-scale production due to safety and environmental benefits.[6]

Q: What safety protocols are mandatory for handling large quantities of elemental bromine? A:

  • Ventilation: All operations must be conducted in a well-ventilated area, preferably a walk-in fume hood or a closed reactor system with a dedicated scrubber.

  • Personal Protective Equipment (PPE): Full-face respirator with appropriate cartridges, heavy-duty chemical resistant gloves (e.g., butyl rubber), and a full chemical suit are required.

  • Spill Kits: Have a spill kit containing a neutralizing agent like sodium thiosulfate readily available.

  • Materials Compatibility: Ensure all equipment (reactors, tubing, pumps) is made of compatible materials (e.g., glass, PTFE, Hastelloy). Bromine is highly corrosive to many metals.

Section 4: Experimental Protocol & Scale-Up Data

This protocol describes a lab-scale synthesis using a safer, in-situ bromine generation method.

Lab-Scale Synthesis of this compound (10g Scale)

Materials:

  • 2-Hydroxybenzonitrile (10.0 g, 83.9 mmol)

  • Sodium Bromide (NaBr) (18.2 g, 176.3 mmol, 2.1 eq)

  • Sodium Bromate (NaBrO₃) (8.9 g, 58.8 mmol, 0.7 eq)

  • Deionized Water (200 mL)

  • Concentrated Sulfuric Acid (H₂SO₄) (9.6 mL, ~176 mmol, 2.1 eq) dissolved in 50 mL of water.

Procedure:

  • Setup: Equip a 500 mL three-necked round-bottom flask with an overhead stirrer, a thermometer, and a dropping funnel.

  • Charge Reactants: To the flask, add 2-hydroxybenzonitrile, sodium bromide, sodium bromate, and 200 mL of deionized water. Stir the mixture to form a suspension.

  • Cooling: Cool the flask in an ice-water bath to an internal temperature of 0-5 °C.

  • Acid Addition: Slowly add the diluted sulfuric acid solution dropwise via the dropping funnel over 1.5-2 hours. Rationale: This slow addition controls the rate of in-situ bromine generation (5NaBr + NaBrO₃ + 3H₂SO₄ → 3Br₂ + 3Na₂SO₄ + 3H₂O), thereby controlling the exotherm. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by taking small aliquots and analyzing by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Quenching & Isolation: Once the starting material is consumed, add a 10% aqueous solution of sodium bisulfite dropwise until the yellow-orange color of bromine dissipates. The white solid product will be suspended in the colorless solution.

  • Filtration: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual salts.

  • Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight.

Illustrative Scale-Up Parameter Table
ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (50 kg)
2-Hydroxybenzonitrile10 g1.0 kg50.0 kg
Sodium Bromide (2.1 eq)18.2 g1.82 kg91.0 kg
Sodium Bromate (0.7 eq)8.9 g0.89 kg44.5 kg
Solvent Volume (Water)~250 mL~25 L~1250 L
Acid Addition Time1.5-2 hours4-6 hours8-12 hours
Typical Reaction Time2-4 hours4-8 hours8-16 hours
Expected Yield Range90-98%85-95%80-90%
Expected Purity>99%>98%>98%

Experimental Workflow Diagram

Experimental_Workflow start Start charge Charge Reactor: 2-Hydroxybenzonitrile, NaBr, NaBrO₃, Water start->charge cool Cool to 0-5 °C charge->cool add_acid Slowly Add Dilute H₂SO₄ (Maintain T < 10 °C) cool->add_acid react Stir at 0-5 °C for 2h add_acid->react ipc IPC Check (TLC/HPLC) Is SM consumed? react->ipc ipc->react No quench Quench with NaHSO₃ soln. ipc->quench Yes filter Filter and Wash with Cold Water quench->filter dry Dry Under Vacuum filter->dry end Final Product dry->end

Caption: Step-by-step workflow for the synthesis of this compound.

Section 5: Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing and resolving low purity in the final product.

Troubleshooting_Logic start Low Purity Product (Post-Synthesis) analyze Analyze Crude by HPLC/TLC start->analyze decision1 Major Impurity Type? analyze->decision1 sm_int Starting Material or Mono-bromo Intermediates decision1->sm_int Unreacted Species colored Colored Impurities or Residual Bromine decision1->colored Byproducts cause_sm Cause: Incomplete Reaction (Poor Mixing, Low Temp, Insufficient Reagent) sm_int->cause_sm cause_color Cause: Over-reaction or Ineffective Quench colored->cause_color sol_sm1 Action: Increase Reaction Time or Temperature Slightly cause_sm->sol_sm1 sol_sm2 Action: Verify Reagent Stoichiometry and Improve Agitation cause_sm->sol_sm2 sol_color1 Action: Ensure Complete Quench (Test with Starch-Iodide Paper) cause_color->sol_color1 sol_color2 Action: Optimize Recrystallization (Consider Charcoal Treatment) cause_color->sol_color2 reprocess Reprocess Batch: Recrystallization sol_sm1->reprocess sol_sm2->reprocess sol_color1->reprocess sol_color2->reprocess

Caption: Diagnostic workflow for addressing product impurity issues.

References

Minimizing impurity formation in the synthesis of 3,5-Dibromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dibromo-2-hydroxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis and achieve high purity and yield. Here, we address common challenges, explain the underlying chemical principles, and provide validated protocols to minimize impurity formation.

Introduction: The Critical Need for Purity

This compound is a key intermediate in the synthesis of various high-value compounds, including agrochemicals and pharmaceuticals.[1] Its purity is paramount, as even minor impurities can lead to significant side reactions, reduced yields in subsequent steps, and complex purification challenges. This guide focuses on the electrophilic aromatic substitution (bromination) of 2-hydroxybenzonitrile (salicylonitrile), a reaction that, while straightforward in principle, is prone to several impurity-forming side reactions. Understanding and controlling these pathways is the key to success.

Troubleshooting Guide & Impurity Profile (Q&A Format)

This section directly addresses the most common issues encountered during the synthesis.

Q1: I'm observing significant over-bromination, resulting in a product mixture that is difficult to purify. What causes this and how can I prevent it?

A1: Causality & Mechanism: This is the most prevalent issue and stems from the high reactivity of the starting material, 2-hydroxybenzonitrile. The hydroxyl (-OH) group is a powerful activating group in electrophilic aromatic substitution.[2][3] It strongly donates electron density into the benzene ring, particularly at the ortho and para positions, making the ring highly susceptible to electrophilic attack by bromine.[4] Once the first bromine is added, the ring is still activated enough for subsequent brominations to occur, leading to tri- and even tetra-brominated species.

Troubleshooting & Mitigation Strategies:

  • Stoichiometric Control: Precisely control the stoichiometry of your brominating agent. Use no more than 2.0 to 2.1 equivalents of bromine (Br₂) or N-Bromosuccinimide (NBS).

  • Slow Reagent Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the electrophile at any given time, favoring the desired di-bromination over uncontrolled multiple additions.

  • Temperature Management: Perform the reaction at low temperatures (typically 0-5 °C). Exothermic bromination reactions can lead to localized heating, which accelerates the rate of over-bromination. Maintaining a cold reaction environment is crucial for selectivity.[5]

Q2: My reaction is sluggish and I have a significant amount of starting material and mono-brominated impurities (e.g., 5-Bromo-2-hydroxybenzonitrile) remaining. How can I drive the reaction to completion?

A2: Causality & Mechanism: Incomplete reaction is often a result of insufficient activation of the brominating agent, low temperature, or impure reagents. While the -OH group is activating, the nitrile (-CN) group is a deactivating group, withdrawing electron density from the ring and making substitution more difficult compared to phenol itself.[3] The goal is to find a balance where the reaction proceeds to the di-bromo state without encouraging over-bromination.

Troubleshooting & Mitigation Strategies:

  • Choice of Brominating Agent: While elemental bromine works, N-Bromosuccinimide (NBS) is often preferred for more controlled brominations of activated rings like phenols.[6] It provides a slow, steady source of electrophilic bromine.

  • Solvent Effects: The choice of solvent can influence reactivity. Polar aprotic solvents like DMF can enhance the rate and selectivity of bromination with NBS.[5] Acetic acid is also a common solvent that can facilitate the reaction.

  • Reaction Time: Ensure the reaction is allowed to stir for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material and mono-bromo intermediate.

Q3: I've noticed impurities that correspond to the amide or carboxylic acid. How is the nitrile group hydrolyzing and how can I stop it?

A3: Causality & Mechanism: The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[7][8] The reaction proceeds first to an intermediate amide and then to the carboxylic acid.[9] If your reaction work-up involves strong acids or bases, or if there is significant water present under harsh conditions, hydrolysis can become a competing side reaction.[10]

Troubleshooting & Mitigation Strategies:

  • Anhydrous Conditions: While some aqueous systems are used, ensure your organic solvents are dry if following a non-aqueous protocol. Water is a direct reactant in the hydrolysis pathway.[6]

  • Controlled Work-up: During the reaction quench and work-up, use dilute acids or bases and maintain low temperatures to minimize the risk of hydrolysis. Avoid prolonged heating in acidic or basic aqueous solutions.

  • Reaction pH: The hydrolysis of nitriles is catalyzed by both acid and base.[8] Maintaining a pH as close to neutral as possible, when feasible for the bromination reaction itself, can help suppress this side reaction.

Experimental Workflow & Control

A successful synthesis relies on a well-designed workflow with integrated checkpoints.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Dissolve 2-Hydroxybenzonitrile in appropriate solvent (e.g., Acetic Acid) Cool Cool reaction vessel to 0-5 °C Prep->Cool Add Slowly add Brominating Agent (2.0-2.1 eq.) over 1-2 hours Cool->Add Stir Stir at 0-5 °C for 2-4 hours Add->Stir IPC In-Process Control (IPC): Monitor via TLC/HPLC Stir->IPC IPC->Stir If incomplete, continue stirring Quench Quench with aq. Na₂S₂O₃ to remove excess Br₂ IPC->Quench If reaction complete Extract Extract with organic solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash organic layer (H₂O, Brine) Extract->Wash Dry Dry (Na₂SO₄), filter, and concentrate Wash->Dry Purify Purify via Recrystallization or Column Chromatography Dry->Purify

Caption: Experimental workflow for the synthesis of this compound.

Impurity Formation Pathways

Understanding how impurities form is key to preventing them. The following diagram illustrates the main reaction and common side reactions.

G SM 2-Hydroxybenzonitrile (Starting Material) MonoBromo 5-Bromo-2-hydroxybenzonitrile (Mono-bromo Impurity) SM->MonoBromo + 1 eq. Br⁺ Product This compound (Desired Product) MonoBromo->Product + 1 eq. Br⁺ TriBromo 3,5,X-Tribromo... (Over-bromination Impurity) MonoBromo->TriBromo Excess Br⁺ High Temp. Product->TriBromo Excess Br⁺ High Temp. Hydrolysis 3,5-Dibromo-2-hydroxy- benzamide/benzoic acid (Hydrolysis Impurity) Product->Hydrolysis + H₂O (Acid/Base, Heat)

Caption: Reaction pathways showing formation of desired product and common impurities.

Frequently Asked Questions (FAQs)

Q: Which brominating agent is better: Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)?

A: Both can be effective, but they offer a trade-off.

  • Elemental Bromine (Br₂): Highly reactive and cost-effective, but can be hazardous to handle and may lead to more aggressive, less selective bromination if not added carefully.

  • N-Bromosuccinimide (NBS): A solid that is easier and safer to handle. It acts as a source of electrophilic bromine, often leading to cleaner and more controlled reactions, especially for highly activated aromatic rings.[6][11] For minimizing over-bromination, NBS is often the superior choice.

Q: How does solvent choice impact the reaction?

A: The solvent plays a critical role in solubility, reaction rate, and sometimes selectivity.

  • Acetic Acid: A common solvent that can participate in the reaction mechanism and helps to solubilize the starting material. It's a good starting point for optimization.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): These are relatively inert and can be effective, but require careful temperature control.

  • Polar Aprotic Solvents (e.g., DMF): When using NBS, DMF can significantly increase the rate of reaction and has been shown to favor para-bromination, which is relevant to the second substitution step.[5]

Q: What is the optimal temperature for this synthesis?

A: The optimal temperature is a balance between reaction rate and selectivity. For the bromination of a highly activated ring like 2-hydroxybenzonitrile, a low temperature is almost always necessary to prevent over-bromination. A range of 0 °C to 5 °C is the recommended starting point. Monitor the reaction progress; if it is too slow, you can allow it to warm slightly (e.g., to 10 °C or room temperature), but be aware that this increases the risk of impurity formation.

Optimized Laboratory Protocol

This protocol is a self-validating starting point designed to maximize purity.

Materials:

  • 2-hydroxybenzonitrile (1.0 eq)

  • N-Bromosuccinimide (NBS) (2.1 eq)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxybenzonitrile (1.0 eq) in glacial acetic acid (~10 mL per gram of starting material).

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Reagent Addition: Dissolve N-Bromosuccinimide (2.1 eq) in glacial acetic acid. Add this solution dropwise to the cooled reaction mixture over a period of 1-2 hours. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: Stir the mixture at 0-5 °C.

  • In-Process Control (IPC): After 2 hours, take a small aliquot of the reaction mixture, quench it, and spot it on a TLC plate against the starting material. If the starting material is consumed and a major new, less polar spot (the product) is observed, the reaction is likely complete. Continue stirring for another 1-2 hours if necessary.

  • Quench: Once the reaction is complete, slowly pour the mixture into a beaker containing ice-cold saturated sodium thiosulfate solution to quench any unreacted bromine and NBS.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure this compound.

Data Summary: Effect of Reaction Parameters

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Brominating Agent Bromine (Br₂)N-Bromosuccinimide (NBS)Cleaner reaction profile, easier handling with NBS.
Equivalents of Agent 2.5 eq2.1 eqReduced over-bromination with precise stoichiometry.
Temperature Room Temperature (25°C)0-5 °CSignificantly lower levels of tri-bromo impurities.
Addition Time 10 minutes (fast)1-2 hours (slow)Better heat dissipation and selectivity, less over-bromination.
Purity (Typical) 75-85%>95% (after recrystallization)Higher purity product, simplifying downstream processing.

References

Technical Support Center: Improving the Yield of the Sandmeyer Reaction for Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Sandmeyer cyanation reaction. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful transformation for the synthesis of benzonitriles. The conversion of an aromatic primary amine to a nitrile via a diazonium salt intermediate is a cornerstone of synthetic chemistry, but it is not without its challenges.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reaction yields and minimize impurities.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the Sandmeyer synthesis of benzonitriles in a direct question-and-answer format.

Q1: I am experiencing a very low yield or a complete failure of my reaction. What are the primary factors to investigate?

A1: A low yield in the Sandmeyer reaction for benzonitriles almost always stems from issues in one of the two critical stages: the initial diazotization or the subsequent copper-catalyzed cyanation.[3][4]

Primary Causes & Solutions:

  • Incomplete Diazotization: The formation of the arenediazonium salt is the foundation of the reaction. If this step is inefficient, the final yield will be inherently poor.

    • Causality: Diazotization requires the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid. This reaction is highly temperature-dependent.[5]

    • Solution: Ensure the temperature of the aniline salt solution is strictly maintained between 0-5 °C during the slow, dropwise addition of the sodium nitrite solution.[6] A temperature rise above this range causes the nitrous acid and the formed diazonium salt to decompose rapidly.[3][5] Use a slight excess (1.1 equivalents) of sodium nitrite and confirm the presence of excess nitrous acid at the end of the addition using potassium iodide-starch paper (a blue-black color indicates excess).[5]

  • Decomposition of the Diazonium Salt: Arenediazonium salts are notoriously unstable and should be considered reactive intermediates, not isolable products.[7][8]

    • Causality: The diazonium group is an excellent leaving group (N₂ gas). Premature decomposition, primarily through reaction with water, occurs at elevated temperatures and leads to the formation of phenols as a major side product.[3][9]

    • Solution: The diazonium salt solution must be kept cold (0-5 °C) at all times and used immediately after its preparation.[3][7] Any delay between the diazotization and the cyanation step will significantly decrease the concentration of your key intermediate.

  • Inactive Copper(I) Cyanide Catalyst: The copper(I) catalyst is central to the radical mechanism of the cyanation step.[2][10]

    • Causality: Copper(I) salts can oxidize to copper(II) upon prolonged exposure to air, rendering them ineffective as the single-electron transfer (SET) agent required to initiate the reaction.[4]

    • Solution: Use freshly prepared or high-purity, properly stored copper(I) cyanide (CuCN). If the quality of your CuCN is suspect, consider preparing it fresh or purchasing from a reliable supplier. Ensure the CuCN is fully dissolved or well-suspended in the cyanide solution before adding the diazonium salt.[4]

Q2: My reaction works, but the yield is compromised by significant side products. I've isolated phenols and a dark, tar-like substance. How can I minimize these?

A2: The formation of side products is a clear indicator of suboptimal reaction conditions. Phenols and polymeric tars are the most common culprits.

Minimizing Side Products:

  • Phenol Formation:

    • Causality: This occurs when the diazonium salt reacts with water instead of the cyanide nucleophile. This reaction is highly accelerated by heat.[3][5]

    • Solution: As detailed in Q1, rigorous temperature control is paramount. Maintain a temperature of 0-5 °C throughout the diazotization and the addition of the diazonium salt to the cyanide solution. Any warming before the Sandmeyer reaction is complete will favor phenol formation.[3]

  • Azo Compound Formation:

    • Causality: If diazotization is incomplete, the remaining free aniline can couple with the formed diazonium salt to produce colored azo compounds.

    • Solution: Ensure complete diazotization by using a slight excess of sodium nitrite and allowing sufficient reaction time (15-30 minutes) after the addition is complete, all while maintaining the 0-5 °C temperature range.[3]

  • Formation of Tarry Polymers:

    • Causality: Dark, polymeric materials are typically the result of uncontrolled radical reactions from diazonium salt decomposition.[4] This can be triggered by excessively high temperatures during the cyanation step, incorrect pH, or the presence of reactive impurities.

    • Solution: While the cyanation step often requires heating to go to completion, the addition of the diazonium salt should be done at a low temperature before gradually warming the mixture. A typical procedure involves adding the cold diazonium solution to the cold cyanide solution, allowing it to warm to room temperature, and then gently heating to 50-70 °C until nitrogen evolution ceases.[6] This controlled temperature increase ensures the desired reaction outcompetes decomposition pathways.

Section 2: Frequently Asked Questions (FAQs)

Q: Does the choice of acid for the diazotization step matter?

A: Yes, it does. Hydrochloric acid (HCl) is most common for preparing the aniline salt. It's important that the counter-ion of the copper(I) salt matches the acid used. For benzonitrile synthesis using CuCN, starting with HCl is standard. Using a different acid could lead to a mixture of products.[10]

Q: Can I use copper(II) salts instead of copper(I)?

A: No. The accepted mechanism for the Sandmeyer reaction involves a single-electron transfer (SET) from a copper(I) species to the diazonium salt to initiate the radical process.[2][10] Copper(II) is the oxidized form and cannot act as the initial reducing agent in this catalytic cycle. Using Cu(II) salts like CuBr₂ will not facilitate the desired reaction.[11]

Q: Are there safer alternatives to copper(I) cyanide?

A: Yes, the high toxicity of CuCN has driven research into alternatives. Protocols using other cyanide sources like potassium cyanide (KCN) with a catalytic amount of a copper salt have been developed.[12] More recent advancements include palladium-catalyzed cyanations using acetonitrile as the cyanide source or even copper-free methods under specific conditions, though these may require more specialized reagents.[13][14][15] For most standard applications, however, CuCN remains the most common reagent.[16]

Q: My starting aniline is very electron-deficient. Are there special considerations?

A: Yes. Electron-deficient anilines can be less reactive and may require slightly altered conditions. The diazotization step can be slower. It is crucial to ensure the aniline is fully dissolved in the acid before cooling; sometimes, a co-solvent may be necessary. For the cyanation step, you may need to use slightly higher temperatures or longer reaction times to drive the reaction to completion. Always monitor the reaction's progress by Thin Layer Chromatography (TLC).

Section 3: Key Experimental Protocols

The following are generalized, self-validating protocols. They should be adapted based on the specific substrate and scale.

Protocol 1: Diazotization of Aniline

This protocol describes the formation of the critical benzenediazonium chloride intermediate.

  • Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine the starting aniline (1.0 eq.) with 3M hydrochloric acid. Stir until the aniline has completely dissolved to form the hydrochloride salt.

  • Cooling: Submerge the flask in an ice-salt bath and cool the solution to 0 °C with vigorous stirring. It is critical that the internal temperature does not exceed 5 °C.[6]

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold deionized water. Add this solution dropwise to the cold aniline hydrochloride solution over 30-60 minutes. The rate of addition must be controlled to keep the temperature between 0-5 °C.[6]

  • Completion Check: After the addition is complete, continue stirring at 0-5 °C for an additional 15-30 minutes. Test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to starch-iodide paper. An immediate blue-black color confirms that sufficient nitrite has been added for complete diazotization.[5]

  • Immediate Use: The resulting cold benzenediazonium chloride solution is now ready and must be used immediately in the next step. Do not store it.[7]

Protocol 2: Sandmeyer Cyanation

This protocol details the conversion of the diazonium salt to benzonitrile.

  • Catalyst Preparation: In a separate large flask, prepare a solution of copper(I) cyanide (1.2-1.5 eq.) in an aqueous solution of sodium or potassium cyanide. This helps to form the soluble [Cu(CN)₂]⁻ complex. Cool this solution to 0-5 °C in an ice bath.[4]

  • Addition: Slowly, and with vigorous stirring, add the cold diazonium salt solution from Protocol 1 to the cold copper(I) cyanide solution.[4] A rapid evolution of nitrogen gas will be observed.

  • Reaction: After the addition is complete, allow the mixture to warm slowly to room temperature. Then, gently heat the reaction mixture to 50-70 °C for 30-60 minutes, or until the evolution of nitrogen gas ceases.[6] This indicates the reaction is complete.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • The benzonitrile product can be isolated by steam distillation or by extraction with an organic solvent (e.g., dichloromethane or ether).[3][4]

    • Wash the organic layer sequentially with dilute sodium hydroxide solution and water to remove any acidic impurities.[4]

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or calcium chloride).[3]

    • Remove the solvent by rotary evaporation.

    • The crude benzonitrile can be purified further by vacuum distillation.[17]

Section 4: Data Summary Tables

Table 1: Troubleshooting Summary

Problem Likely Cause(s) Recommended Solution(s)
Low or No Yield Incomplete diazotization (temp > 5°C). Maintain diazotization temperature strictly between 0-5°C.[3]
Decomposition of diazonium salt. Use the diazonium salt solution immediately after preparation.[7]
Inactive Cu(I)CN catalyst. Use fresh, high-purity CuCN.[4]
Phenol Side Product Reaction of diazonium salt with water. Keep the reaction temperature low (< 5°C) until the cyanation begins.[5]
Azo Dyes (Colored Impurities) Incomplete diazotization, allowing diazonium to couple with unreacted aniline. Use a slight excess of NaNO₂ and verify with starch-iodide paper.[3]

| Tarry/Polymeric Material | Uncontrolled radical decomposition. | Add diazonium salt solution slowly and at low temp before gradual heating.[4] |

Table 2: Recommended Reaction Parameters

Parameter Recommended Value Rationale & Notes
Diazotization Temperature 0-5 °C Critical for diazonium salt stability and to prevent decomposition.[6]
Sodium Nitrite (NaNO₂) 1.1 - 1.2 equivalents A slight excess ensures complete conversion of the primary amine.
Copper(I) Cyanide (CuCN) 1.2 - 1.5 equivalents Often used in stoichiometric amounts to ensure high reactivity.[16]
Cyanation Temperature 0-5°C (addition), then warm to 50-70°C Controlled warming prevents side reactions while driving the reaction to completion.[6]

| Reaction Time | 1-4 hours | Monitor by TLC or cessation of N₂ evolution. |

Section 5: Visual Guides
Sandmeyer Reaction Mechanism

The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer (SET) from the copper(I) catalyst.

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation (SET Mechanism) Aniline Ar-NH₂ Diazonium Ar-N₂⁺ Aniline->Diazonium NaNO₂, HCl 0-5 °C ArylRadical Ar• + N₂ Diazonium->ArylRadical Cu(I)CN (Single Electron Transfer) Benzonitrile Ar-CN ArylRadical->Benzonitrile [Cu(II)(CN)₂] (Radical Capture)

Caption: Key steps of the Sandmeyer reaction for benzonitriles.

Troubleshooting Workflow for Low Yield

A logical workflow to diagnose and solve common causes of low product yield in the Sandmeyer reaction.

Troubleshooting_Workflow action_node action_node start Low Yield? q_temp Diazotization Temp > 5°C? start->q_temp a_temp_yes Action: Lower temp to 0-5°C using ice-salt bath. q_temp->a_temp_yes Yes q_delay Delay between diazotization & cyanation? q_temp->q_delay No a_delay_yes Action: Use diazonium solution immediately after preparation. q_delay->a_delay_yes Yes q_cu_quality CuCN catalyst old or discolored? q_delay->q_cu_quality No a_cu_yes Action: Use fresh, high-purity CuCN. q_cu_quality->a_cu_yes Yes a_other Action: Check for incomplete diazotization (starch-iodide test). q_cu_quality->a_other No

Caption: A workflow for troubleshooting low yields.

Section 6: References
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  • Unacademy. (n.d.). Catalyst is Used in the Sandmeyer Reaction. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Sandmeyer-type reaction as an alternative synthesis route. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from --INVALID-LINK--

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  • GeeksforGeeks. (2023, July 25). Sandmeyer Reaction. Retrieved from --INVALID-LINK--

  • Barbero, M., Cadamuro, S., & Dughera, S. (n.d.). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. IRIS-AperTO. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting low yield in 2-Hydroxybenzonitrile synthesis. Retrieved from --INVALID-LINK--

  • SciSpace. (2022, August 20). Copper-free Sandmeyer cyanation of arenediazonium o-benzenedisulfonimides. Retrieved from --INVALID-LINK--

  • Shaheen, S., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved from --INVALID-LINK--

  • Reddit. (2022, July 26). Sandmeyer type reaction troubleshoot. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols: The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile. Retrieved from --INVALID-LINK--

  • YouTube. (2023, January 2). Sandmeyer Reaction - experimental procedure and set up. Retrieved from --INVALID-LINK--

  • Xu, W., Xu, Q., & Li, J. (2015). Sandmeyer cyanation of arenediazonium tetrafluoroborate using acetonitrile as a cyanide source. Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/C4QO00301B. Retrieved from --INVALID-LINK--

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Arenediazonium Salts in EAS with Practice Problems. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols: Diazotization of Anilines for Iodination. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2023, September 8). Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. Retrieved from --INVALID-LINK--

  • ZoomOrgo. (n.d.). Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II. Retrieved from --INVALID-LINK--

  • ACS Publications. (2015, December 1). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Retrieved from --INVALID-LINK--

  • RSC Publishing. (n.d.). SANDMEYER, AND RELATED REACTIONS (A) Replacement Reactions without Reduction (1) Formation of. Retrieved from --INVALID-LINK--

  • YouTube. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry. Retrieved from --INVALID-LINK--

  • SciSpace. (2018, September 17). A general electrochemical strategy for the Sandmeyer reaction. Retrieved from --INVALID-LINK--

  • Pharma Knowledge. (n.d.). Named Reactions: Sandmeyer reaction and applications MCQs With Answer. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017, July 23). How can I purify impure benzonitrile?. Retrieved from --INVALID-LINK--

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  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from --INVALID-LINK--

  • Chemeurope.com. (n.d.). Sandmeyer reaction. Retrieved from --INVALID-LINK--

  • YouTube. (2022, August 14). Preparation of Benzonitriles, Part 2: From Anilines. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2020, July 1). 17.3: Reactions involving arenediazonium salts. Retrieved from --INVALID-LINK--

References

Recrystallization techniques for purifying 3,5-Dibromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the purification of 3,5-Dibromo-2-hydroxybenzonitrile via recrystallization. Here, we move beyond rote procedures to provide a deeper understanding of the technique's nuances, grounded in physicochemical principles. Our goal is to empower you to not only execute the protocol but also to intelligently troubleshoot the challenges that may arise during this critical purification step.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2] For this compound, its polarity—imparted by the hydroxyl (-OH) and nitrile (-CN) groups—is a key consideration. Polar protic solvents like ethanol or methanol, or polar aprotic solvents like acetone, are excellent starting points.[1][2] A mixed solvent system, such as ethanol/water or acetone/hexane, can also be highly effective for fine-tuning solubility.[1][3]

Q2: My final product is still colored (yellow/brown tint). What causes this and how can I fix it?

A persistent color often indicates the presence of highly polar, colored impurities, which may co-precipitate with your product. This can be resolved by treating the hot, dissolved solution with a small amount of activated charcoal before the hot filtration step. The charcoal adsorbs these impurities. Use charcoal sparingly, as it can also adsorb your desired compound, potentially reducing yield.[4]

Q3: Why is my final yield so low after recrystallization?

Low yield is a common issue with several potential causes:

  • Using too much solvent: This is the most frequent error. If the solution is not saturated at high temperature, a significant amount of product will remain in the mother liquor upon cooling.[5][6] Always use the minimum amount of boiling solvent required to fully dissolve the crude solid.

  • Premature crystallization: If crystals form during hot filtration, product will be lost. To prevent this, use a slight excess of hot solvent and keep the filtration apparatus (funnel, flask) hot.

  • Washing with warm solvent: Rinsing the collected crystals with solvent that is not ice-cold will redissolve some of your purified product.[5]

  • Inappropriate solvent choice: If the compound has moderate solubility in the cold solvent, a significant portion will be lost.[6]

Q4: What are the common impurities found in crude this compound?

Impurities can arise from the starting materials, by-products, or degradation products. In the synthesis of brominated aromatic compounds, common impurities may include:

  • Starting materials: Unreacted 2-hydroxybenzonitrile.

  • By-products: Isomeric monobrominated or other polybrominated species.

  • Reagents: Residual brominating agents (e.g., N-bromosuccinimide) or catalysts.[7][8]

  • Degradation products: Compounds formed from decomposition during the reaction or storage.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem: My compound will not dissolve, even in a large volume of boiling solvent.

  • Plausible Cause: The selected solvent may be too nonpolar for this compound. The principle of "like dissolves like" dictates that polar compounds are best dissolved in polar solvents.[2]

  • Solution: Switch to a more polar solvent. Refer to the Solvent Selection Table below. If using a solvent pair, you may have added too much of the "poor" solvent. Add more of the "good" solvent until dissolution is achieved.

Problem: My compound "oils out," forming liquid droplets instead of crystals.

  • Plausible Cause 1: The boiling point of your solvent is higher than the melting point of your compound or the melting point of the impure mixture. The solid is melting before it dissolves.[4]

  • Solution 1: Add more solvent. This can sometimes lower the saturation temperature below the compound's melting point. If this fails, select a solvent with a lower boiling point.[9]

  • Plausible Cause 2: The concentration of impurities is very high, causing a significant melting point depression.

  • Solution 2: Try removing the impurities first. If they are colored, use the activated charcoal treatment. If not, consider if a different purification technique (like column chromatography) is needed before attempting recrystallization.[9]

Problem: No crystals form after the hot solution has cooled to room temperature.

  • Plausible Cause: The solution is likely supersaturated, a state where the concentration of the solute is higher than its normal solubility limit, but crystallization has not been initiated.[5]

  • Solution 1 (Induce Crystallization):

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[5][9][10]

    • Seed Crystals: Add a tiny crystal of the crude or pure this compound to the solution. This provides a template for crystal lattice formation.[5][9]

  • Solution 2 (Increase Saturation): If induction methods fail, you may have used too much solvent. Gently heat the solution to boil off a portion of the solvent to increase the concentration, then allow it to cool again.[10]

Problem: Crystallization happens too quickly, forming a fine powder or sludge.

  • Plausible Cause: Rapid cooling leads to the rapid precipitation of the solid, trapping impurities within the crystal lattice and defeating the purpose of the purification.[9]

  • Solution:

    • Re-heat the solution until the solid redissolves. Add a small amount (1-5%) of additional solvent to ensure it stays dissolved longer during cooling.[9]

    • Allow the flask to cool slowly on the benchtop, insulated from the cold surface by placing it on a cork ring or folded paper towels. Do not move it directly to an ice bath. Slow, undisturbed cooling is essential for forming large, pure crystals.[4][10]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical decision-making process for addressing common recrystallization problems.

Recrystallization_Troubleshooting start Problem Encountered oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form on Cooling start->no_crystals low_yield Low Yield / Poor Recovery start->low_yield impure_product Product is Impure / Colored start->impure_product cause_oiling1 Cause: High Impurity Level or Solvent BP > Compound MP oiling_out->cause_oiling1 Diagnosis cause_no_crystals Cause: Supersaturation or Solution too dilute no_crystals->cause_no_crystals Diagnosis cause_low_yield Cause: Too much solvent used or Product loss during wash low_yield->cause_low_yield Diagnosis cause_impure Cause: Rapid cooling or Colored impurities present impure_product->cause_impure Diagnosis solution_oiling1 Action: 1. Re-heat & add more solvent. 2. Choose lower BP solvent. 3. Pre-purify if necessary. cause_oiling1->solution_oiling1 Resolution solution_no_crystals Action: 1. Scratch inner flask surface. 2. Add a seed crystal. 3. Boil off excess solvent & re-cool. cause_no_crystals->solution_no_crystals Resolution solution_low_yield Action: 1. Use minimum boiling solvent. 2. Concentrate mother liquor. 3. Wash crystals with ice-cold solvent. cause_low_yield->solution_low_yield Resolution solution_impure Action: 1. Ensure slow, undisturbed cooling. 2. Re-dissolve and add activated charcoal before hot filtration. cause_impure->solution_impure Resolution

Caption: A flowchart for diagnosing and resolving common recrystallization issues.

Data Presentation: Solvent Selection

The choice of solvent is the most critical parameter in recrystallization.[11] The following table provides a list of candidate solvents, ordered by decreasing polarity, to aid in your selection process. This compound is a polar molecule; therefore, solvents in the upper-to-middle range of this table are the most promising candidates.

SolventPolarityBoiling Point (°C)Suitability Notes
WaterHigh100May be a poor solvent on its own but excellent as an anti-solvent with alcohols.
MethanolHigh65Good potential. High solubility when hot is likely.[1]
EthanolHigh78Excellent starting choice. Often provides good differential solubility.[3][7]
AcetoneMedium-High56A very good solvent, but its low boiling point may reduce the solubility differential.[1] A related compound has been successfully recrystallized from acetone.[12][13]
Ethyl AcetateMedium77A good candidate; its ester functionality can interact with the solute.[1]
DichloromethaneMedium-Low40Low boiling point is a significant drawback. May be too good a solvent even when cold.
TolueneLow111Likely to be a poor solvent unless the compound is highly impure with nonpolar substances.
HexaneLow69Very unlikely to be a good primary solvent. Best used as an anti-solvent with a more polar solvent like acetone or ethyl acetate.[3]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a robust, step-by-step methodology for the purification.

Step 1: Solvent Selection

  • Place a small amount (approx. 20-30 mg) of the crude solid into several small test tubes.

  • Add a candidate solvent (e.g., ethanol) dropwise at room temperature. If the solid dissolves readily, the solvent is unsuitable as a primary recrystallization solvent.

  • If it does not dissolve at room temperature, gently heat the test tube in a water bath. Add the solvent dropwise until the solid just dissolves.

  • Allow the test tube to cool to room temperature, then place it in an ice bath. A good solvent will result in the formation of a significant amount of crystalline precipitate.

Step 2: Dissolution

  • Place the crude this compound into an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation).[6]

  • Add a boiling chip or magnetic stir bar.

  • Add the chosen solvent in small portions while heating the flask on a hot plate. Bring the solvent to a gentle boil.

  • Continue adding the minimum amount of boiling solvent until the solid is completely dissolved.[5][10]

Step 3: Decolorization & Hot Filtration (Optional)

  • If the solution is colored, remove it from the heat source and allow it to cool slightly.

  • Add a very small amount of activated charcoal.

  • Re-heat the solution to boiling for a few minutes.

  • If charcoal or any insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a separate flask and a stemless or short-stemmed funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the solids.

Step 4: Crystallization

  • Cover the flask containing the hot, clear solution with a watch glass to prevent solvent evaporation and contamination.

  • Allow the flask to cool slowly and undisturbed on a benchtop to room temperature. Slow cooling is crucial for the formation of pure crystals.[4][9]

  • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the yield.[4]

Step 5: Crystal Collection and Washing

  • Set up a Büchner funnel for vacuum filtration.[6]

  • Wet the filter paper with a small amount of the ice-cold recrystallization solvent to ensure it seals against the funnel.

  • Turn on the vacuum and pour the cold crystal slurry into the funnel.

  • Wash the crystals with a minimum amount of ice-cold solvent to rinse away the impurity-laden mother liquor.[5]

Step 6: Drying

  • Allow air to be pulled through the crystals on the filter for several minutes to help them dry.

  • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.

  • Once dry, weigh the purified product and determine its melting point to assess purity.

References

Validation & Comparative

A Comparative Guide to the Herbicidal Activity of 3,5-Dibromo-2-hydroxybenzonitrile and Bromoxynil

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Isomeric Structure in Herbicide Function

In the field of agrochemical research, the precise arrangement of functional groups on a molecule can mean the difference between a potent herbicide and an inactive compound. This principle is clearly illustrated by comparing Bromoxynil, a widely used commercial herbicide, with its structural isomer, 3,5-Dibromo-2-hydroxybenzonitrile. While sharing the same molecular formula, the positional difference of the hydroxyl (-OH) group on the benzonitrile ring dictates their interaction with biological targets and, consequently, their herbicidal activity.

Bromoxynil is the common name for 3,5-Dibromo-4-hydroxybenzonitrile and is a well-documented inhibitor of photosynthesis. [1][2]Its isomer, this compound, is primarily known as a chemical intermediate in organic synthesis. [3]This guide will explore the profound impact of this structural variance on their respective herbicidal potentials.

Chemical and Physical Properties: A Side-by-Side Comparison

A fundamental understanding of the physical and chemical properties of these isomers is the first step in comprehending their differential biological activities.

PropertyBromoxynil This compound
IUPAC Name 3,5-Dibromo-4-hydroxybenzonitrileThis compound
Structure
alt text
alt text
CAS Number 1689-84-5 [2]40718-08-9 [4]
Molecular Formula C₇H₃Br₂NO [1]C₇H₃Br₂NO [4]
Molecular Weight 276.91 g/mol [1]276.91 g/mol [4]
Appearance Colorless or white solid [1]White to light yellow solid [3]
Primary Role Post-emergence herbicide [1]Synthetic intermediate [3]

Mechanism of Herbicidal Action: A Tale of Two Isomers

The herbicidal efficacy of many compounds is contingent on their ability to bind to a specific biological target. For nitrile herbicides like Bromoxynil, the primary target is the D1 protein within Photosystem II (PSII) of the photosynthetic electron transport chain. [5][6]

Bromoxynil: A Potent Photosystem II Inhibitor

Bromoxynil functions by interrupting photosynthesis. [1]It is absorbed by the foliage and acts as a contact herbicide with limited translocation. [7]Its mode of action involves binding to the QB binding niche on the D1 protein of the PSII complex located in the chloroplast thylakoid membranes. [5][6]This binding event blocks the electron transport from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby halting CO₂ fixation and the production of ATP and NADPH, which are essential for plant growth. [5]The blockage of electron flow leads to the formation of highly reactive oxygen species, which cause lipid peroxidation and membrane damage, resulting in rapid cell death, visible as leaf necrosis and burning. [6] The binding of Bromoxynil to the D1 protein is highly specific. Molecular docking studies and analysis of resistant weeds have shown that the 4-hydroxy group is critical for forming hydrogen bonds with amino acid residues, such as histidine 215, within the QB binding pocket, anchoring the molecule in place and preventing the native plastoquinone from binding. [8][9]

PSII_Inhibition cluster_thylakoid Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Primary Quinone) Pheo->QA e- QB_site QB Site on D1 Protein QA->QB_site e- Plastoquinone Plastoquinone (PQ) QB_site->Plastoquinone PQ binds, accepts e- Cyt_b6f Cytochrome b6f Plastoquinone->Cyt_b6f e- transport continues Light Light Energy Light->P680 Excites Bromoxynil Bromoxynil Bromoxynil->QB_site Binds & Blocks PQ Binding

Caption: Mechanism of Bromoxynil as a Photosystem II inhibitor.
This compound: An Inactive Isomer?

There is a notable absence of literature describing this compound as an active herbicide. Its primary documented use is as a building block in organic synthesis. [3]This strongly suggests a lack of significant herbicidal activity.

The reason for this inactivity can be directly attributed to its structure. The structure-activity relationship (SAR) for PSII inhibitors is well-defined. [10]The precise orientation of hydrogen-bond donors and acceptors is crucial for effective binding to the D1 protein. [5]With the hydroxyl group shifted to the 2-position, this compound would be sterically hindered and electronically different from Bromoxynil. It would be unable to form the key hydrogen bond interactions with residues like His215 in the QB pocket, which are essential for inhibitory action. This inability to bind to the target site renders it ineffective as a photosynthesis inhibitor.

Comparative Herbicidal Efficacy

FeatureBromoxynil This compound
Activity High post-emergence herbicidal activity. [1]No significant herbicidal activity reported.
Target Weeds Effective against a wide range of annual broadleaf weeds. [7]Not applicable.
Selectivity Selective for use in cereal crops, corn, sorghum, and flax. [11]Not applicable.
Symptoms Contact action causes rapid chlorosis, blistering, and necrosis of leaf tissue. [6]Not applicable.

Experimental Protocols for Comparative Herbicidal Bioassay

To empirically validate the difference in herbicidal activity, a whole-plant bioassay is the most direct and relevant method. This approach assesses the actual biological effect of a compound on a living plant under controlled conditions. [12]

Objective

To compare the phytotoxic effects of Bromoxynil and this compound on a sensitive broadleaf plant species (e.g., Sinapis alba - white mustard) using a whole-plant dose-response assay.

Materials
  • Seeds of a sensitive indicator species (e.g., white mustard).

  • Potting soil mix (known to be herbicide-free).

  • Pots (e.g., 10 cm diameter).

  • Bromoxynil and this compound.

  • Acetone (for stock solution preparation).

  • Surfactant (e.g., Tween 20).

  • Laboratory sprayer or precision micropipette.

  • Controlled environment growth chamber.

Step-by-Step Methodology
  • Plant Cultivation:

    • Fill pots with the herbicide-free soil mix.

    • Sow 5-10 seeds per pot and cover lightly with soil.

    • Water the pots and place them in a growth chamber with controlled temperature (e.g., 22-25°C), humidity, and a defined light/dark cycle (e.g., 16h light / 8h dark). [13] * Allow seedlings to grow until they reach the 2-3 true leaf stage.

  • Preparation of Treatment Solutions:

    • Prepare stock solutions of Bromoxynil and this compound in acetone.

    • Create a series of dilutions for each compound to test a range of application rates (e.g., 0, 50, 100, 200, 400 g active ingredient per hectare).

    • The final spray solution should contain a small percentage of surfactant (e.g., 0.1% v/v) to ensure adhesion to the leaves. An untreated control (sprayed with water and surfactant only) must be included.

  • Herbicide Application:

    • Randomly assign treatments to pots, ensuring at least 3-4 replicate pots per treatment level. * Apply the treatment solutions to the foliage of the seedlings using a calibrated laboratory sprayer to ensure uniform coverage.

  • Data Collection and Assessment:

    • Return the pots to the growth chamber.

    • Visually assess plant injury at set intervals (e.g., 3, 7, and 14 days after treatment). Use a rating scale (e.g., 0% = no effect, 100% = plant death).

    • At the end of the experiment (e.g., 14 or 21 days), harvest the above-ground biomass from each pot.

    • Dry the biomass in an oven at 60-70°C until a constant weight is achieved.

    • Measure the dry weight for each pot.

  • Data Analysis:

    • Calculate the average dry weight and percent growth inhibition for each treatment relative to the untreated control.

    • Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

    • If a dose-response is observed, calculate the GR₅₀ (the dose required to cause a 50% reduction in growth) for each active compound.

Herbicidal_Bioassay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Sow seeds of sensitive species (e.g., Mustard) B 2. Grow seedlings to 2-3 leaf stage in growth chamber A->B C 3. Prepare serial dilutions of test compounds & controls B->C D 4. Apply treatments to seedlings via foliar spray C->D E 5. Return plants to growth chamber D->E F 6. Assess phytotoxicity visually at 3, 7, 14 days E->F G 7. Harvest & measure biomass at 21 days F->G H 8. Calculate % inhibition vs. untreated control G->H I 9. Statistical analysis (ANOVA) & calculate GR50 H->I

Caption: Experimental workflow for a comparative whole-plant herbicidal bioassay.

Synthesis and Application Context

Bromoxynil is commercially produced by the bromination of 4-hydroxybenzonitrile. [1]The synthesis pathways are well-established and optimized for high yield and purity. [14]In contrast, this compound is listed as a reagent or intermediate for the synthesis of other novel chemical compounds, but not as a direct precursor to Bromoxynil. [3]This distinction in their manufacturing and application underscores their different roles in the chemical industry: one as a final, active product and the other as a stepping stone in more complex synthetic routes.

Conclusion

This guide demonstrates that while this compound and Bromoxynil (3,5-Dibromo-4-hydroxybenzonitrile) are structural isomers, they possess vastly different biological activities.

  • Bromoxynil is a potent, commercially successful herbicide. Its efficacy stems from the specific orientation of its 4-hydroxy group, which enables it to bind effectively to the D1 protein in Photosystem II, thereby inhibiting photosynthesis and leading to rapid weed death. [5][8]

  • This compound is not a known herbicide. The placement of its hydroxyl group at the 2-position prevents the necessary molecular interactions at the target site within the plant. Consequently, it lacks the primary mechanism of action that makes Bromoxynil effective. Its utility is confined to being an intermediate in chemical synthesis. [3] This comparison serves as a powerful case study for researchers in agrochemical and pharmaceutical development, highlighting that minor changes in molecular structure can lead to a complete loss of biological function. It underscores the necessity of precise structure-activity relationship studies in the design and discovery of new active compounds.

References

A Comparative Guide to the Biological Activity of 3,5-Dibromo-2-hydroxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 3,5-Dibromo-2-hydroxybenzonitrile

This compound, a halogenated aromatic compound, serves as a crucial synthetic intermediate in various fields, most notably in the production of the selective herbicide Bromoxynil.[1] However, the intrinsic chemical reactivity of its salicylonitrile core—characterized by a hydroxyl group ortho to a nitrile substituent—makes it and its derivatives a compelling scaffold for the development of novel, biologically active agents.[2] This guide provides a comparative analysis of the diverse biological activities exhibited by derivatives of this compound, offering objective performance comparisons against established alternatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Antidiabetic Potential: Inhibition of Carbohydrate-Hydrolyzing Enzymes

A significant area of investigation for derivatives of this scaffold is in the management of type 2 diabetes mellitus (T2DM). A key therapeutic strategy involves inhibiting α-glucosidase and α-amylase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Delaying this process mitigates postprandial hyperglycemia.

Chalcones and flavones synthesized from a 3,5-dibromo-2-hydroxyacetophenone precursor have demonstrated potent dual inhibitory activity against both α-glucosidase and α-amylase.[3] The causality behind this experimental choice lies in the known ability of chalcone and flavone structures to interact with the active sites of these enzymes, often through hydrogen bonding and hydrophobic interactions. The dibromo-substitution pattern on the salicylaldehyde-derived ring appears to enhance this inhibitory potential.

Comparative Performance Data

The efficacy of these derivatives is best understood when compared against Acarbose, a widely used α-glucosidase inhibitor in clinical practice.

Compound/DrugTarget EnzymeIC50 ValueSource(s)
Flavone Derivative (3c) α-Glucosidase7.11 ± 0.11 µM[3]
Chalcone Derivative (2a) α-Glucosidase11.20 ± 0.15 µM[3]
Acarbose (Reference) α-Glucosidase~64-117 µg/mL (~100-180 µM)[4][5]
Flavone Derivative (3c) α-Amylase10.30 ± 0.01 µM[3]
Chalcone Derivative (2a) α-Amylase15.10 ± 0.10 µM[3]
Acarbose (Reference) α-Amylase~5.19 mg/mL (~7980 µM)[6]

Note: IC50 values for Acarbose can vary based on assay conditions. The provided range reflects typical values found in literature.

As the data indicates, specific flavone and chalcone derivatives of the this compound scaffold show significantly greater potency (lower IC50 values) in vitro compared to the standard drug, Acarbose, particularly against α-amylase.

Mechanism of Action: α-Glucosidase Inhibition

The primary mechanism involves the competitive inhibition of α-glucosidase at the intestinal brush border, which slows down the liberation of glucose from complex carbohydrates, thereby reducing its absorption rate into the bloodstream.

Alpha_Glucosidase_Inhibition cluster_gut Small Intestine Lumen cluster_blood Bloodstream Carbs Complex Carbohydrates (e.g., Starch) Enzyme α-Glucosidase (on brush border) Carbs->Enzyme Hydrolysis Glucose Glucose BloodGlucose Blood Glucose Absorption Glucose->BloodGlucose Absorption Enzyme->Glucose Inhibitor This compound Derivative Inhibitor->Enzyme Blocks Active Site Photosynthesis_Inhibition cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) PQ Plastoquinone (PQ) PSII->PQ e⁻ flow O2 O₂ PSII->O2 Cytb6f Cytochrome b6f PQ->Cytb6f e⁻ flow PSI Photosystem I (PSI) Cytb6f->PSI e⁻ flow NADPH NADPH PSI->NADPH e⁻ flow Inhibitor 3,5-Dibromo-2-hydroxy- N-phenylbenzamide Inhibitor->PSII Blocks Donor Side H2O H₂O H2O->PSII Oxidation

References

A Comparative Spectroscopic Guide to 3,5-Dibrominated Salicylonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive spectroscopic comparison of 3,5-dibrominated salicylonitriles, a class of compounds with significant potential in medicinal chemistry and materials science. Salicylonitriles, or 2-hydroxybenzonitriles, and their halogenated derivatives are important pharmacophores and synthetic intermediates. Accurate and unambiguous structural confirmation is paramount in the development of novel therapeutics and materials. This document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—used to characterize these molecules. We delve into the theoretical underpinnings of each technique and provide representative data and detailed experimental protocols to serve as a practical reference for researchers, scientists, and drug development professionals.

Introduction: The Chemical Significance of Salicylonitriles

Salicylonitriles are a fascinating class of bifunctional aromatic compounds, incorporating both a hydroxyl (-OH) and a nitrile (-C≡N) group on a benzene ring. This unique arrangement makes them valuable precursors in organic synthesis and key structural motifs in pharmacologically active molecules. Their derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The introduction of bromine atoms at the 3 and 5 positions of the salicylonitrile scaffold drastically alters the molecule's electronic properties, lipophilicity, and steric profile, which can significantly influence its biological activity and reactivity. Therefore, rigorous spectroscopic characterization is essential to confirm the precise substitution pattern and ensure sample purity.

This guide will walk through an integrated approach to the structural elucidation of a representative molecule: 3,5-dibromo-2-hydroxybenzonitrile .

Molecular Structure and Expected Spectroscopic Features

The structure of this compound features a benzene ring with four substituents. The hydroxyl group is a strong activating, ortho-, para- directing group, while the nitrile and bromine substituents are deactivating, meta- directing groups. This substitution pattern leads to distinct and predictable features in various spectra.

  • Symmetry: The molecule possesses a plane of symmetry that bisects the C2-C5 axis, which will simplify the NMR spectra.

  • Electronic Effects: The electron-donating hydroxyl group and the electron-withdrawing nitrile and bromine atoms create a unique electronic environment that influences chemical shifts in NMR, vibrational frequencies in IR, and electronic transitions in UV-Vis spectroscopy.

  • Isotopic Signature: The presence of two bromine atoms provides a highly characteristic isotopic pattern in mass spectrometry, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance[1][2][3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

  • Aromatic Protons: The two aromatic protons at C4 and C6 are chemically equivalent. However, they are not magnetically equivalent. They will appear as two distinct signals, likely doublets, due to coupling with each other. Their chemical shift will be downfield (typically > 7.0 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing substituents.

  • Hydroxyl Proton: The phenolic hydroxyl proton will typically appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, due to hydrogen bonding.

Table 1: Representative ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H (C4-H)~7.89d~2.3
Ar-H (C6-H)~7.66d~2.3
OH~11.5 (variable)br s-

Data are estimated based on spectral data for structurally similar compounds like 3,5-dibromosalicylaldehyde[4].

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton.

  • Aromatic Carbons: Due to symmetry, only six distinct carbon signals are expected. The carbons bearing bromine (C3, C5) and the hydroxyl group (C2) will be significantly influenced by these substituents. Quaternary carbons (C1, C2, C3, C5) are typically weaker in intensity[5].

  • Nitrile Carbon: The nitrile carbon (C≡N) has a characteristic chemical shift in the range of 115-125 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1~105
C2 (C-OH)~155
C3, C5 (C-Br)~112
C4, C6 (C-H)~135, ~140
CN~117

Note: These are predicted values. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations[6].

Key expected vibrational frequencies for this compound include:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.

  • C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ is a clear indicator of the nitrile group. Conjugation with the aromatic ring can slightly lower this frequency.

  • C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene ring.

  • C-Br Stretch: Absorptions for the carbon-bromine bonds are typically found in the fingerprint region, between 500-700 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
PhenolO-H stretch3200-3600Broad
NitrileC≡N stretch2225-2245Sharp, Med
Aromatic RingC=C stretch1450-1600Med-Sharp
Aryl BromideC-Br stretch500-700Med-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenols and their derivatives typically exhibit two main absorption bands originating from π→π* transitions in the benzene ring[7].

  • Primary Band (B-band): An intense absorption band typically below 250 nm.

  • Secondary Band (C-band): A less intense, longer-wavelength band, often between 270-300 nm[7].

For this compound, the presence of multiple substituents will cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted phenol[8][9]. The exact λ_max will depend on the solvent used. In a basic medium, deprotonation of the phenolic hydroxyl group to form the phenolate ion will cause a significant red shift in the absorption bands[7].

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and formula.

The most striking feature in the mass spectrum of a dibrominated compound is its isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br (~50.5% abundance) and ⁸¹Br (~49.5% abundance), which are separated by 2 mass units[1].

For a molecule containing two bromine atoms, the molecular ion peak will appear as a characteristic triplet:

  • M peak: Contains two ⁷⁹Br atoms.

  • M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br atom.

  • M+4 peak: Contains two ⁸¹Br atoms.

The relative intensities of these peaks will be approximately 1:2:1 [1][3]. This pattern is a definitive signature for the presence of two bromine atoms in the molecule.

Table 4: Expected Molecular Ion Cluster for C₇H₃Br₂NO

IonDescriptionCalculated m/zExpected Relative Intensity
[M]⁺C₇H₃(⁷⁹Br)₂NO⁺274.8~100% (normalized)
[M+2]⁺C₇H₃(⁷⁹Br)(⁸¹Br)NO⁺276.8~200%
[M+4]⁺C₇H₃(⁸¹Br)₂NO⁺278.8~100%

Experimental Protocols & Workflows

To ensure data integrity and reproducibility, standardized protocols must be followed.

NMR Sample Preparation and Analysis

A standardized workflow ensures consistent and high-quality NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of 3,5-dibromosalicylonitrile B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Add internal standard (e.g., TMS) B->C D Transfer to NMR tube C->D E Insert tube into NMR spectrometer D->E Analysis F Lock, Tune, & Shim E->F G Acquire 1H, 13C, and other relevant spectra F->G H Apply Fourier Transform G->H Processing I Phase and Baseline Correction H->I J Integrate peaks (1H) & Pick peaks (13C) I->J K Assign signals to structure J->K

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried analyte into a clean vial. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Add a small amount of an internal standard like tetramethylsilane (TMS) for referencing (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, tune the probe to the correct frequencies, and shim the magnetic field to optimize homogeneity.

  • Data Acquisition: Set up the desired experiments (e.g., ¹H, ¹³C, DEPT). Standard parameters for acquisition (e.g., number of scans, relaxation delay) should be used and recorded.

  • Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum via a Fourier Transform. The spectrum is then manually phased and baseline corrected. For ¹H NMR, peaks are integrated. For all spectra, peaks are picked and their chemical shifts are referenced to the internal standard.

Mass Spectrometry Sample Preparation (Direct Infusion ESI)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Prepare a dilute solution (~10 µg/mL) of analyte in suitable solvent (e.g., Methanol/Water) B Add a small amount of formic acid or ammonia to aid ionization (optional) A->B C Infuse sample into ESI source via syringe pump B->C Analysis D Optimize MS parameters (e.g., capillary voltage, gas flow, temperature) C->D E Acquire full scan mass spectrum in positive or negative ion mode D->E

Caption: Workflow for sample preparation and analysis by ESI-Mass Spectrometry.

Detailed Steps:

  • Sample Preparation: Prepare a stock solution of the compound in a high-purity solvent (e.g., methanol or acetonitrile). Create a dilute working solution (1-10 µg/mL) in an appropriate solvent system for infusion, often a mixture of organic solvent and water.

  • Infusion and Analysis: Load the working solution into a syringe and place it on a syringe pump connected to the mass spectrometer's electrospray ionization (ESI) source. Infuse the sample at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in full scan mode, ensuring the mass range covers the expected molecular weight. The characteristic 1:2:1 isotopic pattern for the dibrominated compound should be clearly visible.

Conclusion

The structural elucidation of 3,5-dibrominated salicylonitriles is achieved through a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework and confirm the substitution pattern. IR spectroscopy validates the presence of key functional groups (hydroxyl and nitrile). UV-Vis spectroscopy provides insight into the electronic structure. Finally, mass spectrometry confirms the molecular weight and, crucially, provides definitive evidence for the presence of two bromine atoms through its unique isotopic signature. Together, these methods provide a self-validating system for the unambiguous characterization of this important class of molecules, ensuring the scientific integrity required for advanced research and development.

References

A Technical Guide to the Efficacy of 3,5-Dibromo-2-hydroxybenzonitrile as a Precursor in Biaryl Synthesis and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. This guide provides a comprehensive comparison of 3,5-Dibromo-2-hydroxybenzonitrile, commonly known as Bromoxynil, with other phenolic compounds as precursors in pivotal carbon-carbon bond-forming reactions. By examining experimental data and underlying mechanistic principles, this document serves as a technical resource for researchers aiming to leverage the unique reactivity of this versatile building block.

Introduction: The Role of Phenolic Precursors in Modern Synthesis

Phenols are a cornerstone of organic synthesis, serving as readily available and highly versatile starting materials for a vast array of chemical transformations. Their utility is significantly enhanced by the presence of activating hydroxyl groups and the potential for functionalization on the aromatic ring. In particular, halogenated phenols have emerged as powerful precursors in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. These reactions are indispensable tools for the construction of biaryl and other conjugated systems, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.

This guide focuses on the specific attributes of this compound as a precursor, evaluating its performance against simpler and alternative halogenated phenols. We will delve into the electronic and steric factors that govern its reactivity and explore how its unique substitution pattern can be exploited for selective chemical modifications.

Profiling the Precursors: A Comparative Overview

To establish a clear basis for comparison, let's first profile this compound and a selection of alternative phenolic precursors.

1. This compound (Bromoxynil)

  • Structure: A phenol ring substituted with two bromine atoms at the 3 and 5 positions, a hydroxyl group at the 2 position, and a nitrile group at the 1 position.

  • Key Features:

    • Two Reactive Sites: The presence of two bromine atoms offers the potential for sequential or double cross-coupling reactions.

    • Ortho-Hydroxyl Group: The hydroxyl group can influence the reactivity of the adjacent bromine atom through electronic effects and potential chelation to the metal catalyst.

    • Electron-Withdrawing Nitrile Group: The cyano group significantly influences the electronic properties of the aromatic ring, impacting the oxidative addition step in cross-coupling reactions.

2. Alternative Phenolic Precursors

  • 4-Bromophenol: A simple monobrominated phenol. It serves as a baseline for comparison, representing a less complex and readily available starting material.

  • 2,4-Dibromophenol: A dibrominated phenol with a different substitution pattern. Comparing its reactivity to this compound allows for an analysis of the impact of substituent positioning.

  • Phenol: The parent compound, used to highlight the necessity of halogenation for participation in many cross-coupling reactions.

Efficacy in Palladium-Catalyzed Cross-Coupling Reactions: A Data-Driven Comparison

The true measure of a precursor's efficacy lies in its performance in chemical reactions. This section presents a comparative analysis of this compound and alternative phenols in Suzuki-Miyaura, Sonogashira, and Heck reactions, supported by experimental data from the literature.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.

Comparative Data for Suzuki-Miyaura Coupling

PrecursorCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3,5-Dibromo-2-pyrone Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10012High (Regioselective)[1]
4-BromophenolPhenylboronic acidPd/CK₂CO₃Water150 (MW)0.17>90[2]
4-IodophenolPhenylboronic acidPd/CK₂CO₃Water150 (MW)0.17Lower than 4-bromophenol[3]
2,4-DibromofuranPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene11016~70-85[4]

Causality Behind Experimental Choices: The choice of catalyst, base, and solvent system is critical for optimizing Suzuki-Miyaura reactions. For instance, the use of a palladium-on-carbon (Pd/C) catalyst with microwave irradiation offers a green and efficient method for the coupling of 4-bromophenol[2]. The differential reactivity of the C-Br bonds in dihalogenated phenols can be exploited to achieve regioselective mono- or di-substitution by carefully tuning the reaction conditions[1][5].

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.

Comparative Data for Sonogashira Coupling

PrecursorCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3,5-Dibromo-2,6-dichloropyridine *PhenylacetylenePd(PPh₃)₄ / CuIEt₃NToluene802Good (Chemoselective)[6][7]
2-Amino-3-bromopyridinesTerminal AlkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96[8]
4-HalopyridinesTerminal AlkynesPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT3High[9]

*Note: Specific data for this compound was not found. Data for the structurally related 3,5-dibromo-2,6-dichloropyridine demonstrates the feasibility of chemoselective Sonogashira coupling, where the bromine atoms react preferentially over the chlorine atoms[6][7]. The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl[10].

Causality Behind Experimental Choices: The Sonogashira reaction typically employs a dual catalyst system of palladium and a copper(I) co-catalyst. The choice of base, often an amine like triethylamine, is crucial as it also serves as a solvent in some cases. The reaction conditions can be tuned to achieve chemoselectivity in polyhalogenated substrates. For instance, the greater reactivity of C-Br bonds compared to C-Cl bonds allows for selective alkynylation at the bromo-positions[6][7].

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene.

Comparative Data for Heck Reaction

PrecursorCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
BromochromonesVarious AlkenesPd(OAc)₂K₂CO₃DMF100-Good[11]
Aryl HalidesActivated AlkenesPd(OAc)₂BaseDMF100-140-Good to Excellent[12]

Causality Behind Experimental Choices: The success of the Heck reaction is highly dependent on the choice of palladium catalyst, base, and solvent. Phosphine-free catalyst systems are often effective and offer advantages in terms of cost and ease of handling[11][12]. The reaction temperature is a critical parameter that influences reaction rates and yields.

Application as a Precursor in the Synthesis of Bioactive Molecules

Beyond its primary use as a herbicide, this compound serves as a valuable starting material for the synthesis of novel bioactive compounds. By modifying its structure, researchers can create analogs with potentially enhanced or different biological activities.

A notable example is the synthesis of heterocyclic analogues of Bromoxynil. In one study, pyridine and pyrimidine analogs were synthesized from Bromoxynil[2][3][13]. These new compounds were then evaluated for their herbicidal activity, with some pyridine analogs showing greater potency than the parent compound against certain weed species[2][3][13]. This highlights the utility of this compound as a scaffold for generating libraries of bioactive molecules for screening and drug discovery.

Experimental Protocols

To provide a practical context for the application of these precursors, a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction is provided below.

Protocol: Suzuki-Miyaura Coupling of 4-Bromophenol with Phenylboronic Acid

This protocol is adapted from a microwave-assisted synthesis which demonstrates high efficiency[2].

Materials:

  • 4-Bromophenol (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium on carbon (Pd/C, 10 wt%, 1 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Deionized water (5 mL)

  • Microwave reaction vessel

  • Microwave reactor

Procedure:

  • In a microwave reaction vessel, combine 4-bromophenol (173 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd/C (10.6 mg, 0.01 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Add 5 mL of deionized water to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150°C for 10 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-hydroxybiphenyl.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the consumption of the starting materials and the formation of the product. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams are provided.

Experimental Workflow for Suzuki-Miyaura Coupling

G reagents 1. Combine Reactants: - Aryl Halide - Boronic Acid - Palladium Catalyst - Base solvent 2. Add Solvent reagents->solvent reaction 3. Heat and Stir (Conventional or Microwave) solvent->reaction workup 4. Aqueous Workup & Extraction reaction->workup purification 5. Purification (e.g., Column Chromatography) workup->purification analysis 6. Characterization (NMR, MS) purification->analysis

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex [Ar-Pd(II)-X]L₂ transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)₂ transmetalation_complex [Ar-Pd(II)-Ar']L₂ reductive_elimination Reductive Elimination transmetalation_complex->reductive_elimination product Ar-Ar' oxidative_addition->pd_complex transmetalation->transmetalation_complex reductive_elimination->pd0 Regeneration of Catalyst reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound presents itself as a highly promising, albeit complex, precursor for organic synthesis. Its di-bromo substitution pattern opens avenues for selective and sequential functionalization, a feature not available in simpler monobrominated phenols. The electronic influence of the nitrile and hydroxyl groups adds another layer of control over its reactivity. While direct, side-by-side comparative data with other phenols under identical conditions remains an area for further investigation, the existing literature on related structures strongly suggests its potential for high efficacy in a range of cross-coupling reactions. For researchers and drug development professionals, this compound represents a valuable tool for the construction of novel and complex molecular entities, with the potential to unlock new frontiers in medicinal chemistry and materials science.

References

A Comparative Guide to the Antimicrobial Potential of Brominated Hydroxybenzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the antimicrobial activity of brominated hydroxybenzonitriles. As a class of compounds, they present a compelling area for novel antimicrobial discovery, leveraging the known biocidal properties of halogenated phenols. This document synthesizes the current understanding of their potential efficacy, explores the likely mechanisms of action, and offers detailed experimental protocols for their evaluation.

Introduction: The Case for Brominated Hydroxybenzonitriles as Antimicrobials

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Brominated compounds, in particular, have garnered significant interest due to their diverse biological activities.[1] The introduction of bromine atoms into a phenolic ring can substantially alter the compound's physicochemical properties, such as lipophilicity and electronic character, which can, in turn, enhance its interaction with bacterial cells and key molecular targets.

Brominated hydroxybenzonitriles, such as the well-known herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), represent an under-explored subclass of bromophenols with potential antimicrobial applications. While their primary use has been in agriculture, the structural motifs they share with other known antimicrobial phenols suggest they warrant investigation for their ability to combat pathogenic bacteria. This guide serves as a foundational resource for researchers looking to explore this promising chemical space.

Comparative Antimicrobial Activity: An Extrapolative Analysis

Direct and comprehensive comparative studies on the antimicrobial activity of a wide range of simple brominated hydroxybenzonitriles against clinically relevant pathogens are not yet abundant in the published literature. However, by examining studies on structurally related bromophenol derivatives, we can infer their potential efficacy and spectrum of activity.

For instance, a study on 3-bromo-2,6-dihydroxyacetophenone demonstrated significant activity against Staphylococcus aureus and even methicillin-resistant S. aureus (MRSA), including the inhibition of biofilm formation.[1][2] This suggests that the presence of a bromine atom on a hydroxylated aromatic ring is a key determinant of antibacterial efficacy, particularly against Gram-positive bacteria. The nitrile group in hydroxybenzonitriles is a strong electron-withdrawing group, which is a characteristic feature of potent uncouplers of oxidative phosphorylation, a known antimicrobial mechanism.[3][4]

Table 1: Postulated Antimicrobial Spectrum and Efficacy of Brominated Hydroxybenzonitriles

Compound ClassTarget MicroorganismsPostulated EfficacySupporting Rationale
Monobrominated Hydroxybenzonitriles Gram-positive bacteria (S. aureus), some Gram-negative bacteria (E. coli)ModerateIncreased lipophilicity compared to parent phenol may enhance membrane interaction.
Dibrominated Hydroxybenzonitriles (e.g., Bromoxynil) Broad-spectrum potential, including Gram-positive and Gram-negative bacteriaModerate to HighHigh lipophilicity and potent uncoupling activity due to two bromine atoms and a nitrile group.
Complex Hydroxybenzonitrile Derivatives Potentially broad-spectrum, including resistant strainsVariable to HighThe addition of other functional groups can modulate solubility, target specificity, and potency.

It is crucial to note that Gram-negative bacteria, with their protective outer membrane, may exhibit higher intrinsic resistance to these compounds compared to Gram-positive bacteria.[5] Quantitative structure-activity relationship (QSAR) models for phenolic compounds suggest that lipophilicity and electronic properties are key drivers of antimicrobial activity.[3][6] The systematic evaluation of a library of brominated hydroxybenzonitriles is a logical next step to establish these relationships definitively.

Unraveling the Mechanism of Action

The antimicrobial activity of brominated hydroxybenzonitriles is likely multifactorial, primarily targeting the fundamental bioenergetic processes and structural integrity of the bacterial cell. The two most probable mechanisms are the uncoupling of oxidative phosphorylation and the disruption of the cytoplasmic membrane.

Uncoupling of Oxidative Phosphorylation and Inhibition of ATP Synthesis

Weakly acidic compounds with a bulky hydrophobic moiety and a strong electron-withdrawing group are known to be potent uncouplers of oxidative phosphorylation.[3][4] Brominated hydroxybenzonitriles fit this description perfectly. As protonophores, they are thought to shuttle protons across the bacterial cytoplasmic membrane, dissipating the proton motive force (PMF) that is essential for ATP synthesis.[7] This disruption of the electrochemical gradient effectively uncouples the electron transport chain from ATP synthase, leading to a depletion of cellular ATP and, ultimately, cell death.[8] Some polyphenolic compounds have also been shown to directly inhibit the F1F0-ATP synthase enzyme complex.[9][10]

cluster_membrane Bacterial Cytoplasmic Membrane ETC Electron Transport Chain H_out H+ ETC->H_out Pumps H+ out ATPsynthase ATP Synthase H_out->ATPsynthase Flows through Proton_gradient Proton Motive Force H_out->Proton_gradient H_in H+ BHB_ion BHB- ATP ATP ATPsynthase->ATP Synthesizes ADP ADP + Pi ADP->ATPsynthase Cell_death Cell Death ATP->Cell_death Lack of ATP leads to BHB Brominated Hydroxybenzonitrile (BHB-H) BHB->BHB_ion Releases H+ inside BHB->Proton_gradient Dissipates BHB_ion->H_in Picks up H+ outside Proton_gradient->ATPsynthase Proton_gradient->Cell_death Depletion leads to

Caption: Uncoupling of oxidative phosphorylation by brominated hydroxybenzonitriles.

Disruption of Bacterial Membrane Integrity

Phenolic compounds are known to accumulate in the phospholipid bilayer of bacterial membranes, leading to a loss of structural integrity and function.[11] This can cause an increase in membrane fluidity and permeability, resulting in the leakage of essential intracellular components, such as ions and metabolites, and ultimately leading to cell lysis.[12] The initial disruption of the membrane's barrier function would also lead to depolarization of the membrane potential, which can be experimentally measured.[4][13]

BHB Brominated Hydroxybenzonitriles Membrane Bacterial Cytoplasmic Membrane BHB->Membrane Accumulates in Disruption Increased Fluidity & Permeability Membrane->Disruption Depolarization Membrane Depolarization Membrane->Depolarization Leakage Leakage of Intracellular Contents (Ions, ATP, etc.) Disruption->Leakage Depolarization->Leakage Lysis Cell Lysis and Death Leakage->Lysis start Prepare Inoculum (0.5 McFarland) dilute Serial Dilution of Compound in Plate start->dilute inoculate Inoculate Wells with Bacteria dilute->inoculate incubate Incubate 18-24h at 35°C inoculate->incubate read Read MIC (No visible growth) incubate->read

References

A Comparative Guide to the Synthesis of 3,5-Dibromo-2-hydroxybenzonitrile for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of highly functionalized aromatic intermediates is of paramount importance. 3,5-Dibromo-2-hydroxybenzonitrile, a key building block, serves as a crucial precursor in the development of novel therapeutic agents and specialized herbicides.[1] The precise arrangement of its functional groups—a hydroxyl, a nitrile, and two bromine atoms—offers a versatile platform for molecular elaboration. However, the efficient and regioselective synthesis of this compound presents notable challenges. This guide provides a comparative analysis of two principal synthetic routes to this compound, offering in-depth experimental protocols, a quantitative comparison of key metrics, and an expert perspective on the practical advantages and limitations of each approach.

Strategic Overview of Synthetic Pathways

Two primary strategies for the synthesis of this compound are explored in this guide:

  • Route 1: Direct Electrophilic Bromination of 2-Hydroxybenzonitrile. This approach is predicated on the direct functionalization of the commercially available starting material, 2-hydroxybenzonitrile (also known as 2-cyanophenol).

  • Route 2: Two-Step Conversion from 3,5-Dibromo-2-hydroxybenzaldehyde. This pathway commences with the commercially available 3,5-dibromosalicylaldehyde and proceeds through an oxime intermediate, which is subsequently dehydrated to the target nitrile.

The selection of an optimal route is contingent upon a multitude of factors, including precursor availability, scalability, reagent and solvent toxicity, and the desired purity of the final product.

Route 1: Direct Electrophilic Bromination of 2-Hydroxybenzonitrile

This synthetic approach leverages the principles of electrophilic aromatic substitution to introduce two bromine atoms onto the 2-hydroxybenzonitrile scaffold. The inherent challenge of this route lies in achieving the desired regioselectivity. The hydroxyl group is a strongly activating, ortho-, para- directing group, while the nitrile group is a deactivating, meta- directing group. This confluence of directing effects necessitates careful control of reaction conditions to favor substitution at the 3 and 5 positions.

Experimental Protocol: Proposed Method Based on Analogous Brominations

Materials:

  • 2-Hydroxybenzonitrile

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of methanol and water.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Brominating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of N-Bromosuccinimide (2.2 eq) in the same solvent system dropwise over a period of 1-2 hours, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite to consume any unreacted bromine. Transfer the mixture to a separatory funnel and add dichloromethane.

  • Extraction and Washing: Separate the organic layer. Wash the organic phase sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Causality Behind Experimental Choices:

The use of N-Bromosuccinimide (NBS) as the brominating agent is often preferred over elemental bromine for its ease of handling and improved selectivity in certain cases. The addition of a strong acid catalyst like sulfuric acid can enhance the electrophilicity of the bromine, promoting the substitution reaction. Conducting the reaction at low temperatures is crucial to control the exothermic nature of the bromination and to minimize the formation of undesired side products.

Route 2: Conversion from 3,5-Dibromo-2-hydroxybenzaldehyde

This two-step route offers a more controlled approach to the synthesis of this compound by building the nitrile functionality onto a pre-brominated scaffold. The commercially available 3,5-Dibromo-2-hydroxybenzaldehyde serves as a readily accessible starting material.

Experimental Protocol:

Step 1: Synthesis of 3,5-Dibromo-2-hydroxybenzaldehyde Oxime

Materials:

  • 3,5-Dibromo-2-hydroxybenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-Dibromo-2-hydroxybenzaldehyde (1.0 eq) in ethanol.

  • Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (1.1 eq) in a minimal amount of water.

  • Oximation: Add the aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the ethanolic solution of the aldehyde.

  • Reaction and Isolation: Stir the reaction mixture at room temperature for 2-4 hours. The formation of the oxime may be observed as a precipitate. If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.

Step 2: Dehydration of 3,5-Dibromo-2-hydroxybenzaldehyde Oxime

Materials:

  • 3,5-Dibromo-2-hydroxybenzaldehyde Oxime

  • Acetic anhydride

  • Sodium acetate

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 3,5-Dibromo-2-hydroxybenzaldehyde oxime (1.0 eq) and anhydrous sodium acetate (0.2 eq) in acetic anhydride (3.0 eq).

  • Dehydration: Heat the reaction mixture to reflux (approximately 140 °C) for 1-2 hours. Monitor the reaction by TLC until the starting oxime is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into ice-water.

  • Extraction: Extract the product with ethyl acetate.

  • Washing: Wash the organic layer with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Causality Behind Experimental Choices:

The oximation reaction is a robust and high-yielding transformation. The use of a base like sodium carbonate is to neutralize the HCl generated from hydroxylamine hydrochloride. For the dehydration step, acetic anhydride is a common and effective dehydrating agent for converting aldoximes to nitriles. The addition of sodium acetate can catalyze the reaction.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Direct BrominationRoute 2: Conversion from Aldehyde
Starting Material 2-Hydroxybenzonitrile3,5-Dibromo-2-hydroxybenzaldehyde
Number of Steps 12
Key Reagents N-Bromosuccinimide, Sulfuric AcidHydroxylamine HCl, Acetic Anhydride
Potential Yield Moderate to Good (Highly variable)Good to Excellent
Key Challenge Regioselectivity, potential for over-brominationHandling of acetic anhydride
Scalability Potentially challenging due to purificationMore straightforward to scale up
Purification Often requires column chromatographyMay be purified by recrystallization

Visualization of Synthetic Workflows

Synthetic_Routes cluster_0 Route 1: Direct Bromination cluster_1 Route 2: Conversion from Aldehyde A1 2-Hydroxybenzonitrile B1 Bromination (NBS, H₂SO₄) A1->B1 C1 This compound B1->C1 A2 3,5-Dibromo-2- hydroxybenzaldehyde B2 Oximation (NH₂OH·HCl) A2->B2 C2 3,5-Dibromo-2- hydroxybenzaldehyde Oxime B2->C2 D2 Dehydration (Ac₂O) C2->D2 E2 This compound D2->E2

References

A Comparative Guide to a Validated HPLC Method for the Quantification of 3,5-Dibromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth look at a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 3,5-Dibromo-2-hydroxybenzonitrile, a crucial building block in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3] This document moves beyond a simple protocol, offering a comparative analysis against alternative techniques and a scientific rationale for the methodological choices, grounded in the physicochemical properties of the analyte and international validation standards.

The Critical Role of Accurate Quantification

This compound, and its widely used isomer Bromoxynil (3,5-Dibromo-4-hydroxybenzonitrile), are potent chemical agents whose efficacy and safety are directly linked to their concentration.[4] In a regulatory environment that demands rigorous quality control, a validated analytical method is not merely a suggestion but a necessity. It ensures product consistency, adherence to specifications, and ultimately, public safety. This guide will detail a robust reversed-phase HPLC (RP-HPLC) method, validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.[5]

A Deep Dive into the Validated RP-HPLC Method

The cornerstone of reliable quantification is a well-developed and validated analytical method. The following RP-HPLC method has demonstrated excellent performance for the determination of this compound (and its isomer, Bromoxynil).

Experimental Protocol: Validated RP-HPLC Method

1. Chromatographic System:

  • System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Visible detector is suitable.

  • Column: A C18 stationary phase is the workhorse of reversed-phase chromatography and is ideal for retaining non-polar to moderately polar compounds like this compound. A common choice would be a Zorbax C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.

  • Detector: UV-Visible detector set at a wavelength of 230 nm.

2. Mobile Phase and Elution:

  • Composition: A mixture of 90% Methanol and 10% Water.

  • Elution Mode: Isocratic elution (constant mobile phase composition).

  • Flow Rate: 1.5 mL/min.

3. Sample and Standard Preparation:

  • Diluent: The mobile phase (90:10 Methanol:Water) should be used as the diluent to ensure compatibility with the chromatographic system.

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the diluent to prepare a stock solution of 1000 mg/L.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 150 mg/L to 350 mg/L.

  • Sample Solution: Accurately weigh the sample, dissolve it in the diluent to a known volume to achieve a theoretical concentration within the calibration range (e.g., 200 mg/L), and filter through a 0.45 µm nylon membrane filter before injection.

4. Injection and Analysis:

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient (approximately 25-28 °C).

  • Quantification: External standard method based on the peak area of the analyte.

The "Why": Justification of Method Parameters

A robust analytical method is built on a foundation of sound scientific principles. Here, we dissect the reasoning behind the chosen parameters:

  • Choice of C18 Column: this compound is a substituted aromatic compound with significant non-polar character due to the benzene ring and bromine atoms. A C18 (octadecylsilane) stationary phase provides a hydrophobic environment that promotes retention of the analyte through van der Waals interactions, allowing for effective separation from more polar impurities.

  • Mobile Phase Composition (90% Methanol): The high proportion of methanol, a moderately polar organic solvent, serves to elute the retained analyte from the C18 column in a reasonable timeframe. The solubility of similar compounds like 3,5-dibromo-4-hydroxybenzaldehyde is enhanced in aqueous solutions with higher concentrations of organic solvents like methanol or acetonitrile. The 10% water content ensures sufficient polarity to facilitate the interaction of the analyte with the stationary phase and achieve optimal retention and peak shape.

  • Isocratic Elution: For the quantification of a single, well-resolved analyte, an isocratic elution is simpler, more robust, and generally results in better reproducibility of retention times compared to a gradient elution.

  • Acidification of Mobile Phase (Implicit Justification): While the cited method does not explicitly add acid, it is a common and recommended practice in the analysis of phenolic compounds. This compound is a weak acid, with a predicted pKa of around 5.07, and its isomer Bromoxynil has an even lower experimental pKa of approximately 3.86-4.06.[6][7] Phenols, in general, are weakly acidic.[8] By maintaining the mobile phase pH below the pKa of the analyte (e.g., by adding a small amount of formic or phosphoric acid), the hydroxyl group remains protonated (in its neutral form). This suppresses its ionization and leads to more consistent retention and improved peak symmetry, as the neutral form interacts more predictably with the C18 stationary phase.

Method Validation: A Trustworthy and Self-Validating System

In line with ICH Q2(R2) guidelines, the described HPLC method has been validated to demonstrate its fitness for purpose.[5] The validation parameters confirm the method's reliability, accuracy, and precision.

Workflow for HPLC Method Validation

Caption: Workflow of the HPLC method validation process.

Summary of Validation Parameters
Validation ParameterAcceptance Criteria (Typical)Result for Bromoxynil Method
Linearity (R²) ≥ 0.990.992
Accuracy (% Recovery) 98.0% - 102.0%99.53%
Precision (RSD%) ≤ 2%0.06%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 31.57 mg/L
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 105.22 mg/L
Specificity No interference at the analyte's retention timeSpecific for Bromoxynil

The data presented is for Bromoxynil, the 4-hydroxy isomer.

Comparative Analysis: HPLC vs. Alternative Methods

While HPLC is a powerful and widely used technique, it is essential to consider other analytical approaches. A comparison with Gas Chromatography (GC) provides context for the selection of HPLC as the preferred method for this application.

FeatureValidated RP-HPLC Method Gas Chromatography (GC) Method
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Ideal for non-volatile and thermally labile compounds.Requires volatile or derivatized analytes. Phenolic compounds often require derivatization (e.g., methylation) to increase volatility and prevent peak tailing.
Instrumentation HPLC system with UV detector.Gas chromatograph with a detector such as a Flame Ionization Detector (FID) or Electron Capture Detector (ECD).
Sample Preparation Simple dissolution and filtration.May require a more complex derivatization step.
Speed Analysis times are typically in the range of 5-15 minutes.Can have similar or slightly longer run times depending on the temperature program.
Sensitivity High, with LOD in the low mg/L range.Can be very high, especially with an ECD for halogenated compounds.
Robustness Generally very robust and reproducible for routine analysis.Derivatization can introduce variability if not carefully controlled.

Conclusion

This guide has detailed a validated, robust, and reliable RP-HPLC method for the quantification of this compound. By grounding the experimental protocol in the physicochemical properties of the analyte and adhering to the stringent validation requirements of the ICH, this method provides a trustworthy system for quality control in research and industrial settings. The comparative analysis further underscores the suitability of HPLC for this application, offering a balance of speed, simplicity, and accuracy that is essential for modern drug development and chemical analysis.

References

Head-to-head comparison of 3,5-Dibromo-2-hydroxybenzonitrile and its chlorinated analog

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 3,5-Dibromo-2-hydroxybenzonitrile (Bromoxynil) and its Chlorinated Analog

Executive Summary

This guide provides a comprehensive head-to-head comparison of this compound (Bromoxynil) and its chlorinated analog, 3,5-Dichloro-2-hydroxybenzonitrile (Chloroxynil). As structurally related hydroxybenzonitrile herbicides, both compounds function primarily as post-emergence inhibitors of photosynthesis.[1][2][3] However, the difference in their halogen substituents—bromine versus chlorine—imparts distinct physicochemical properties, biological efficacy, and environmental profiles.

Bromoxynil is a widely used, potent herbicide for broadleaf weed control.[4][5] In contrast, Chloroxynil is a now-obsolete herbicide that was found to be less potent in controlling weeds but has shown unique utility in genetic engineering applications.[2] This document delves into their synthesis, mechanism of action, comparative performance, and environmental impact, supported by experimental data and detailed protocols to inform researchers, scientists, and professionals in drug and agrochemical development.

Physicochemical Properties: A Foundation of Halogen Chemistry

The identity of the halogen atom at the 3 and 5 positions of the benzene ring is the sole structural difference between Bromoxynil and Chloroxynil. This variation directly influences key physical and chemical properties such as molar mass, melting point, and solubility, which in turn affect their biological activity and environmental behavior. Bromine's larger atomic radius and lower electronegativity compared to chlorine result in a higher molecular weight and different crystalline packing, as reflected in their melting points.

PropertyThis compound (Bromoxynil)3,5-Dichloro-2-hydroxybenzonitrile (Chloroxynil)Reference(s)
Chemical Formula C₇H₃Br₂NOC₇H₃Cl₂NO[2][6]
Molar Mass 276.91 g/mol 188.01 g/mol [2][6]
Appearance White to slightly yellow solidOff-white solid[2][7]
Melting Point 194-195 °C140-145 °C[6][8]
Water Solubility Slightly solubleSlightly soluble[2][9]
CAS Number 1689-84-51891-95-8[2][6]

Synthesis Pathway: Electrophilic Aromatic Substitution

Both Bromoxynil and Chloroxynil are produced commercially through a relatively straightforward electrophilic aromatic substitution reaction.[10] The common starting material is 4-hydroxybenzonitrile. The choice of the halogenating agent determines the final product.

The general workflow involves dissolving 4-hydroxybenzonitrile in a suitable solvent (often aqueous) and introducing a halogenating agent in the presence of an acid. The hydroxyl group on the ring is an activating group, directing the electrophilic halogen atoms to the ortho positions (2 and 6). In this specific case, substitution occurs at the 3 and 5 positions relative to the nitrile group.

G cluster_start Starting Material cluster_reagents Halogenation Reagents cluster_process Process cluster_products Final Products A 4-Hydroxybenzonitrile D Electrophilic Aromatic Substitution (Aqueous Acidic Medium) A->D B Brominating Agent (e.g., NaBr/NaBrO₃, Br₂) B->D for Bromination C Chlorinating Agent (e.g., Cl₂) C->D for Chlorination E 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil) D->E F 3,5-Dichloro-4-hydroxybenzonitrile (Chloroxynil) D->F

Caption: General synthesis workflow for Bromoxynil and Chloroxynil.

Mechanism of Action: Disrupting Nature's Powerhouse

The primary mode of action for both Bromoxynil and Chloroxynil is the inhibition of photosynthesis at Photosystem II (PSII).[2][3][10][11] This mechanism is characteristic of nitrile herbicides.

Causality of Action:

  • Absorption: Applied post-emergence, the herbicides are absorbed through the foliage of the target weed.[4][11]

  • Binding: They translocate to the chloroplasts and bind to the Q_B-binding niche on the D1 protein of the PSII complex.[11]

  • Electron Blockade: This binding physically blocks the electron transport from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B).[11]

  • Energy Depletion: The blockade halts CO₂ fixation and the production of ATP and NADPH₂, which are essential for plant growth.[11]

  • Oxidative Stress: The disruption leads to the formation of reactive oxygen species, causing lipid peroxidation and rapid cell membrane damage.[4]

  • Visible Symptoms: This cellular damage manifests as blistering, necrotic spots, and chlorosis within days, leading to the death of the weed.[11]

In addition to their primary role, these compounds can also act as uncouplers of oxidative phosphorylation in mitochondria, further disrupting the plant's energy metabolism.[3][6]

Caption: Mechanism of PSII inhibition by hydroxybenzonitrile herbicides.

Comparative Performance and Biological Activity

Herbicidal Efficacy While sharing a common mechanism, Bromoxynil and Chloroxynil exhibit different levels of herbicidal potency. Experimental studies have shown that Chloroxynil is generally less potent at controlling broadleaf weeds compared to Bromoxynil.[2] This difference is likely attributable to the variance in the halogen substituent, which can affect binding affinity to the D1 protein and the rate of metabolic detoxification within the plant. Bromoxynil is effective against a wide spectrum of broadleaf weeds, including wild buckwheat, smartweed, and lamb's-quarters.[5][11]

A Novel Application for Chloroxynil Despite its lower herbicidal activity, Chloroxynil has been identified as a valuable tool in plant biotechnology. A 2015 study published in PLoS One revealed that Chloroxynil significantly improves the efficiency of Agrobacterium-mediated transient transformation in Lotus japonicus.[12] The study found that Chloroxynil was 60 times more effective than the control and significantly more effective than Bromoxynil, which caused plant damage.[2][12] This suggests a unique biological activity for Chloroxynil that is highly valuable for genetic research.

Environmental Fate and Ecotoxicology

The environmental persistence and toxicity profile are critical considerations for any agrochemical. The halogen substitution once again plays a key role in these characteristics.

Environmental Persistence Both compounds have relatively short half-lives in soil, with degradation occurring through both microbial action and photolysis.[2][7]

  • Bromoxynil: Decomposes with a half-life of approximately two weeks in soil, though persistence can increase in soils with high clay or organic content.[7] In some sandy soils, the half-life can be as short as 10 days.[13]

  • Chloroxynil: Has a soil half-life of about one month in aerobic conditions and two weeks in anaerobic conditions.[2]

Degradation Pathway The primary degradation pathway for these herbicides in the environment involves the microbial transformation of the nitrile group to an amide, and subsequently to a carboxylic acid, followed by the breakdown of the aromatic ring.[14][15]

Comparative Ecotoxicity Extensive data is available for Bromoxynil, which is classified as moderately to highly toxic to various organisms.[1][10] Data for Chloroxynil is less comprehensive due to its obsolete status, but it is also considered toxic.[2][9]

OrganismBromoxynil (LD₅₀/LC₅₀)Chloroxynil (LD₅₀/LC₅₀)Reference(s)
Rat (oral LD₅₀) 190 - 440 mg/kg200 mg/kg[1][2][11]
Rabbit (dermal LD₅₀) >2000 mg/kgToxic in contact with skin (H311)[1][8]
Birds (oral LD₅₀) 50 mg/kg (Pheasant), 200 mg/kg (Mallard)Data not available[1][13]
Fish (LC₅₀) 0.05 mg/L (Rainbow Trout)21.4-27.5 mg/L (Fathead Minnow)[1][2][13]
Aquatic Invertebrates Very highly toxicHarmful to aquatic life[2][16]
Bees Not toxicData not available[1][13]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil)

  • Trustworthiness: This protocol is based on established methods for electrophilic aromatic substitution, ensuring high yield and purity.[17][18] The use of an in-situ generated brominating agent is an eco-friendlier approach compared to using hazardous liquid bromine.[17]

  • Methodology:

    • Dissolve 1.0 g of 4-hydroxybenzonitrile (starting material) in 40 mL of deionized water in a 100 mL round-bottomed flask with stirring.

    • Prepare the brominating reagent by combining sodium bromide (NaBr) and sodium bromate (NaBrO₃) in a 2:1 molar ratio. For this scale, add 1.16 g of NaBr and 0.85 g of NaBrO₃ to the flask. Stir for 30 minutes to ensure dissolution.

      • Causality: The combination of bromide and bromate in an acidic medium generates hypobromous acid (HOBr) in-situ, which is the active brominating species. This avoids handling elemental bromine.[18]

    • Slowly add 1.70 mL of 36% hydrochloric acid dropwise over a period of 2 hours while maintaining the reaction temperature at approximately 32°C.

      • Causality: The slow addition of acid controls the rate of HOBr generation and the exothermic nature of the reaction, preventing side reactions and ensuring selective di-bromination.

    • Allow the reaction mixture to stir for an additional 2.5 hours to ensure the reaction goes to completion.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with deionized water to remove any remaining salts and acid.

    • Dry the product in an oven at 80-90°C to a constant weight. The expected product is a highly pure white to off-white solid.[18]

Protocol 2: Assay for Herbicidal Activity (Whole-Plant Bioassay)

  • Trustworthiness: This protocol provides a direct, physiologically relevant measure of a compound's post-emergence herbicidal efficacy by observing its effect on living plants.

  • Methodology:

    • Cultivate a susceptible broadleaf weed species (e.g., Sinapis arvensis - wild mustard) in pots containing a standard potting mix until they reach the 2-4 true leaf stage.

      • Causality: This growth stage is typically when weeds are most susceptible to post-emergence herbicides, ensuring a sensitive and reproducible assay.

    • Prepare stock solutions of Bromoxynil and Chloroxynil in a suitable solvent (e.g., acetone with a surfactant) and then create a dilution series to test a range of application rates (e.g., 0, 50, 100, 200, 400 g active ingredient per hectare).

    • Apply the herbicide solutions to the plants using a laboratory track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha) to simulate field application. Include a control group sprayed only with the solvent and surfactant.

    • Maintain the treated plants in a growth chamber with controlled temperature, humidity, and light conditions.

    • Visually assess plant injury at 3, 7, and 14 days after treatment (DAT) using a 0% (no effect) to 100% (complete death) scale.

    • At 14 DAT, harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and record the dry weight.

    • Analyze the data by calculating the dose required to cause 50% growth reduction (GR₅₀) for each compound, allowing for a quantitative comparison of their potency.

Conclusion

The head-to-head comparison of this compound and 3,5-Dichloro-2-hydroxybenzonitrile reveals a fascinating case study in structure-activity relationships. While both are effective inhibitors of Photosystem II, the substitution of bromine for chlorine renders Bromoxynil a more potent herbicide. It remains a valuable tool in agriculture for selective weed management.[5]

Conversely, Chloroxynil, though obsolete as a herbicide due to its lower efficacy, demonstrates the potential for halogenated phenols in other scientific domains, specifically in enhancing Agrobacterium-mediated plant transformation.[2][12] This guide underscores the importance of comparative analysis for researchers, as seemingly minor structural modifications can lead to significantly different biological activities and applications, providing a basis for the rational design of future agrochemicals or research tools.

References

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 3,5-Dibromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and specialty chemical synthesis, establishing the isomeric purity of an active pharmaceutical ingredient (API) or key intermediate is not merely a procedural step; it is a cornerstone of safety, efficacy, and regulatory compliance. The compound 3,5-Dibromo-2-hydroxybenzonitrile, a substituted benzonitrile, presents a classic analytical challenge where positional isomers can exhibit vastly different pharmacological, toxicological, and chemical properties.

This guide provides an in-depth comparison of orthogonal analytical techniques for the robust determination of isomeric purity. We move beyond simple protocol recitation to explore the causality behind methodological choices, ensuring each approach is a self-validating system. Our objective is to equip you with the expertise to select, develop, and validate the optimal analytical strategy for your specific needs.

The Analytical Challenge: Foreseeing Potential Isomeric Impurities

A robust analytical method is born from a comprehensive understanding of what it needs to detect. The synthesis of this compound, typically involving the bromination of 2-hydroxybenzonitrile, is unlikely to be perfectly selective. This can lead to the formation of several process-related impurities. The most critical of these are positional isomers, which are often difficult to separate due to their similar physicochemical properties.

Key potential isomeric impurities include:

  • Positional Dibromo Isomers: Variations in the bromine atom positions (e.g., 3,4-, 4,5-, or 5,6-dibromo-2-hydroxybenzonitrile).

  • Hydroxy Positional Isomer: The commercially significant herbicide, 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil) , is a critical potential impurity that must be resolved and quantified.[1]

  • Mono-brominated Intermediates: Residual starting materials from incomplete reactions, such as 3-Bromo-2-hydroxybenzonitrile or 5-Bromo-2-hydroxybenzonitrile.

An effective analytical method must be able to unambiguously distinguish the target molecule from this array of structurally similar compounds.

Comparative Analysis of Core Analytical Techniques

We will evaluate the three most powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse of purity analysis in the pharmaceutical industry, and for good reason. Its versatility in separating non-volatile and thermally sensitive molecules makes it an ideal first-line technique.

Causality of Method Choice: Reversed-Phase HPLC (RP-HPLC) is the preferred mode. The separation mechanism relies on the differential partitioning of analytes between a non-polar stationary phase (typically C18) and a polar mobile phase. The subtle differences in the dipole moments and hydrogen-bonding capabilities of the benzonitrile isomers, dictated by the relative positions of the polar hydroxyl and nitrile groups and the electronegative bromine atoms, are sufficient to achieve chromatographic resolution. An acidic modifier is added to the mobile phase to suppress the ionization of the phenolic hydroxyl group, ensuring sharp, symmetrical peaks and reproducible retention times.

Table 1: Comparative HPLC Performance for Isomer Separation

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Stationary Phase C18, 5 µm, 4.6 x 150 mmC18, 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Composition 60% BGradient: 40% to 85% B in 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30 °C35 °C
Detection (UV) 230 nm230 nm
Pros Simple, robust, good for known impurities.Higher peak capacity, better resolution for complex mixtures and unknown impurities.
Cons May fail to resolve all isomers if polarities are very close.Longer run and re-equilibration times.

Experimental Protocol: HPLC Method Development and Validation

This protocol outlines a systematic approach to developing a robust, self-validating HPLC method.

  • System Preparation:

    • Prepare Mobile Phase A (e.g., 0.1% Phosphoric Acid in HPLC-grade water) and Mobile Phase B (HPLC-grade Acetonitrile).[2]

    • Degas both phases thoroughly using sonication or vacuum filtration to prevent pump cavitation and baseline noise.

  • Standard Preparation:

    • Accurately prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.

    • Prepare a working standard at approximately 0.1 mg/mL by diluting the stock solution with the mobile phase.

    • If available, prepare a mixed isomer standard containing the target compound and key expected impurities (e.g., Bromoxynil) at a similar concentration.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample to be tested in the diluent to achieve a target concentration of 0.1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter to remove particulates before injection.

  • Chromatographic Analysis & System Suitability:

    • Equilibrate the HPLC system and column (e.g., C18, 5 µm, 4.6 x 150 mm) with the initial mobile phase composition until a stable baseline is achieved.

    • Perform five replicate injections of the working standard solution.

    • Inject the mixed isomer standard (if available) to confirm resolution.

    • Trustworthiness Check (System Suitability Criteria):

      • The Relative Standard Deviation (RSD) for the peak area of the five replicate injections must be ≤ 2.0%.

      • The USP tailing factor for the main peak should be between 0.8 and 1.5.

      • The resolution between the this compound peak and the closest eluting impurity (e.g., Bromoxynil) must be ≥ 1.5.

  • Data Analysis:

    • Inject the sample solution.

    • Determine the area of all impurity peaks and calculate their percentage relative to the total peak area using the area percent method.

Capillary Gas Chromatography (GC) with FID/MS Detection

GC provides an excellent orthogonal method to HPLC. Separation is based on analyte volatility and interaction with the stationary phase, a fundamentally different mechanism than liquid-phase partitioning. This orthogonality is crucial for confirming purity results and ensuring no impurities are co-eluting with the main peak in the HPLC analysis.

Causality of Method Choice: Due to the polar phenolic hydroxyl group, direct analysis of these isomers on a standard non-polar GC column can result in poor peak shape (tailing) and potential on-column degradation. While a mid-polarity column (e.g., containing a cyanopropylphenyl phase) can improve performance, derivatization is the most robust approach. Converting the hydroxyl group to a less polar, more volatile silyl ether (e.g., using BSTFA) eliminates hydrogen bonding, leading to sharp, symmetrical peaks and improved separation based on the subtle boiling point differences between the isomers.[3][4]

Table 2: Comparative GC Performance for Isomer Separation

ParameterMethod C: Direct InjectionMethod D: Derivatization
Column DB-624 (or similar mid-polarity), 30 m x 0.25 mm, 1.4 µmDB-5ms (or similar non-polar), 30 m x 0.25 mm, 0.25 µm
Derivatization Agent NoneBSTFA with 1% TMCS
Oven Program 150°C (1 min), ramp to 250°C at 10°C/min, hold 5 min100°C (1 min), ramp to 280°C at 15°C/min, hold 5 min
Inlet Temperature 260 °C280 °C
Detector FID at 280°C / MSFID at 300°C / MS
Pros Faster sample preparation.Superior peak shape, higher resolution, protects analytical column.
Cons Risk of peak tailing and poor resolution for polar isomers.Additional sample preparation step.

Experimental Protocol: GC Method with Derivatization

  • Derivatization:

    • Accurately weigh approximately 5 mg of the sample into a 2 mL GC vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 500 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).

    • Cap the vial tightly and heat at 70°C for 30 minutes. Allow to cool to room temperature before analysis.

  • Standard and Sample Preparation:

    • Prepare the reference standard in the same manner.

  • GC Analysis:

    • Set up the GC with the appropriate column and conditions (as per Table 2, Method D).

    • Inject 1 µL of the derivatized sample solution into the GC.

    • A mass spectrometer (MS) detector is highly recommended alongside a Flame Ionization Detector (FID). The MS provides definitive identification of peaks based on their mass spectra, while the FID provides robust quantification.[5]

  • Data Analysis:

    • Identify peaks based on retention time against the derivatized standard.

    • Confirm the identity of impurity peaks using the MS library match or by interpreting their fragmentation patterns.

    • Quantify using the area percent method from the FID chromatogram for greater accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural elucidation and can serve as a primary quantitative method (qNMR). Unlike chromatographic techniques that rely on physical separation, NMR distinguishes molecules based on their unique electronic environments in a magnetic field.

Causality of Method Choice: Every unique proton and carbon atom in a molecule gives rise to a distinct signal in the NMR spectrum. For positional isomers, the substitution pattern on the aromatic ring creates a unique fingerprint.

  • ¹H NMR: The key diagnostic region is the aromatic portion of the spectrum. The number of signals, their chemical shifts, and their coupling patterns (splitting) are uniquely determined by the relative positions of the substituents. For example, the target this compound will show two distinct aromatic proton signals (as doublets), whereas the highly symmetric 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil) will show a single signal (as a singlet) for its two equivalent aromatic protons. This provides an unambiguous method for identification and quantification.[6][7][8]

  • Quantitative NMR (qNMR): By integrating the area of a signal unique to an impurity and comparing it to the area of a signal from the main compound or a certified internal standard, one can determine the precise concentration of the impurity without needing an isolated reference standard for that specific impurity.

Table 3: Diagnostic ¹H NMR Chemical Shifts for Isomer Differentiation (Illustrative)

CompoundAromatic ProtonsExpected Pattern & Chemical Shift (ppm)Key Differentiator
This compound H-4, H-6Two signals, likely doublets (d)Two distinct aromatic signals.
3,5-Dibromo-4-hydroxybenzonitrile H-2, H-6One signal, singlet (s)Single, symmetric aromatic signal.
3-Bromo-2-hydroxybenzonitrile H-4, H-5, H-6Three signals, complex multiplet (m)Three distinct aromatic signals.

Note: Exact chemical shifts are solvent-dependent and are illustrative.

Experimental Protocol: ¹H NMR for Purity Assessment

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the sample into an NMR tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution.

    • For qNMR, add a precise amount of a certified internal standard (e.g., maleic acid) with a known purity.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full magnetization recovery, which is critical for accurate integration.

  • Data Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Carefully integrate the signals corresponding to the main compound and any visible impurities.

    • Calculate the mole percent of each impurity by comparing its integral value to that of the main compound, accounting for the number of protons each signal represents.

Visualization of Analytical Workflows

A logical workflow ensures that the right technique is applied at the right time for maximum efficiency and confidence in the results.

G cluster_0 Phase 1: Screening & Quantification cluster_1 Phase 2: Orthogonal Confirmation & Investigation cluster_2 Phase 3: Final Report Sample Test Sample HPLC_Screen RP-HPLC Analysis (Method A or B) Sample->HPLC_Screen Decision1 Purity Meets Spec? Known Impurities Only? HPLC_Screen->Decision1 GC_MS Orthogonal GC-MS Analysis (Method D) Decision1->GC_MS No NMR_ID NMR Structural ID (¹H, ¹³C, 2D NMR) Decision1->NMR_ID No, Unknown Peak Detected Report Final Certificate of Analysis (Isomeric Purity Reported) Decision1->Report Yes GC_MS->Report NMR_ID->Report

Caption: Integrated workflow for isomeric purity analysis.

G Start Analytical Goal Q1 Routine QC of known isomers? Start->Q1 Q2 Confirming identity or structure of unknown peak? Q1->Q2 No HPLC Primary Technique: Validated HPLC Method Q1->HPLC Yes Q3 Need orthogonal confirmation of HPLC results? Q2->Q3 No NMR Primary Technique: NMR Spectroscopy Q2->NMR Yes Q3->HPLC No (Rely on primary) GC Secondary Technique: GC-MS Method Q3->GC Yes

Caption: Decision logic for analytical technique selection.

Conclusion and Recommendations

For the comprehensive isomeric purity analysis of this compound, no single technique is sufficient. A multi-faceted, orthogonal approach is required for absolute confidence.

  • Primary Method: Reversed-Phase HPLC should be the primary method for routine quality control. It is robust, reproducible, and highly effective for quantifying known impurities against a reference standard. A gradient method is recommended during development to ensure all potential impurities are detected.

  • Orthogonal Method: Gas Chromatography , preferably with derivatization and MS detection, serves as an essential orthogonal technique. Its different separation mechanism provides strong confirmatory evidence of the purity values obtained by HPLC and helps to rule out co-elution.

  • Definitive Identification: NMR Spectroscopy is indispensable for the unambiguous structural identification of any unknown impurities and for confirming the identity of the main component. Furthermore, qNMR can be employed as a primary ratio method for purity determination without the need for impurity standards.

By integrating these three pillars of analytical chemistry, researchers and drug development professionals can build a self-validating system that ensures the isomeric purity, safety, and quality of their materials, satisfying the most stringent scientific and regulatory standards.

References

Safety Operating Guide

Navigating the Disposal of 3,5-Dibromo-2-hydroxybenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the fast-paced world of drug discovery and development, the responsible management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,5-Dibromo-2-hydroxybenzonitrile (CAS No. 40718-08-9), a brominated aromatic nitrile. By understanding the chemical's hazard profile and adhering to these procedures, you can ensure a safe laboratory environment and contribute to environmental stewardship.

Hazard Assessment and Immediate Safety Precautions

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3][5]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][3][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3][5]

Due to the presence of bromine atoms, this compound is classified as a halogenated organic compound . This classification is critical for proper waste segregation and disposal. The nitrile group (-C≡N) also warrants careful handling due to the potential for the release of hydrogen cyanide gas under acidic conditions or during combustion.[1]

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following PPE must be worn when handling this compound and its waste:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield in combination with goggles.Protects against splashes and airborne particles, preventing serious eye irritation.
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact and absorption.
Body Protection A lab coat, closed-toe shoes, and long pants. For larger quantities, a chemically resistant apron is recommended.Minimizes the risk of skin contact from spills or splashes.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.Prevents inhalation of the solid powder, which can cause respiratory tract irritation.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste . Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.

Step 1: Waste Identification and Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions within waste containers.

  • Classification: this compound waste is classified as halogenated organic solid waste .

  • Segregation: This waste stream must be kept separate from:

    • Non-halogenated organic waste

    • Acids and bases

    • Oxidizers

    • Aqueous waste

The following diagram illustrates the decision-making process for proper chemical waste segregation in the laboratory.

WasteSegregation Start Chemical Waste Generated IsHalogenated Is the waste a halogenated organic? Start->IsHalogenated HalogenatedContainer Collect in 'Halogenated Organic Waste' Container IsHalogenated->HalogenatedContainer  Yes   NonHalogenatedContainer Collect in 'Non-Halogenated Organic Waste' Container IsHalogenated->NonHalogenatedContainer  No   OtherWaste Segregate based on other hazard classes (e.g., Corrosive, Oxidizer)

Caption: Waste segregation decision workflow.

Step 2: Containerization

Selecting the appropriate waste container is essential for safe storage and transport.

  • Primary Container: Use a designated, leak-proof, and chemically compatible container for solid hazardous waste. This is typically a wide-mouthed plastic or glass container with a secure screw-top lid. The original product container can be used if it is in good condition.

  • Contaminated Materials: Any materials grossly contaminated with this compound, such as weighing paper, gloves, or absorbent pads from a small spill, should also be placed in this container.

  • Container Filling: Do not overfill the waste container. It should be filled to no more than 80% of its capacity to allow for expansion and prevent spills.

  • Lid Security: Keep the container lid securely fastened at all times, except when adding waste.

Step 3: Labeling

Accurate and clear labeling is a legal requirement and crucial for the safety of everyone handling the waste.

Your hazardous waste label must include the following information:

  • The words "Hazardous Waste"

  • Full Chemical Name: "this compound" (avoid abbreviations or chemical formulas)

  • Hazard Identification: Indicate the primary hazards (e.g., "Toxic," "Irritant").

  • Generator Information: Your name, laboratory, and contact information.

Step 4: Storage

Proper storage of the waste container while it is being filled is critical to maintaining a safe laboratory environment.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be near the point of generation.

  • Secondary Containment: Place the primary waste container in a secondary containment bin or tray that is chemically resistant and capable of holding the entire volume of the primary container in case of a leak.

  • Segregation: Ensure the container is stored away from incompatible chemicals.

Disposal of Empty Containers

Empty containers that once held this compound must also be managed as hazardous waste unless properly decontaminated.

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent, such as acetone or methanol.

    • Each rinse should use a volume of solvent equal to approximately 10% of the container's volume.

  • Rinsate Collection: The solvent used for rinsing (rinsate) is now considered hazardous waste. Collect all rinsate and dispose of it as halogenated organic liquid waste .

  • Container Disposal:

    • After triple rinsing, deface or remove the original product label.

    • The decontaminated container can now be disposed of as non-hazardous laboratory glass or plastic, according to your institution's guidelines.

Spill Management

In the event of a small spill of this compound powder:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate if Necessary: For large spills or if you feel it is unsafe, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Wear Appropriate PPE: Ensure you are wearing the correct PPE before attempting to clean the spill.

  • Containment: Gently cover the spill with an absorbent material, such as vermiculite or a chemical spill pillow, to prevent the powder from becoming airborne.

  • Clean-up: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and then with soap and water. Place all cleaning materials into the hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.

Final Disposal Pathway

All collected hazardous waste containing this compound must be disposed of through your institution's licensed hazardous waste disposal program.

  • Schedule a Pickup: Contact your EHS department to arrange for a scheduled pickup of your full and properly labeled hazardous waste container.

  • Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and the waste disposal vendor.

The ultimate disposal method for halogenated organic compounds like this compound is typically high-temperature incineration at a permitted hazardous waste facility. This process is designed to destroy the organic molecule and scrub harmful byproducts, such as hydrogen bromide and hydrogen cyanide, from the exhaust gases.

By adhering to these detailed procedures, you can effectively manage the risks associated with this compound and ensure its safe and compliant disposal, upholding your commitment to a secure and sustainable research environment.

References

Personal protective equipment for handling 3,5-Dibromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide for 3,5-Dibromo-2-hydroxybenzonitrile

This document provides essential, field-proven guidance for the safe handling, use, and disposal of this compound (CAS No. 40718-08-9). As a potent compound with significant acute toxicity, adherence to these protocols is not merely procedural—it is a critical component of a valid experimental design and a cornerstone of laboratory safety. This guide moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring you can operate with confidence and control.

Hazard Analysis: Understanding the Intrinsic Risks

This compound is a highly toxic compound that demands the utmost respect. Its hazard profile necessitates a multi-layered safety approach. The primary risks are not limited to direct contact; inhalation of airborne particles presents a life-threatening danger.[1]

A summary of its hazard classifications underscores the necessity for stringent controls.

Hazard ClassGHS Hazard StatementCausality & Implication
Acute Toxicity, Inhalation H330: Fatal if inhaledThe fine, powdered nature of the solid allows for easy aerosolization. Inhaling even small quantities can be lethal. All handling of the solid must be done in a certified chemical fume hood to prevent respiratory exposure.[1]
Acute Toxicity, Oral H302: Harmful if swallowedIngestion can lead to severe gastrointestinal irritation and systemic toxicity. This highlights the importance of strict personal hygiene and prohibiting eating or drinking in the lab.[1][2]
Skin & Eye Irritation H315: Causes skin irritationH319: Causes serious eye irritationDirect contact with skin or eyes will cause significant irritation.[1][2] The compound may also cause allergic skin sensitization upon re-exposure.[1]
Reproductive Toxicity H360: May damage the unborn childThe compound is classified as a reproductive toxin, posing a significant risk to expectant researchers.[1] This necessitates strict contamination control to prevent take-home exposure.
Hazardous Combustion Products N/AIn the event of a fire, thermal decomposition can generate highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides, hydrogen bromide, and hydrogen cyanide.[3]

Engineering Controls: Your Primary Barrier to Exposure

Personal Protective Equipment (PPE) is the last line of defense. Your primary protection comes from robust engineering controls designed to contain the chemical at its source.

  • Chemical Fume Hood: All weighing and handling of solid this compound and its solutions must be performed inside a certified chemical fume hood with a verified face velocity of 80-120 feet per minute (fpm). This is non-negotiable.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[1][4]

  • Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[1] Their proximity is critical for immediate decontamination in case of an accidental splash.

Personal Protective Equipment (PPE): A System for Personal Safety

Given the compound's high toxicity, a comprehensive PPE ensemble is mandatory. Each component is chosen to counter a specific route of exposure.

PPE ComponentSpecificationRationale & Expert Insight
Hand Protection Double Gloving: - Inner: Nitrile exam gloves- Outer: Chemical-resistant gauntlet gloves (e.g., Butyl or Neoprene rubber)A single pair of gloves is insufficient. The inner nitrile glove protects your skin during the doffing (removal) of the more heavily contaminated outer glove.[5] Gauntlet-style outer gloves provide crucial forearm protection.[5] Never use leather or fabric gloves, as they absorb chemicals.[5][6]
Eye & Face Protection Chemical Splash Goggles & Full-Face Shield Standard safety glasses are inadequate. Chemical splash goggles form a seal around the eyes to protect against dust and splashes.[7] A full-face shield worn over the goggles is required when handling the powder or preparing solutions to protect the entire face from splashes.[5]
Respiratory Protection NIOSH-approved Air-Purifying Respirator (APR) with combination P100 particulate and organic vapor (OV) cartridges.Due to the "fatal if inhaled" warning, respiratory protection is mandatory when handling the solid compound.[1] A P100 filter provides maximum efficiency against airborne particulates, while the OV cartridge offers protection against vapors from solvents. A fit test is required for all respirator users.
Body Protection - Disposable Tyvek or similar chemical-resistant suit - Chemical-resistant apron A disposable suit provides full-body protection and prevents contamination of personal clothing.[7] When mixing or loading solutions, a chemical-resistant apron worn over the suit adds an extra layer of protection against spills.[8]
Foot Protection Chemical-resistant boots with pant legs worn outside the boots.Leather or canvas shoes are permeable and can trap chemicals against the skin.[9] Wearing pant legs outside the boots prevents spills from channeling down into your footwear.[5]
PPE Donning & Doffing Workflow

Properly putting on and taking off PPE is as important as selecting it. The sequence is designed to prevent cross-contamination from the "dirty" outer surfaces to your skin.

PPE_Workflow cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) d1 1. Inner Nitrile Gloves d2 2. Protective Suit d1->d2 d3 3. Chemical-Resistant Boots d2->d3 d4 4. Outer Gauntlet Gloves d3->d4 d5 5. Respirator d4->d5 d6 6. Goggles & Face Shield d5->d6 f1 1. Remove Outer Gloves f2 2. Remove Suit & Boots f1->f2 f3 3. Remove Face Shield & Goggles f2->f3 f4 4. Remove Respirator f3->f4 f5 5. Remove Inner Gloves f4->f5 f6 6. Wash Hands Thoroughly f5->f6

Caption: Workflow for donning and doffing PPE to minimize exposure risk.

Operational Protocol: Step-by-Step Handling

  • Preparation: Cordon off the work area. Ensure the fume hood is operational and uncluttered. Assemble all necessary equipment, including a designated, labeled hazardous waste container.

  • PPE: Don the complete PPE ensemble as specified in the diagram above.

  • Weighing: Perform all weighing operations on a disposable weigh boat inside the fume hood. Use spatula techniques that minimize dust generation.[1] Do not "pour" the powder from a height.

  • Solution Preparation: Add the solid to the solvent slowly. Keep the container covered as much as possible.

  • Post-Handling: After use, decontaminate the spatula and any non-disposable equipment with a suitable solvent, collecting the rinsate as hazardous waste.[10] Wipe down the work surface in the fume hood with a damp cloth, which should then be disposed of as solid hazardous waste.

  • Doffing: Remove PPE in the correct sequence in an area adjacent to the immediate workspace.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[1][4]

Emergency Procedures: Immediate & Decisive Action

Accidents require immediate and correct responses. All personnel must be familiar with these procedures before beginning work.

Emergency Response Flowchart

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_spill Spill Exposure Exposure Event Occurs s1 Immediately flush skin with soap and plenty of water for at least 15 minutes. Exposure->s1 Skin e1 Immediately flush eyes with water for at least 15 minutes, lifting eyelids. Exposure->e1 Eye i1 Move victim to fresh air and keep at rest. Exposure->i1 Inhalation sp1 Evacuate area. Ensure adequate ventilation. Exposure->sp1 Spill s2 Remove all contaminated clothing. s1->s2 s3 Seek immediate medical attention. s2->s3 e2 Remove contact lenses, if present. e1->e2 e3 Seek immediate medical attention. e2->e3 i2 If not breathing, give artificial respiration. i1->i2 i3 Seek immediate medical attention. i2->i3 sp2 Wear full PPE for cleanup. sp1->sp2 sp3 Cover with inert absorbent material. Sweep up, avoiding dust generation. sp2->sp3 sp4 Place in a sealed, labeled hazardous waste container. sp3->sp4

Caption: Decision-making workflow for various emergency scenarios.

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[1][5] Seek medical aid immediately.[1]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.[1]

  • Inhalation: This is a medical emergency. Move the victim to fresh air immediately.[1] If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[1] Seek immediate medical aid.[1]

  • Spill: Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep or vacuum the material into a designated, sealed hazardous waste container.[1][4] Avoid any actions that generate dust.[1]

Waste Disposal: Preventing Environmental Release

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.[1]

  • Waste Segregation: This is the most critical step.

    • Solid Waste: Contaminated PPE, weigh boats, and absorbent materials must be collected in a clearly labeled, sealed container for solid hazardous waste.[10]

    • Liquid Waste: Unused solutions and solvent rinsates must be collected in a separate, labeled container for hazardous liquid waste.[10]

    • CRITICAL WARNING: Never mix nitrile-containing waste streams with acidic waste. The combination can generate highly toxic and flammable hydrogen cyanide gas.[10]

  • Container Management: Use only compatible waste containers (e.g., HDPE or glass).[10] Keep containers closed except when adding waste.[10] All containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[10]

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department via a licensed hazardous waste contractor.[10] Do not pour any amount down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.